molecular formula C7H12O3 B2824136 Ethyl 3-hydroxycyclobutanecarboxylate CAS No. 1408074-72-5; 160351-97-3

Ethyl 3-hydroxycyclobutanecarboxylate

Katalognummer: B2824136
CAS-Nummer: 1408074-72-5; 160351-97-3
Molekulargewicht: 144.17
InChI-Schlüssel: KTVUZBJHOAPDGC-OLQVQODUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3-hydroxycyclobutanecarboxylate is a useful research compound. Its molecular formula is C7H12O3 and its molecular weight is 144.17. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-hydroxycyclobutanecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-hydroxycyclobutanecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

ethyl 3-hydroxycyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-2-10-7(9)5-3-6(8)4-5/h5-6,8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTVUZBJHOAPDGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90938085
Record name Ethyl 3-hydroxycyclobutane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90938085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17205-02-6, 160351-88-2
Record name Ethyl 3-hydroxycyclobutane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90938085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-hydroxycyclobutane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ethyl rac-(1R,3R)-3-hydroxycyclobutane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Ethyl 3-hydroxycyclobutanecarboxylate: Physicochemical Profiling and Analytical Methodologies in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

In modern medicinal chemistry, the incorporation of sp³-rich, conformationally restricted scaffolds is a proven strategy to improve the pharmacokinetic (PK) profiles of drug candidates. Ethyl 3-hydroxycyclobutanecarboxylate (CAS: 17205-02-6) serves as a critical aliphatic cyclic building block in this paradigm.

Structurally, this molecule features a rigid cyclobutane core substituted with a hydroxyl (-OH) group and an ethyl ester (-COOEt) moiety. As an Application Scientist, I emphasize that understanding the physical properties of this compound is not merely an exercise in data collection; it is fundamentally about understanding causality . The cyclobutane ring introduces significant ring strain (~26 kcal/mol) and restricts the conformational space of the molecule. This rigidity lowers the entropic penalty upon target binding compared to acyclic analogs, while the specific spatial arrangement of the hydrogen bond donors and acceptors dictates its solubility, volatility, and downstream formulation behavior.

Core Physicochemical Properties

The following table synthesizes the quantitative physical data for Ethyl 3-hydroxycyclobutanecarboxylate. These parameters are essential for predicting its behavior during chemical synthesis and its viability in fragment-based drug design (FBDD).

PropertyValueStructural Causality & Relevance
Molecular Weight 144.17 g/mol [1]Highly optimal for FBDD; allows for significant downstream elaboration without exceeding Lipinski's Rule of 5.
Physical State Colorless to yellow liquid[2]The structural asymmetry prevents efficient crystal lattice packing at room temperature.
Boiling Point 120 °C @ 10 mmHg[3]209 °C @ 760 mmHg[4]Elevated by strong intermolecular hydrogen bonding from the -OH group. Reduced pressure is required during distillation to prevent ester thermal degradation.
Density 1.073 g/cm³[3]Denser than water; influenced by the compact, sp³-hybridized cyclobutane ring structure.
XLogP3 0.3[1]Highly hydrophilic. Ideal for improving the aqueous solubility of highly lipophilic lead compounds.
TPSA 46.5 Ų[1]Excellent predicted membrane permeability (well below the 140 Ų threshold for poor absorption).
H-Bond Donors / Acceptors 1 / 3[1]Facilitates specific target binding without incurring excessive desolvation penalties.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, laboratory protocols must be designed as self-validating systems . This means the methodology inherently verifies its own accuracy during execution, eliminating systemic errors before data interpretation.

Protocol A: Thermal Profiling via Differential Scanning Calorimetry (DSC)
  • Causality: Standard open-cup boiling point measurements can lead to ester hydrolysis, decarboxylation, or oxidative degradation. DSC provides a controlled, inert environment to accurately measure phase transitions.

  • Self-Validation Mechanism: The system is pre-calibrated using a high-purity Indium standard (Tm = 156.6 °C). If the Indium melt peak deviates by >0.1 °C, the run is aborted, ensuring absolute temperature accuracy for the unknown sample.

  • Step-by-Step Workflow:

    • Calibration: Run the Indium standard at 10 °C/min. Verify the onset temperature and enthalpy of fusion.

    • Sample Preparation: Encapsulate 2–5 mg of [5] in an aluminum pan. Pierce the lid with a micro-pinhole to allow vapor release without internal pressure buildup (which would artificially elevate the boiling point).

    • Atmospheric Control: Purge the furnace with dry Nitrogen at 50 mL/min to prevent oxidative degradation.

    • Acquisition: Ramp the temperature from 25 °C to 250 °C at a rate of 10 °C/min.

    • Analysis: The endothermic peak corresponding to vaporization will confirm the boiling point, corroborating the ~209 °C atmospheric value[4].

Protocol B: Structural and Isomeric Validation via Quantitative NMR (qNMR)
  • Causality: Ethyl 3-hydroxycyclobutanecarboxylate exists as cis and trans isomers. The spatial orientation of the -OH and -COOEt groups drastically alters the molecule's dipole moment and receptor binding affinity.

  • Self-Validation Mechanism: The use of an internal standard (e.g., Maleic acid) provides a known reference integral that is independent of the NMR instrument's absolute sensitivity.

  • Step-by-Step Workflow:

    • Sample Prep: Dissolve 10.0 mg of the sample and 5.0 mg of Maleic acid (internal standard) in 0.6 mL of CDCl₃ containing 0.03% TMS.

    • Acquisition: Acquire the ¹H-NMR spectrum at 400 MHz. Crucial: Set the relaxation delay (D1) to at least 10 seconds to ensure complete longitudinal relaxation of all protons, preventing integration skew.

    • Interpretation: The methine proton adjacent to the hydroxyl group will appear as a distinct multiplet. The coupling constants (J-values) will differentiate the cis and trans isomers due to the distinct dihedral angles in the puckered cyclobutane conformation.

Analytical Workflow Visualization

The following diagram illustrates the logical progression of the physicochemical validation workflow, highlighting the integration of thermal and structural data.

G cluster_0 Physicochemical & Structural Validation Start Raw Material Ethyl 3-hydroxycyclobutanecarboxylate Thermal Thermal Analysis DSC / TGA Start->Thermal Phase Transition NMR Structural Identity qNMR (cis/trans ratio) Start->NMR Isomeric Purity Bulk Bulk Properties Density & Refractive Index Start->Bulk Physical State Data Data Synthesis Pharmacokinetic Modeling Thermal->Data NMR->Data Bulk->Data

Analytical workflow for the structural and physicochemical validation of cyclobutane derivatives.

Implications in Drug Development

The physical properties of Ethyl 3-hydroxycyclobutanecarboxylate make it a highly strategic intermediate. Its low LogP (0.3)[1] allows medicinal chemists to "dial out" excessive lipophilicity often found in high-throughput screening hits, thereby reducing off-target toxicity and improving metabolic stability. Furthermore, the ester linkage provides a convenient synthetic handle for saponification or amidation, allowing rapid library generation around the cyclobutane core.

References

  • Title: Ethyl 3-hydroxycyclobutane-1-carboxylate | C7H12O3 | CID 21716982 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: ethyl 3-hydroxycyclobutane-1-carboxylate - ChemBK Source: ChemBK URL: [Link]

Sources

Ethyl 3-hydroxycyclobutanecarboxylate (CAS 17205-02-6): A Comprehensive Technical Guide on Stereoselective Synthesis and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the cyclobutane motif has emerged as a privileged structural element. It serves as a metabolically stable bioisostere for phenyl rings and provides rigid, predictable geometric vectors for pharmacophore projection. Ethyl 3-hydroxycyclobutanecarboxylate (CAS 17205-02-6) is a critical bifunctional building block that enables the construction of complex tricyclic scaffolds and targeted therapeutics. This whitepaper provides an in-depth mechanistic analysis, validated synthetic workflows, and structural insights into utilizing this compound for advanced Active Pharmaceutical Ingredient (API) development, including JAK inhibitors and GPR120 modulators.

Physicochemical Profiling & Structural Dynamics

To effectively utilize ethyl 3-hydroxycyclobutanecarboxylate, one must understand its physical properties and 3D conformation. The cyclobutane ring does not exist as a flat square; to relieve Pitzer strain (torsional strain from eclipsing adjacent C-H bonds), it adopts a "puckered" butterfly conformation.

The presence of the sp³-hybridized hydroxyl group at C3 and the ethyl ester at C1 creates cis and trans geometric isomers. The cis-isomer is generally more thermodynamically stable, as it allows both bulky substituents to occupy pseudo-equatorial positions, minimizing 1,3-diaxial-like steric clashes across the ring.

Quantitative Physicochemical Data

Data synthesized from and.

PropertyValueMethod / Condition
CAS Number 17205-02-6Standard Registry
Molecular Formula C₇H₁₂O₃Computed
Molecular Weight 144.17 g/mol Monoisotopic Mass
Physical State LiquidRoom Temperature
Boiling Point 120 °C@ 10 mmHg
Density 1.073 g/mLStandard Conditions
Refractive Index 1.45Standard Conditions

Synthetic Workflows & Methodologies

As a Senior Application Scientist, I emphasize that successful synthesis is not merely following a recipe; it requires an understanding of the thermodynamic and kinetic forces at play. Below are field-validated protocols for the synthesis and functionalization of this scaffold.

Protocol 1: Stereoselective Reduction of Ethyl 3-oxocyclobutanecarboxylate

Objective: Convert the cyclobutanone precursor to the secondary alcohol while preserving the C1 ethyl ester. Causality & Reagent Selection: Sodium borohydride (NaBH₄) is selected over stronger hydrides (like LiAlH₄) because it is strictly chemoselective for ketones and will not reduce the ester. Ethanol is utilized as the solvent; its protic nature hydrogen-bonds to the carbonyl oxygen, increasing its electrophilicity and accelerating hydride delivery.

Step-by-Step Methodology:

  • Preparation : Dissolve ethyl 3-oxocyclobutanecarboxylate (2.90 g, 20.4 mmol) in 30 mL of absolute ethanol in an oven-dried round-bottom flask.

  • Temperature Control : Cool the solution to 0 °C using an ice bath. Causality: While the reaction can proceed at ambient temperature, initial cooling controls the exothermic evolution of hydrogen gas and minimizes transesterification side reactions.

  • Addition : Add NaBH₄ (0.77 g, 20 mmol) in small portions over 10 minutes.

  • Reaction : Remove the ice bath and allow the mixture to stir at ambient temperature for 1 hour.

  • Quenching & Validation : Slowly add 2 N aqueous HCl to adjust the pH to ~2.

    • Validation Checkpoint: The acidic quench destroys unreacted NaBH₄ and protonates the alkoxide. Monitor via TLC (3:1 Hexanes/EtOAc, KMnO₄ stain) until the ketone spot completely disappears.

  • Workup : Concentrate the mixture in vacuo to remove the ethanol. Partition the residue between dichloromethane (DCM, 50 mL) and brine (50 mL). Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and evaporate to yield the cis/trans mixture of ethyl 3-hydroxycyclobutanecarboxylate.

Protocol 2: Stereochemical Inversion via Mitsunobu Reaction

Objective: Couple the cis-isomer with a phenolic nucleophile to yield a trans-substituted cyclobutane ether, a common step in API synthesis (). Causality & Reagent Selection: The Mitsunobu reaction is employed because it guarantees a complete Sₙ2 inversion of the C3 stereocenter. Diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) form a betaine intermediate that transforms the secondary alcohol into a superior leaving group.

Step-by-Step Methodology:

  • Preparation : Dissolve cis-ethyl 3-hydroxycyclobutanecarboxylate (1.0 eq) and the target phenol (1.2 eq) in anhydrous THF under an argon atmosphere.

  • Activation : Add PPh₃ (1.5 eq) and cool the mixture to 0 °C. Causality: Cooling prevents the premature decomposition of the highly reactive betaine intermediate.

  • Coupling : Add DIAD (1.5 eq) dropwise. The reaction will turn pale yellow as the betaine forms and activates the hydroxyl group.

  • Reaction : Allow the reaction to warm to room temperature and stir for 12 hours.

  • Validation Checkpoint : Analyze via LC-MS to confirm the mass of the coupled product. The stereochemical inversion must be validated post-purification via 2D NOESY NMR, confirming the lack of a nuclear Overhauser effect (NOE) between the C1 and C3 axial protons.

  • Purification : Concentrate and purify via silica gel chromatography to separate the product from the triphenylphosphine oxide by-product.

Mechanistic Pathways in Drug Discovery

The true value of ethyl 3-hydroxycyclobutanecarboxylate lies in its ability to dictate the 3D architecture of a drug molecule. By separating the cis and trans isomers, medicinal chemists can access divergent synthetic pathways.

For instance, in the development of JAK inhibitors (), the cis-isomer is frequently subjected to Mitsunobu inversion or mesylation/displacement to precisely orient the core heterocycle for optimal hydrogen bonding within the kinase hinge region.

G Ketone Ethyl 3-oxocyclobutanecarboxylate (Starting Material) Reduction Stereoselective Reduction (NaBH4, EtOH, 0°C to RT) Ketone->Reduction Mixture Ethyl 3-hydroxycyclobutanecarboxylate CAS: 17205-02-6 Reduction->Mixture CisIsomer cis-Isomer (Equatorial-like OH) Mixture->CisIsomer Chromatographic Separation TransIsomer trans-Isomer (Axial-like OH) Mixture->TransIsomer Chromatographic Separation Mitsunobu Mitsunobu Reaction (Inversion of Stereocenter) CisIsomer->Mitsunobu Mesylation Mesylation / Tosylation (Retention of Stereocenter) TransIsomer->Mesylation Target1 trans-Substituted Scaffold (e.g., JAK Inhibitor Precursor) Mitsunobu->Target1 SN2 SN2 Displacement (Inversion of Stereocenter) Mesylation->SN2 Target2 cis-Substituted Scaffold (e.g., GPR120 Modulator) SN2->Target2

Figure 1: Synthetic divergence of the cyclobutane scaffold via stereospecific pathways.

Handling, Safety, and Analytical Validation

Maintaining a self-validating system requires strict adherence to safety and analytical standards. Ethyl 3-hydroxycyclobutanecarboxylate is a reactive intermediate and must be handled under appropriate engineering controls.

GHS Safety Classification

Sourced from .

GHS Hazard CodeDescriptionPrecautionary Measures (P-Statements)
H315 Causes skin irritationWear protective gloves/clothing. Wash thoroughly after handling.
H319 Causes serious eye irritationWear eye/face protection. Rinse cautiously with water for several minutes.
H335 May cause respiratory irritationUse only outdoors or in a well-ventilated fume hood. Avoid breathing vapors.
Analytical Validation Standards

To verify the integrity of the purchased or synthesized compound, ¹H NMR spectroscopy is mandatory. The cyclobutane ring protons exhibit complex multiplet splitting patterns due to cross-ring coupling. The cis and trans isomers can be distinguished by the coupling constants (


-values) of the C3 methine proton; the cis-isomer typically displays a more symmetrical multiplet due to the pseudo-equatorial positioning of the hydroxyl group, whereas the trans-isomer exhibits distinct axial-equatorial coupling variations.

References

  • Title : Ethyl 3-hydroxycyclobutane-1-carboxylate (CID 21716982) | Source : PubChem | URL :[Link][1]

  • Title : Novel tricyclic compounds (EP2506716B1) | Source : Google Patents | URL :[2][3]

  • Title : Cyclobutane containing carboxylic acid GPR120 modulators (EP3191445B1) | Source : Google Patents | URL :[4]

Sources

The Strategic Utility of Ethyl 3-Hydroxycyclobutane-1-Carboxylate in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

In contemporary medicinal chemistry, the transition from planar, sp2-hybridized aromatic systems to complex, sp3-enriched three-dimensional architectures is a defining paradigm shift. Ethyl 3-hydroxycyclobutane-1-carboxylate (IUPAC) has emerged as a critical bifunctional building block facilitating this transition. By providing a rigid cyclobutane scaffold with orthogonal functional handles (an ester and a secondary alcohol), this molecule enables the precise spatial projection of pharmacophores.

As a Senior Application Scientist, I have structured this technical guide to explore the physicochemical profile, synthetic methodology, and downstream applications of this compound in active pharmaceutical ingredient (API) development.

Escaping Flatland and Structural Significance

The pharmaceutical industry's historical reliance on flat molecules often led to clinical attrition due to poor aqueous solubility and off-target promiscuity. The foundational "Escape from Flatland" hypothesis, articulated by Lovering et al. (2009), demonstrated that increasing the fraction of sp3-hybridized carbons (Fsp3) within a drug candidate directly correlates with higher clinical success rates . Ethyl 3-hydroxycyclobutane-1-carboxylate perfectly embodies this design philosophy.

The 1,3-disubstituted cyclobutane ring exists in a puckered conformation, minimizing torsional strain while projecting its substituents in well-defined vectors. The availability of cis and trans isomers allows medicinal chemists to rigorously explore structure-activity relationships (SAR) in three-dimensional space.

Physicochemical Profiling

Understanding the baseline physical properties of this building block is essential for predicting its behavior in downstream synthetic steps, particularly regarding solubility and phase partitioning during workup.

Table 1: Physicochemical and Structural Data

PropertyValue
IUPAC Name ethyl 3-hydroxycyclobutane-1-carboxylate
CAS Registry Number 17205-02-6
Molecular Formula C7H12O3
Molecular Weight 144.17 g/mol
Exact Mass 144.0786 Da
Topological Polar Surface Area 46.5 Ų
SMILES CCOC(=O)C1CC(O)C1
InChIKey KTVUZBJHOAPDGC-UHFFFAOYSA-N

Data sourced from PubChem CID 21716982 .

Synthetic Methodology: Chemoselective Reduction

The most robust and industrially scalable route to ethyl 3-hydroxycyclobutane-1-carboxylate is the chemoselective reduction of ethyl 3-oxocyclobutane-1-carboxylate. The following protocol is adapted from validated procedures utilized in the synthesis of Janus Kinase (JAK) inhibitors .

Experimental Protocol: Step-by-Step Ketone Reduction

Objective: To selectively reduce the cyclobutanone moiety to a secondary alcohol without disturbing the ethyl ester.

Step 1: Reaction Setup

  • Charge a dry, argon-flushed round-bottom flask with ethyl 3-oxocyclobutane-1-carboxylate (1.0 equiv) and absolute ethanol (approx. 1.5 M concentration).

  • Causality: Ethanol acts as a protic solvent, hydrogen-bonding with the carbonyl oxygen to increase its electrophilicity, thereby accelerating the hydride transfer.

  • Cool the mixture to 0 °C using an ice-water bath.

  • Causality: Cryogenic control prevents thermal runaway and suppresses potential transesterification or over-reduction side reactions.

Step 2: Reagent Addition

  • Add sodium borohydride (NaBH4, 0.8 equiv) in small portions over 1 hour.

  • Causality: NaBH4 is a mild hydride source. Unlike lithium aluminum hydride (LiAlH4), which would indiscriminately reduce both the ketone and the ester to alcohols, NaBH4 provides absolute chemoselectivity for the ketone under these conditions.

Step 3: Reaction Maturation & Self-Validation

  • Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Self-Validation System: Monitor reaction progress via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (3:1) eluent. Stain the plate with potassium permanganate (KMnO4). The starting material (ketone) will appear as a UV-inactive, KMnO4-positive spot with a higher Rf, while the product alcohol will appear as a distinct, lower Rf spot. Complete consumption of the higher Rf spot validates that the reaction has reached completion.

Step 4: Quenching and Workup

  • Cool the mixture back to 0 °C and carefully quench with 1N aqueous hydrochloric acid (HCl) until gas evolution ceases.

  • Causality: HCl neutralizes the basic borate salts and destroys unreacted NaBH4, preventing emulsion formation during the subsequent extraction phase.

  • Extract the aqueous layer with dichloromethane (DCM) three times. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure to yield the crude product.

Step 5: Analytical Validation

  • Self-Validation System: Confirm product identity and purity via 1H NMR (CDCl3). The disappearance of the ketone's adjacent methylene multiplet and the emergence of a carbinol proton signal (approx. 4.1-4.3 ppm) definitively confirms successful reduction.

SynthesisWorkflow A Ethyl 3-oxocyclobutane- 1-carboxylate (Starting Material) B NaBH4 / EtOH 0 °C to RT A->B Reagent Addition C Chemoselective Ketone Reduction B->C Reaction D Ethyl 3-hydroxycyclobutane- 1-carboxylate (Target Product) C->D Workup & Isolation

Fig 1. Synthetic workflow demonstrating the chemoselective reduction of the cyclobutanone precursor.

Downstream Application: Constructing sp3-Enriched APIs

The true value of ethyl 3-hydroxycyclobutane-1-carboxylate lies in its orthogonal reactivity. The ester group can be selectively hydrolyzed to a carboxylic acid for amide coupling, while the secondary alcohol is typically activated as a leaving group to facilitate nucleophilic substitution (SN2).

In the development of pyrrolo[2,3-d]pyrimidine derivatives—potent JAK inhibitors used in treating autoimmune diseases—this building block is utilized to install a critical cyclobutyl appendage that fits perfectly into the kinase active site .

Mechanistic Pathway: Electrophilic Activation and SN2 Displacement
  • Electrophilic Activation: The hydroxyl group is reacted with trifluoromethanesulfonic anhydride (Tf2O) in the presence of pyridine.

    • Causality: This converts the inherently poor hydroxyl leaving group into a highly reactive triflate (-OTf), priming the molecule for substitution.

  • Nucleophilic Substitution: A heteroarylamine nucleophile attacks the carbon bearing the triflate via an SN2 mechanism.

  • Stereochemical Causality: The SN2 reaction proceeds with complete Walden inversion of stereochemistry. If the starting material is the cis-isomer, the resulting API intermediate will possess the trans-configuration. This predictable stereochemical outcome is vital for establishing the exact 3D spatial geometry required for optimal target engagement.

DownstreamApp Start Ethyl 3-hydroxycyclobutane- 1-carboxylate Triflation Tf2O, Pyridine (Electrophilic Activation) Start->Triflation -OH Activation Intermediate Cyclobutyl Triflate Intermediate Triflation->Intermediate Leaving Group Generation SN2 Nucleophilic Substitution (e.g., Heteroarylamine) Intermediate->SN2 SN2 Inversion Product sp3-Enriched API Scaffold (e.g., JAK Inhibitor) SN2->Product Target Assembly

Fig 2. Downstream functionalization pathway for API scaffold construction via SN2 displacement.

Conclusion

Ethyl 3-hydroxycyclobutane-1-carboxylate is more than a simple laboratory reagent; it is a strategic vector for navigating the 3D chemical space demanded by modern drug discovery. By mastering its chemoselective synthesis and downstream stereospecific functionalization, drug development professionals can reliably engineer sp3-rich scaffolds that exhibit superior pharmacokinetic and pharmacodynamic profiles.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 21716982, Ethyl 3-hydroxycyclobutane-1-carboxylate." PubChem. URL:[Link]

  • Pfizer Inc. (2015). "Pyrrolo[2,3-d]pyrimidine derivatives useful for inhibiting Janus Kinase." European Patent EP3180344B1.

Technical Whitepaper: Molecular Characterization and Synthetic Utility of Ethyl 3-Hydroxycyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of sp³-hybridized carbon centers is paramount for improving the pharmacokinetic profiles of active pharmaceutical ingredients (APIs). As a Senior Application Scientist, I frequently leverage cyclobutane derivatives to escape the "flatland" of traditional aromatic rings, thereby enhancing drug solubility and reducing off-target binding. Among these, ethyl 3-hydroxycyclobutanecarboxylate (CAS: 17205-02-6) stands out as an exceptionally versatile, bifunctional building block. This whitepaper details its core physicochemical properties, outlines a self-validating synthetic protocol, and explores its downstream applications in drug discovery.

Part 1: Physicochemical Profiling

The molecular formula of ethyl 3-hydroxycyclobutanecarboxylate is C₇H₁₂O₃ , corresponding to a molecular weight of 144.17 g/mol (1[1]). This low molecular weight is highly advantageous; it allows medicinal chemists to introduce significant structural complexity and conformational rigidity without aggressively inflating the overall mass of the final drug candidate, ensuring adherence to Lipinski's Rule of Five (2[2]).

Quantitative Data Summary
PropertyValueScientific Significance
Molecular Formula C₇H₁₂O₃Defines the atomic composition, indicating a high degree of saturation (sp³ character)[1].
Molecular Weight 144.17 g/mol Low mass ensures the building block consumes a minimal portion of the final API's mass budget[1].
Exact Mass 144.0786 DaCritical parameter for high-resolution mass spectrometry (HRMS) validation workflows[2].
Boiling Point ~120 °C at 10 mmHgIndicates moderate volatility; requires careful handling during solvent evaporation under reduced pressure (3[3]).
Density 1.073 g/mLNecessary for accurate volumetric calculations during reaction setup and process scale-up[3].
Hydrogen Bond Donors 1The secondary hydroxyl group provides a site for targeted functionalization[2].
Hydrogen Bond Acceptors 3Influences the compound's solubility and interaction with target proteins if retained in the final drug[2].

Part 2: Chemoselective Synthesis & Causality

When synthesizing ethyl 3-hydroxycyclobutanecarboxylate from its ketone precursor (ethyl 3-oxocyclobutanecarboxylate), the primary challenge is chemoselectivity. The goal is to reduce the ketone to a secondary alcohol without disturbing the ethyl ester or causing ring-opening of the strained four-membered cyclobutane system.

Step-by-Step Methodology: Chemoselective Reduction Protocol
  • Initiation & Temperature Control: Dissolve ethyl 3-oxocyclobutanecarboxylate (1.0 eq) in anhydrous ethanol. Cool the reaction vessel strictly to 0 °C using an ice-water bath.

    • Causality: Strict temperature control suppresses the kinetic energy required for transesterification and minimizes potential ring-opening side reactions inherent to strained cycloalkanes.

  • Reduction: Add sodium borohydride (NaBH₄, 0.5 eq) portion-wise over 30 minutes.

    • Causality: The stoichiometric control and slow addition ensure the chemoselective reduction of the highly electrophilic ketone, leaving the less reactive ester moiety completely untouched.

  • Quenching: After 1 hour of stirring at 0 °C, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).

    • Causality: A mild acidic quench safely neutralizes the reactive borate complexes without risking the acid-catalyzed hydrolysis of the newly formed ethyl ester.

  • Extraction: Extract the aqueous layer with dichloromethane (DCM) three times. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude mixture via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate the cis and trans isomers of ethyl 3-hydroxycyclobutanecarboxylate.

Part 3: Self-Validating Analytical Workflow

Trustworthiness in chemical synthesis demands a self-validating analytical system. Relying on a single analytical modality is a critical failure point in drug development. Therefore, the isolated ethyl 3-hydroxycyclobutanecarboxylate must be subjected to an orthogonal validation matrix to guarantee structural integrity before downstream deployment.

Workflow A Ethyl 3-oxocyclobutanecarboxylate (Starting Material) B Chemoselective Reduction (NaBH4, EtOH, 0°C) A->B Step 1: Synthesis C Ethyl 3-hydroxycyclobutanecarboxylate (MW: 144.17 g/mol) B->C Step 2: Isolation D LC-MS Analysis Target: [M+H]+ ~145.08 C->D Mass Verification E NMR Spectroscopy Target: Cis/Trans Ratio C->E Structural Verification F FT-IR Spectroscopy Target: -OH Stretch (~3300 cm⁻¹) C->F Functional Verification G Validated API Intermediate (Ready for Downstream Synthesis) D->G E->G F->G

Figure 1: Self-validating synthetic and analytical workflow for ethyl 3-hydroxycyclobutanecarboxylate.

Analytical Cross-Verification
  • LC-MS: Confirms the exact mass. The target [M+H]⁺ ion is ~145.08 m/z, verifying the addition of two hydrogen atoms (reduction) without over-reduction[2].

  • NMR: ¹H NMR is critical for determining the cis/trans isomeric ratio. ¹³C NMR validates the chemoselective reduction by confirming the absence of the ketone carbonyl carbon (~200 ppm) and the preservation of the ester carbonyl (~175 ppm).

  • FT-IR: Provides rapid functional group verification, specifically the appearance of a broad -OH stretch (~3300 cm⁻¹) and the retention of the strong ester C=O stretch (~1735 cm⁻¹).

Part 4: Downstream Applications in Medicinal Chemistry

The true value of ethyl 3-hydroxycyclobutanecarboxylate lies in its bifunctionality. The hydroxyl group can be activated (e.g., via mesylation or tosylation) to serve as an electrophile in Sₙ2 displacements, or it can be utilized in Mitsunobu reactions to invert stereochemistry. Conversely, the ester can be saponified to the corresponding carboxylic acid to facilitate amide coupling with various amines.

A prominent example of its utility is found in the synthesis of complex Janus kinase (JAK) inhibitors, where both cis and trans isomers of ethyl 3-hydroxycyclobutanecarboxylate are strategically employed to optimize target binding affinities and metabolic stability profiles (4[4]). By incorporating this cyclobutane motif, researchers successfully enhance the three-dimensionality of the inhibitor, thereby improving its overall pharmacological efficacy[4].

References

  • Google Patents. "JP5275371B2 - Azetidine derivatives and cyclobutane derivatives as JAK inhibitors".

Sources

Strategic Sourcing and Synthetic Integration of Ethyl 3-Hydroxycyclobutanecarboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, escaping the "flatland" of planar, sp2-hybridized aromatic rings is a primary objective for improving drug pharmacokinetics. The strategic insertion of sp3-rich cyclobutane motifs has proven highly effective in enhancing aqueous solubility and mitigating cytochrome P450-mediated metabolic liabilities[1]. Ethyl 3-hydroxycyclobutanecarboxylate (CAS: 17205-02-6) serves as a premier bifunctional building block for these structural modifications[2]. This whitepaper provides an in-depth technical evaluation of commercial sourcing strategies, rigorous quality control protocols, and field-proven synthetic workflows for this critical intermediate.

Structural Significance and Isomeric Profiling

Ethyl 3-hydroxycyclobutanecarboxylate (Molecular Weight: 144.17 g/mol ) possesses two key functional handles: a hydroxyl group for nucleophilic substitution/oxidation and an ethyl ester for downstream amidation or reduction[2].

Crucially, the puckered conformation of the cyclobutane ring gives rise to distinct stereoisomers: the cis-isomer (CAS: 160351-97-3) and the trans-isomer (CAS: 160351-88-2)[3],[2]. The spatial orientation of the hydroxyl group relative to the ester dictates the trajectory of downstream reactions. For example, nucleophilic displacement of a mesylated cis-isomer via an SN2 mechanism will yield a trans-substituted product. Failure to control this stereochemistry early in the synthetic route leads to complex diastereomeric mixtures of the final Active Pharmaceutical Ingredient (API), drastically reducing overall yield and complicating chromatographic purification[4],[1].

Pathway A Ethyl 3-hydroxycyclobutanecarboxylate (sp3-rich scaffold) B Increased Fsp3 Fraction A->B Structural Integration C Reduced CYP450 Metabolism B->C Removes Planar Liabilities D Enhanced Aqueous Solubility B->D Disrupts Crystal Packing E Favorable API Pharmacokinetics C->E D->E

Logical relationship mapping the pharmacokinetic benefits of cyclobutane integration in APIs.

Commercial Landscape and Supplier Evaluation

Sourcing high-quality building blocks is the foundation of a robust, scalable synthesis. Depending on the phase of drug development—from early hit-to-lead discovery to late-stage process scale-up—the requirements for purity and isomeric specificity shift.

Below is a comparative analysis of key commercial suppliers for ethyl 3-hydroxycyclobutanecarboxylate:

SupplierReported PurityTarget IsomerKey Specifications & NotesSource
Sigma-Aldrich 95%Mixture (cis/trans)Standard discovery grade; shipped under inert atmosphere.[5]
SynQuest Laboratories 95.0%Mixture (cis/trans)Boiling Point: 120 °C @ 10 mmHg; Density: 1.073 g/mL.[6]
J&K Scientific >97%cis-Isomer specificHigh stereochemical purity (CAS: 160351-97-3) for targeted API synthesis.[3]
BLD Pharm >95%Mixture (cis/trans)Requires cold-chain transportation/inert storage to prevent degradation.[7]

Causality in Sourcing: Why prioritize an isomerically pure starting material (like the cis-isomer from J&K Scientific) over a cheaper diastereomeric mixture? In the synthesis of highly specific enzyme inhibitors—such as PDE10a inhibitors for Type II Diabetes[4] or JAK inhibitors for autoimmune disorders[1]—target binding is strictly stereodependent. Utilizing a pre-resolved starting material prevents the need for expensive, low-yielding chiral chromatography at the final API stage.

Quality Control & Analytical Validation Protocol

A robust chemical development pipeline operates as a self-validating system. Never assume the Certificate of Analysis (COA) perfectly reflects the material in the flask, especially after transit. Implement the following step-by-step methodology to validate incoming batches:

Step 1: Karl Fischer (KF) Titration for Moisture Content

  • Action: Perform volumetric KF titration on a 100 mg sample.

  • Causality: The secondary hydroxyl group readily hydrogen-bonds with atmospheric moisture. Excess water (>0.1%) will aggressively quench electrophilic activating reagents (e.g., TsCl, MsCl, or oxalyl chloride) in downstream steps, generating acidic byproducts (like HCl) that can catalyze unwanted transesterification or ring-opening side reactions.

Step 2: Quantitative NMR (qNMR) for Isomeric Ratio

  • Action: Acquire high-resolution

    
    H and 
    
    
    
    C NMR spectra in CDCl
    
    
    .
  • Causality: To determine the exact cis/trans ratio, analyze the methine proton adjacent to the hydroxyl group. The distinct dihedral angles in the puckered cyclobutane ring result in unique

    
    -coupling constants for the axial-like versus equatorial-like protons, allowing for precise integration and isomeric quantification.
    

Step 3: GC-MS Profiling for Volatile Impurities

  • Action: Run the sample through a non-polar GC column (e.g., HP-5) coupled to a mass spectrometer.

  • Causality: This identifies unreacted precursors (such as ethyl 3-oxocyclobutanecarboxylate) or residual ethanol[2]. Even trace amounts of ethanol will act as a competing nucleophile during downstream tosylation or mesylation, consuming expensive reagents and complicating purification.

Synthetic Workflows and Downstream Applications

A primary application of ethyl 3-hydroxycyclobutanecarboxylate is its activation via tosylation. This converts the poor hydroxyl leaving group into an excellent tosylate leaving group, priming the C3 position for SN2 displacement by nitrogenous heterocycles (e.g., pyrazoles or imidazoles). This exact sequence is a cornerstone in the synthesis of PDE10a inhibitors[4].

Step-by-Step Methodology: Tosylation of Ethyl 3-hydroxycyclobutanecarboxylate
  • Substrate Preparation: Dissolve ethyl 3-hydroxycyclobutanecarboxylate (1.0 eq) in anhydrous pyridine (to achieve a 0.5 M concentration) under an inert argon atmosphere[4].

    • Causality: Pyridine serves a dual purpose: it acts as a highly polar solvent to dissolve the reagents, and it functions as an acid scavenger, immediately neutralizing the HCl generated during the reaction to prevent ester hydrolysis.

  • Electrophilic Activation: Cool the reaction vessel to 0 °C using an ice-water bath. Slowly, in portions, add

    
    -toluenesulfonyl chloride (TsCl, 1.05 eq)[4].
    
    • Causality: The reaction between pyridine and TsCl forms a highly reactive electrophilic intermediate. Cooling strictly suppresses the exothermic profile, preventing unwanted E2 elimination reactions that would yield useless cyclobutene derivatives.

  • Reaction Propagation: Remove the ice bath and allow the reaction mixture to warm naturally to room temperature. Stir overnight (approx. 12-16 hours)[4].

  • Quenching and Biphasic Workup: Concentrate the mixture under reduced pressure to remove the bulk of the pyridine. Dissolve the crude residue in Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 2 N HCl, saturated aqueous NaHCO

    
    , and brine[4].
    
    • Causality: The 2 N HCl wash protonates and extracts any residual pyridine into the aqueous layer. The subsequent NaHCO

      
       wash neutralizes any remaining acid, ensuring the highly sensitive tosylate product does not degrade during isolation.
      
  • Isolation: Dry the organic phase over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo to yield the activated intermediate, ethyl 3-(tosyloxy)cyclobutanecarboxylate, ready for immediate SN2 coupling.

Protocol Step1 1. Substrate Preparation Dissolve in Anhydrous Pyridine Step2 2. Electrophilic Activation Add TsCl at 0°C Step1->Step2 Argon Atmosphere Step3 3. Reaction Propagation Stir at RT Overnight Step2->Step3 Suppress Elimination Step4 4. Biphasic Workup EtOAc / 2N HCl / NaHCO3 Step3->Step4 Complete Conversion Step5 5. Isolation Ethyl 3-(tosyloxy)cyclobutanecarboxylate Step4->Step5 Remove Pyridine & Salts

Step-by-step synthetic workflow for the tosylation of ethyl 3-hydroxycyclobutanecarboxylate.

References

  • United States Patent Application 20140364414A1. "PDE 10a Inhibitors for the Treatment of Type II Diabetes". Google Patents.
  • United States Patent 8158616B2. "Azetidine and cyclobutane derivatives as JAK inhibitors". Google Patents.
  • National Center for Biotechnology Information (NCBI). "Ethyl 3-hydroxycyclobutane-1-carboxylate | C7H12O3 | CID 21716982". PubChem Database. Available at: [Link]

Sources

Ethyl 3-hydroxycyclobutanecarboxylate: A Critical Chiral Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of novel therapeutics, the strategic incorporation of strained ring systems has become a hallmark of modern drug design. Ethyl 3-hydroxycyclobutanecarboxylate has emerged as a highly versatile chiral building block, particularly in the synthesis of targeted kinase inhibitors and metabolic modulators[1]. The cyclobutane core restricts conformational flexibility, effectively projecting pharmacophores into target binding pockets while simultaneously improving metabolic stability and modulating lipophilicity. This technical whitepaper provides an in-depth analysis of the structural profile, synthetic methodologies, and drug discovery applications of this critical intermediate.

Structural and Chemical Profile

Ethyl 3-hydroxycyclobutanecarboxylate features a four-membered cyclobutane ring substituted with a secondary hydroxyl group and an ethyl ester moiety. This bifunctional nature allows for orthogonal synthetic manipulation: the ester can be selectively saponified or reduced, while the secondary alcohol can undergo substitution, oxidation, or cross-coupling reactions[2].

Because the cyclobutane ring is puckered, the relative spatial arrangement of the hydroxyl and ester groups results in distinct cis and trans diastereomers. Each isomer offers unique geometric vectors, making them invaluable for rigorous structure-activity relationship (SAR) exploration in medicinal chemistry[1].

Synthetic Methodologies & Self-Validating Protocols

The most robust route to ethyl 3-hydroxycyclobutanecarboxylate involves the chemoselective reduction of ethyl 3-oxocyclobutanecarboxylate[3]. Achieving high yields while managing the stereochemical outcome requires precise control over the reaction microenvironment.

Protocol 1: Chemoselective Reduction of Ethyl 3-oxocyclobutanecarboxylate

Objective: Reduce the cyclobutanone moiety to a secondary alcohol without cleaving or reducing the ethyl ester.

Causality & Expert Insight: Sodium borohydride (NaBH₄) is selected as the reducing agent due to its mild hydride-donating capability, which is perfectly tuned to reduce ketones while leaving esters intact[3]. The reaction is strictly initiated at 0 °C to control the exothermic hydride transfer, thereby minimizing unwanted transesterification or ring-opening side reactions. Methanol is utilized as a protic solvent to stabilize the transition state and rapidly protonate the resulting alkoxide intermediate[3].

Step-by-Step Methodology:

  • Initiation: Dissolve ethyl 3-oxocyclobutanecarboxylate (1.0 eq) in anhydrous methanol to achieve a 0.1 M concentration. Cool the reaction vessel to 0 °C under an inert argon atmosphere[3].

  • Hydride Transfer: Add NaBH₄ (1.0 eq) portion-wise over 30 minutes.

    • Self-Validation Check: Effervescence (H₂ gas evolution) should be steady but not vigorous. The internal temperature must be monitored and kept below 5 °C to prevent loss of chemoselectivity.

  • Propagation: Stir the mixture for 1 hour at 0 °C, then allow it to warm to room temperature (20–23 °C) for an additional 1 hour[3].

  • Quenching: Quench the reaction by the dropwise addition of 1N aqueous HCl until the pH reaches ~2.

    • Causality: Acidic quenching is critical to decompose stable borate complexes, ensuring quantitative liberation of the free alcohol[3].

  • Isolation: Concentrate the mixture in vacuo to remove methanol. Extract the aqueous residue with ethyl acetate (3 × 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate to yield the product as a light yellow oil[3]. This typically yields a cis/trans mixture in a ~1.5:1 ratio, which can be separated via silica gel chromatography[4].

Protocol 2: Stereochemical Inversion via Mitsunobu Reaction

Objective: Couple the chiral cyclobutanol with a nitrogenous heterocycle (e.g., a pyrazole core for JAK inhibitors) with complete Walden inversion.

Causality & Expert Insight: For strained cyclobutane systems, standard Sₙ2 displacement of a mesylate or tosylate often suffers from competing E2 elimination, leading to cyclobutene byproducts. The Mitsunobu reaction circumvents this by activating the alcohol in situ via a phosphonium intermediate, enabling nucleophilic attack under mild, neutral conditions with absolute stereochemical inversion[1].

Step-by-Step Methodology:

  • Preparation: Dissolve the isolated cis-ethyl 3-hydroxycyclobutanecarboxylate (1.0 eq), the heterocyclic nucleophile (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF.

  • Cooling: Cool the mixture to 0 °C to stabilize the highly reactive intermediates.

  • Activation: Add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise.

    • Self-Validation Check: A transient yellow color indicates the formation of the active betaine intermediate. Slow addition prevents premature decomposition.

  • Coupling: Allow the reaction to warm to room temperature and stir for 16 hours.

  • Isolation: Remove the solvent under reduced pressure and purify via flash chromatography to isolate the trans-substituted cyclobutane derivative[1].

Visualizing the Synthetic and Biological Workflows

G A Ethyl 3-oxocyclobutanecarboxylate B NaBH4 Reduction (MeOH, 0°C) A->B C cis/trans-Ethyl 3-hydroxycyclobutanecarboxylate B->C D Separation / Resolution C->D E cis-Isomer D->E F trans-Isomer D->F G Mitsunobu Reaction (Walden Inversion) E->G F->G H Chiral Drug Scaffold G->H

Fig 1: Synthetic workflow and stereochemical resolution of ethyl 3-hydroxycyclobutanecarboxylate.

Pathway A Cytokine Binding B JAK1/JAK2 Activation A->B D STAT Phosphorylation B->D C Cyclobutane-derived JAK Inhibitor C->B Inhibits E Gene Transcription (Inflammation / Cancer) D->E

Fig 2: Mechanism of action for cyclobutane-derived JAK inhibitors in the JAK/STAT signaling pathway.

Applications in Drug Discovery

Ethyl 3-hydroxycyclobutanecarboxylate is a cornerstone in the synthesis of several high-profile clinical candidates across diverse therapeutic areas:

  • JAK Inhibitors (Oncology & Autoimmune Diseases): The cyclobutane ring is frequently used to optimize the pharmacokinetic profile of Janus kinase (JAK) inhibitors targeting inflammatory disorders, autoimmune diseases, and myeloproliferative neoplasms[1]. The rigid cyclobutane core effectively projects the pyrazole/pyrrolopyrimidine pharmacophore into the ATP-binding pocket of the kinase, enhancing binding affinity and selectivity[5].

  • PDE10a Inhibitors (Metabolic Syndromes): In the pursuit of novel treatments for Type II Diabetes, cyclobutane derivatives synthesized from this building block have been utilized to inhibit phosphodiesterase 10a (PDE10a). This inhibition has been shown to improve glucose homeostasis and regulate metabolic excursions[6].

Data Presentation

Table 1: Physicochemical Properties of Cyclobutane Intermediates

Property Ethyl 3-oxocyclobutanecarboxylate[2] cis-Ethyl 3-hydroxycyclobutanecarboxylate[7]
CAS Number 87121-89-9 160351-97-3
Molecular Formula C₇H₁₀O₃ C₇H₁₂O₃
Molecular Weight 142.15 g/mol 144.17 g/mol

| Physical State | Pale yellow liquid | Colorless to light yellow oil |

Table 2: Reduction Reaction Optimization Data

Reducing Agent Solvent System Temperature Yield (%) cis:trans Ratio
NaBH₄ (1.0 eq)[3] Methanol 0 °C to RT 85 - 95% ~ 1.5 : 1 (60:40)

| Enzymatic (Ketoreductase)[8] | Isopropanol / Buffer | 20 - 23 °C | > 90% | > 99:1 (Stereospecific) |

References

  • Title: Azetidine and cyclobutane derivatives as JAK inhibitors (US8158616B2)
  • Title: PDE 10a Inhibitors for the Treatment of Type II Diabetes (US20140364414A1)
  • Title: Imidazole derivatives (WO2012164071A1)
  • Title: Azetidine and cyclobutane derivatives as JAK inhibitors (CN102026999B)
  • Title: 3-Hydroxy-cyclobutanecarboxylic acid ethyl ester | 17205-02-6 Source: ChemicalBook URL
  • Title: CAS 87121-89-9: Ethyl 3-oxocyclobutanecarboxylate Source: CymitQuimica URL
  • Title: Azetidine and cyclobutane derivatives as jak inhibitors (EP2288610A1)
  • Title: Imidazole derivatives (Enzymatic Reduction) (WO2012164071A1)

Sources

The Strategic Utility of Substituted Cyclobutanes in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist

Executive Summary

Historically viewed as synthetic curiosities due to their inherent ring strain, substituted cyclobutanes have evolved into privileged scaffolds in modern drug discovery. The strategic incorporation of the four-membered carbocycle allows medicinal chemists to finely tune physicochemical properties, overcome metabolic liabilities, and navigate complex intellectual property landscapes. This technical whitepaper explores the structural rationale behind cyclobutane incorporation, details its applications as a bioisostere and conformational restrictor, and provides validated synthetic protocols for generating complex cyclobutane derivatives.

Structural and Physicochemical Rationale

The utility of the cyclobutane ring stems from its unique geometric and energetic profile. Unlike larger, conformationally flexible cycloalkanes, cyclobutane possesses a high ring strain of approximately 26.3 kcal/mol[1]. To relieve torsional strain, the ring deviates from planarity, adopting a rigid, "puckered" conformation with a dihedral angle of roughly 30°[2]. Furthermore, its C–C bond lengths (~1.56 Å) are slightly longer than those in standard alkanes[1].

From a medicinal chemistry perspective, this puckered architecture is highly advantageous. It forces substituents into specific three-dimensional vectors, breaking molecular planarity. Increasing the fraction of sp³-hybridized carbons (


) in a drug candidate statistically correlates with lower clinical attrition rates, as 3D complexity generally improves aqueous solubility and reduces off-target promiscuity (often driven by flat, hydrophobic aromatic rings).

Strategic Applications in Drug Design

Bioisosterism and Property Modulation

Cyclobutanes are frequently deployed as non-classical bioisosteres for planar aromatic rings (e.g., phenyl groups) or flexible alkyl chains[3]. For example, 1,3-disubstituted cyclobutanes can mimic the spatial arrangement of para-substituted benzenes while significantly altering the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Incorporating motifs like 3-(trifluoromethyl)cyclobutane-1-carboxylic acid introduces a powerful metabolic blocker (the CF₃ group) while the puckered ring reduces lipophilicity (


) compared to a flat aromatic counterpart[3].

G A Planar Lead (Phenyl Ring) B Identify Liabilities: CYP Metabolism & Low Solubility A->B C Bioisosteric Replacement (Cyclobutane Scaffold) B->C D 3D Puckered Geometry (Increased Fsp3) C->D E Optimized Candidate (Improved ADME) D->E

Caption: Logical workflow for the bioisosteric replacement of a phenyl ring with a cyclobutane.

Metabolic Stabilization

Cytochrome P450 (CYP450) enzymes frequently oxidize exposed, electron-rich aromatic rings or unhindered alkyl chains. Replacing these metabolically labile groups with a cyclobutane ring can effectively block these sites of metabolism[1]. A prime example is the development of the IDH1 inhibitor Ivosidenib (Tibsovo) . Early lead compounds featured a cyclohexyl amine moiety that suffered from rapid metabolic clearance. By replacing the cyclohexyl group with a difluorocyclobutyl amine, researchers significantly decreased metabolic clearance, yielding a potent, selective, and metabolically stable drug[2].

Conformational Restriction

The rigid nature of the cyclobutane ring can pre-organize a molecule into its bioactive conformation[1]. By locking the molecule into a specific shape, the entropic penalty typically incurred upon binding to a target protein is minimized, leading to a net increase in binding affinity.

Case Studies: FDA-Approved Cyclobutane Drugs

The clinical viability of the cyclobutane motif is validated by several marketed therapeutics[2]:

  • Carboplatin (Paraplatin): A second-generation platinum-based chemotherapeutic. By replacing the two labile chloride ligands of cisplatin with a cyclobutane-1,1-dicarboxylate chelating ligand, carboplatin achieves a significantly lower nephrotoxicity profile[2].

  • Boceprevir (Victrelis): An HCV NS3/4A protease inhibitor containing a cyclobutane group in its P1 region. This specific ring size proved to be 3- to 19-fold more potent than its cyclopropyl and cyclopentyl analogues[2].

  • Apalutamide (Erleada): An androgen receptor antagonist for prostate cancer featuring a spirocyclic cyclobutane scaffold, demonstrating that cyclobutanes can be integrated into complex, sterically demanding pharmacophores[2].

Quantitative Data: Physicochemical Comparison

To illustrate the impact of cyclobutane incorporation, the following table summarizes the general physicochemical shifts observed when replacing a standard phenyl ring with a cyclobutane or a bicyclo[1.1.1]pentane (BCP) bioisostere[3].

Property / ScaffoldPhenyl Ring3-(CF₃)cyclobutaneBicyclo[1.1.1]pentane (BCP)Rationale for Change
Molecular Shape Planar (2D)Puckered (3D)Rigid, Cage (3D)Relief of torsional strain; breaking planarity.

Character
LowHighHighIncreased saturation improves solubility.
Lipophilicity (

)
HighModerate to LowModerateAliphatic rings generally lower

vs aromatics.
Metabolic Stability Labile (CYP oxidation)High (Steric/CF₃ block)HighLack of easily oxidizable C-H bonds.

Experimental Methodologies & Synthetic Workflows

Synthesizing highly substituted, stereodefined cyclobutanes requires precise methodologies. Below is a recently developed, self-validating protocol for the diastereoselective synthesis of thio-substituted cyclobutanes via a sulfa-Michael addition, a highly relevant reaction for introducing heteroatoms into the cyclobutane core[4].

Protocol: Diastereoselective Synthesis of 1,2-Disubstituted Thiocyclobutanes

Causality & Rationale: This protocol utilizes 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a base. DBU is specifically chosen because its ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">


 is optimal for deprotonating the thiol nucleophile to form a reactive thiolate, without being nucleophilic enough to cause unwanted side reactions or epimerization of the cyclobutene Michael acceptor. The reaction proceeds at room temperature to maximize diastereoselectivity (>95:5 dr).

Materials:

  • N-acyl-oxazolidinone-substituted cyclobutene (1.1 equiv)

  • Thiol nucleophile (e.g., benzyl thiol or furan-2-ylmethanethiol) (0.3 mmol, 1.0 equiv)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 equiv)

  • Anhydrous Acetonitrile (MeCN)[0.1 M]

Step-by-Step Procedure:

  • Preparation: Flame-dry a 10 mL Schlenk flask under vacuum and backfill with inert Argon gas.

  • Solvation: Add the thiol nucleophile (0.3 mmol) and the substituted cyclobutene (0.33 mmol) to the flask. Dissolve the mixture in 3.0 mL of anhydrous MeCN to achieve a 0.1 M concentration.

  • Catalyst Addition: Dropwise, add DBU (0.33 mmol) to the stirring solution at room temperature (20–25 °C). Note: A slight exotherm may occur; maintain stirring to ensure homogeneous distribution of the base.

  • Reaction Propagation: Allow the reaction mixture to stir continuously for 18 hours. The mild conditions prevent the retro-Michael reaction, driving the equilibrium toward the thermodynamically stable trans-thiocyclobutane product.

  • Quenching & Extraction: Quench the reaction by adding 5 mL of saturated aqueous

    
    . Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).
    
  • Purification: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure thio-cyclobutane.
    

G A Cyclobutene Precursor (Michael Acceptor) C DBU Base Catalyst (Deprotonation) A->C B Thiol Nucleophile (R-SH) B->C D Sulfa-Michael Addition (Acetonitrile, RT, 18h) C->D E Diastereoselective Thio-cyclobutane (>95:5 dr) D->E

Caption: Workflow for the diastereoselective synthesis of thiocyclobutanes via sulfa-Michael addition.

Conclusion

The strategic application of substituted cyclobutanes represents a sophisticated approach to overcoming common hurdles in drug optimization. By leveraging its rigid, puckered geometry, medicinal chemists can effectively restrict molecular conformations, block metabolic liabilities, and improve overall physicochemical profiles. As synthetic methodologies—such as asymmetric sulfa-Michael additions and novel photocycloadditions—continue to advance, the cyclobutane ring will undoubtedly cement its status as a cornerstone motif in next-generation therapeutics.

References

  • Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Oxetane Promise Delivered: Discovery of Long-Acting IDO1 Inhibitors Suitable for Q3W Oral or Parenteral Dosing Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Methodological & Application

Application Note: Scale-Up Synthesis and Process Optimization of Ethyl 3-Hydroxycyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Ethyl 3-hydroxycyclobutanecarboxylate is a critical bifunctional building block utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs), most notably in the development of Janus kinase (JAK) inhibitors and tricyclic immunomodulators[1]. Transitioning the synthesis of this cyclobutane derivative from a medicinal chemistry bench-scale to pilot-plant manufacturing presents distinct process chemistry challenges. These primarily revolve around exotherm management, hazardous off-gas (hydrogen) evolution, and the control of diastereomeric (cis/trans) ratios[2].

This application note details robust, field-proven protocols for both the classical chemical reduction and the modern biocatalytic reduction of ethyl 3-oxocyclobutanecarboxylate. By examining the causality behind each process parameter, this guide provides actionable, self-validating workflows for drug development professionals.

Mechanistic Rationale & Strategy

The core transformation relies on the reduction of the cyclobutanone moiety to a secondary alcohol.

  • Chemical Reduction (NaBH₄): Sodium borohydride in ethanol is the industry standard for this transformation[3]. While highly efficient, the reaction is exothermic and generates hydrogen gas. On a manufacturing scale, the standard laboratory procedure (adding solid NaBH₄ to the ketone) is inverted. Dosing the ketone into a chilled suspension of NaBH₄ controls the reaction rate and mitigates thermal runaway. This chemical approach typically yields a thermodynamic mixture of cis and trans isomers[2].

  • Biocatalytic Reduction (Ketoreductase): For applications requiring a high diastereomeric excess (d.e.) of a specific isomer, enzymatic reduction using an engineered ketoreductase (KRED) with isopropanol (iPrOH) as a hydrogen donor is preferred[4]. This operates at ambient temperature, eliminates hydrogen gas risks, and simplifies downstream purification by avoiding complex chromatography.

ReactionPathway SM Ethyl 3-oxocyclobutanecarboxylate (Starting Material) Chem Chemical Reduction (NaBH4 / EtOH) SM->Chem Exothermic -78°C to RT Bio Biocatalytic Reduction (KRED / iPrOH) SM->Bio Enzymatic Ambient Temp Mix cis/trans-Ethyl 3-hydroxycyclobutanecarboxylate Chem->Mix Non-selective Cis cis-Ethyl 3-hydroxycyclobutanecarboxylate Bio->Cis Highly Selective

Fig 1: Reaction pathways for the reduction of ethyl 3-oxocyclobutanecarboxylate.

Protocol 1: Chemical Scale-Up (NaBH₄ Reduction)

This procedure is optimized for >500 g scale operations, prioritizing thermal control and safe off-gas venting[3].

Reagents:

  • Ethyl 3-oxocyclobutanecarboxylate: 1.0 eq (500 g, 3.52 mol)

  • Sodium Borohydride (NaBH₄): 1.05 eq (140 g, 3.69 mol)

  • Ethanol (Absolute): 5.0 L

  • 2N HCl (Aqueous): As needed for pH adjustment

  • Dichloromethane (DCM): 8.0 L (for extraction)

Step-by-Step Methodology:

  • Reactor Preparation: Purge a 20 L jacketed glass reactor with N₂. Charge the reactor with 5.0 L of absolute ethanol and cool the jacket to 0–5 °C.

  • Reducing Agent Loading: Carefully charge NaBH₄ (140 g) into the chilled ethanol.

    • Causality: Suspending the hydride first allows for thermal equilibration and establishes a massive thermal heat sink before the reactive substrate is introduced.

  • Substrate Dosing: Dilute ethyl 3-oxocyclobutanecarboxylate (500 g) in 1.0 L of ethanol. Dose this solution into the reactor via an addition funnel over 2–3 hours. Maintain the internal temperature below 20 °C.

    • Causality: Controlled dosing regulates the exothermic hydride transfer and the volumetric expansion of evolved H₂ gas.

  • Reaction Monitoring (In-Process Control): Stir the mixture for 1 hour post-addition.

    • Self-Validation: Sample 1 mL of the reaction mixture, quench with 1 mL of 1N HCl, and extract with 1 mL of DCM. Analyze the organic layer via GC-MS. Proceed to the next step ONLY when the Area% of the starting ketone (m/z 142) is <1.0% relative to the product (m/z 144).

  • Quenching: Cool the reactor to 0 °C. Slowly add 2N aqueous HCl until the internal pH reaches 2.0[3].

    • Causality: Acidification safely decomposes unreacted NaBH₄, breaks down the intermediate borate complexes to release the free alcohol, and prevents base-catalyzed ester hydrolysis.

  • Extraction & Workup: Concentrate the mixture in vacuo to remove the bulk of the ethanol. Partition the aqueous residue with DCM (4.0 L x 2) and brine (3.0 L). Separate the organic layer, dry over anhydrous Na₂SO₄, and filter[3].

  • Purification: Concentrate the filtrate and subject the crude residue to fractional distillation under reduced pressure to afford the product as a clear oil.

ScaleUpWorkflow Step1 1. Reactor Preparation Purge N2, Load EtOH & NaBH4 Step2 2. Substrate Dosing Add Ketone slowly (T < 25°C) Step1->Step2 Step3 3. Reaction Monitoring Verify conversion via GC-MS Step2->Step3 Step4 4. Quenching Add 2N HCl to pH 2 (Control H2) Step3->Step4 Step5 5. Extraction Phase separation with DCM/Brine Step4->Step5 Step6 6. Purification Fractional Distillation in vacuo Step5->Step6

Fig 2: Step-by-step chemical scale-up workflow ensuring thermal and off-gas control.

Protocol 2: Biocatalytic Scale-Up (Stereoselective)

For syntheses requiring strict stereocontrol, utilizing an engineered Ketoreductase (KRED) shifts the reaction from a kinetically controlled chemical process to a highly specific enzymatic lock-and-key mechanism[4].

Step-by-Step Methodology:

  • Enzyme Preparation: Dissolve the selected KRED enzyme (10 g) and NADP⁺ cofactor (1 g) in 2.0 L of 100 mM potassium phosphate buffer (pH 7.0) within a 5 L bioreactor at 20–23 °C[4].

  • Substrate Addition: Prepare a solution of ethyl 3-oxocyclobutanecarboxylate (200 g) in 1.0 L of isopropanol (iPrOH).

    • Causality: iPrOH acts as both the co-solvent to solubilize the hydrophobic ketone and the sacrificial hydrogen donor for cofactor regeneration[4].

  • Bioconversion: Dose the substrate solution into the bioreactor over 1 hour. Agitate at 250 rpm for 18 hours at 20–23 °C[4].

  • Downstream Processing: Add 2.0 L of MTBE and 1.0 L of brine to the reactor to extract the alcohol[4]. Stir for 15 minutes. Add 50 g of a cellulose-based filter aid (e.g., Solka-Floc) to agglomerate the denatured proteins[4].

  • Filtration & Isolation: Filter the biphasic mixture to remove insolubles[4]. Separate the MTBE layer, wash with brine, and concentrate in vacuo to yield the highly pure cis-isomer.

    • Self-Validation: Confirm diastereomeric excess (d.e. > 99%) via Chiral HPLC prior to downstream API coupling.

Quantitative Data Summary

Process ParameterChemical Reduction (NaBH₄)Biocatalytic Reduction (KRED)
Reducing Agent Sodium Borohydride (NaBH₄)Ketoreductase (KRED) + NADP⁺
Solvent System Absolute EthanolIsopropanol (iPrOH) / Aqueous Buffer
Operating Temperature 0 °C to 25 °C (Exothermic)20 °C to 23 °C (Isothermal)
Stereoselectivity Low (cis/trans mixture)High (>99% cis or trans dependent on enzyme)
Gas Evolution High (Hydrogen gas)None
Typical Yield 65% – 75%80% – 90%
Primary Challenge Exotherm & Off-gas controlEnzyme cost & Biphasic emulsion workup

Analytical Characterization

To ensure the trustworthiness of the final isolated intermediate, structural validation must be performed. For the cis-isomer of ethyl 3-hydroxycyclobutanecarboxylate, the following NMR parameters serve as the definitive benchmark for product release:

  • ¹H NMR (DMSO-d₆): δ 5.17 (d, 1H, -OH), 4.09-3.99 (m, 2H, -OCH₂-), 3.99-3.90 (m, 1H, -CH-OH), 2.57-2.47 (m, 1H, -CH-CO₂Et), 2.42-2.29 (m, 2H, ring -CH₂-), 1.98-1.89 (m, 2H, ring -CH₂-), 1.17 (t, 3H, -CH₃)[1].

References

  • Source: googleapis.
  • Source: google.
  • Source: google.

Sources

Application Notes and Protocols: A Guide to the Recrystallization of Ethyl 3-Hydroxycyclobutanecarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity in Cyclobutane Scaffolds

Cyclobutane rings are privileged structural motifs in medicinal chemistry and materials science, offering unique three-dimensional frameworks that can impart desirable physicochemical properties to molecules. Ethyl 3-hydroxycyclobutanecarboxylate and its derivatives are key intermediates in the synthesis of a wide range of biologically active compounds and functional materials.[1][2] The stereochemistry and purity of these building blocks are paramount, as even minor impurities can significantly impact the efficacy, safety, and performance of the final products.[3]

Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds, making it an essential procedure in the synthesis of active pharmaceutical ingredients (APIs) and their intermediates.[3][4] This application note provides a comprehensive guide to the recrystallization of ethyl 3-hydroxycyclobutanecarboxylate derivatives, delving into the fundamental principles, a detailed step-by-step protocol, and troubleshooting strategies to enable researchers to obtain high-purity materials.

The Science of Recrystallization: A Step-by-Step Process

Recrystallization is a purification technique that leverages the differences in solubility of a compound and its impurities in a given solvent at different temperatures.[5][] The fundamental principle is to dissolve the impure solid in a hot solvent and then allow the solution to cool slowly. As the solution cools, the solubility of the desired compound decreases, leading to the formation of a crystalline solid, while the impurities remain dissolved in the surrounding liquid (the mother liquor).[5][7]

The overall process of recrystallization can be broken down into seven key stages:

  • Solvent Selection : Choosing an appropriate solvent is the most critical step in developing a successful recrystallization procedure.[8]

  • Dissolution : Dissolving the impure solid in a minimum amount of hot solvent.[9]

  • Hot Filtration : Removing any insoluble impurities from the hot solution.

  • Crystallization : Allowing the hot, saturated solution to cool slowly and undisturbed to form crystals.[9]

  • Isolation of Crystals : Separating the purified crystals from the mother liquor, typically by vacuum filtration.[10]

  • Washing : Rinsing the isolated crystals with a small amount of cold solvent to remove any adhering mother liquor.[10]

  • Drying : Removing the residual solvent from the purified crystals.[10]

Recrystallization_Workflow cluster_0 Preparation cluster_1 Purification Process cluster_2 Outputs A Crude Solid C Dissolve in Minimal Hot Solvent A->C B Select Solvent(s) B->C D Hot Filtration (if needed) C->D Insoluble impurities present E Slow Cooling & Crystallization C->E No insoluble impurities D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G J Mother Liquor (contains impurities) F->J H Dry Crystals G->H I Pure Crystalline Product H->I

Detailed Protocol: Recrystallization of Ethyl 3-Hydroxycyclobutanecarboxylate Derivatives

This protocol provides a general framework for the recrystallization of ethyl 3-hydroxycyclobutanecarboxylate and its derivatives. The optimal solvent system and specific conditions may need to be empirically determined for each unique derivative.

Materials and Equipment
  • Crude ethyl 3-hydroxycyclobutanecarboxylate derivative

  • A selection of potential recrystallization solvents (see Table 1)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Magnetic stir bars

  • Powder funnel

  • Fluted filter paper (for hot filtration, if necessary)

  • Büchner funnel and flask

  • Vacuum source

  • Filter paper for Büchner funnel

  • Spatula

  • Watch glass

  • Drying oven or vacuum desiccator

Step-by-Step Procedure

Step 1: Solvent Selection

The ideal recrystallization solvent is one in which the target compound has high solubility at elevated temperatures and low solubility at room temperature or below.[8][11] The impurities, on the other hand, should either be highly soluble at all temperatures or insoluble even at high temperatures.[7]

For ethyl 3-hydroxycyclobutanecarboxylate derivatives, which contain both a polar hydroxyl group and a moderately polar ester, a range of solvents with intermediate polarity are good starting points.

Solvent/Solvent SystemBoiling Point (°C)PolarityRationale and Considerations
Single Solvents
Ethyl Acetate77ModerateOften a good starting point for moderately polar compounds.[10]
Isopropanol (IPA)82.5Polar ProticThe hydroxyl group can interact well with the alcohol solvent.
Ethanol78Polar ProticSimilar to isopropanol, good for compounds with hydrogen bonding capabilities.
Acetone56Polar AproticA versatile solvent, but its low boiling point can lead to rapid evaporation.[12]
Solvent Mixtures (Antisolvent Recrystallization) Used when a single solvent is not ideal. The compound is dissolved in a "good" solvent, and a "poor" solvent (antisolvent) is added to induce crystallization.[3][8]
Ethyl Acetate / Hexane69 (Hexane)Moderate / NonpolarA common mixture where hexane acts as the antisolvent.
Dichloromethane / Hexane40 (DCM)Moderate / NonpolarUseful for less polar derivatives; DCM's low boiling point requires careful handling.
Ethanol / Water78 (Ethanol)Polar Protic / Polar ProticWater acts as an antisolvent for many organic compounds soluble in ethanol.

Step 2: Dissolution

  • Place the crude solid in an Erlenmeyer flask with a magnetic stir bar.

  • Add a small amount of the chosen solvent, enough to create a slurry.

  • Gently heat the mixture on a hot plate with stirring.

  • Add the solvent in small portions until the solid completely dissolves. Causality: Using the minimum amount of hot solvent is crucial to ensure the solution is saturated upon cooling, which is necessary for crystal formation and maximizing the yield.[9]

Step 3: Hot Filtration (if necessary)

If insoluble impurities are present after the dissolution step, they must be removed while the solution is still hot to prevent premature crystallization of the desired product.

  • Pre-warm a second Erlenmeyer flask and a powder funnel on the hot plate.

  • Place a piece of fluted filter paper in the funnel.

  • Quickly pour the hot solution through the filter paper into the pre-warmed flask.

Step 4: Crystallization

  • Remove the flask from the heat source and cover it with a watch glass.

  • Allow the solution to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of large, well-defined crystals. Rapid cooling can trap impurities within the crystal lattice.[9]

  • If crystallization does not occur, try scratching the inside of the flask with a glass rod or adding a "seed" crystal of the pure compound.[4][5]

  • Once the solution has reached room temperature and crystals have formed, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of the purified product.[10]

Step 5: Isolation and Washing of Crystals

  • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold recrystallization solvent.

  • Turn on the vacuum and pour the cold crystal slurry into the funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor. Causality: Using cold solvent minimizes the loss of the purified product, as it will have low solubility in the cold solvent.[9]

Step 6: Drying

  • Allow the crystals to air-dry on the filter paper for a few minutes by pulling a vacuum.

  • Transfer the crystals to a pre-weighed watch glass and dry them to a constant weight in a drying oven (at a temperature well below the compound's melting point) or in a vacuum desiccator.

Troubleshooting Common Recrystallization Issues

IssuePotential Cause(s)Suggested Solution(s)
No Crystals Form - Too much solvent was used.- The solution is not saturated.- Boil off some of the solvent to concentrate the solution.- Try adding an antisolvent.- Scratch the inside of the flask or add a seed crystal.[4][5]
"Oiling Out" - The boiling point of the solvent is higher than the melting point of the compound.- The compound is highly impure.- Re-heat the solution to dissolve the oil, then add more solvent and allow it to cool slowly.- Consider a different solvent with a lower boiling point.
Low Recovery - The compound has significant solubility in the cold solvent.- Too much solvent was used for washing the crystals.- Ensure the solution is thoroughly cooled in an ice bath.- Use a minimal amount of ice-cold solvent for washing.
Colored Impurities Remain - The impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can also adsorb the product).

Purity Assessment

After recrystallization, it is essential to assess the purity of the final product. Common methods include:

  • Melting Point Analysis: A pure compound will have a sharp melting point range (typically < 2 °C) that is close to the literature value. Impurities tend to broaden and depress the melting point.

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.[13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure and identify any remaining impurities.

Conclusion

Recrystallization is a fundamental and effective technique for the purification of ethyl 3-hydroxycyclobutanecarboxylate derivatives. By carefully selecting the solvent system and controlling the cooling rate, researchers can significantly enhance the purity of their compounds, which is a critical step in the development of novel pharmaceuticals and materials. This guide provides a robust framework to achieve high-purity materials, ensuring the integrity and reliability of subsequent research and applications.

References

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Study.com. Recrystallization Definition, Requirements & Procedure. [Link]

  • University of Toronto. Recrystallization. [Link]

  • SciSpace. Recrystallization of Active Pharmaceutical Ingredients. [Link]

  • LabXchange. Lab Procedure: Recrystallization. [Link]

  • MDPI. Oxidative Repair of Pyrimidine Cyclobutane Dimers by Nitrate Radicals (NO 3 • ): A Kinetic and Computational Study. [Link]

  • Lab Supplies. ethyl 3-hydroxycyclobutane-1-carboxylate, min 97%, 100 mg. [Link]

  • PubChem. Ethyl 3-hydroxycyclobutane-1-carboxylate. [Link]

  • Organic Syntheses. 1,1-Cyclobutanedicarboxylic acid. [Link]

  • Google Patents.
  • ScholarWorks. studies toward the stereocontrolled synthesis of cyclobutane derivatives. [Link]

  • YouTube. Recrystallization. [Link]

  • ACS Publications. Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. [Link]

  • ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation?. [Link]

  • Varsity Tutors. How to Purify Compounds - Organic Chemistry. [Link]

  • PMC. Purification and structural elucidation of three bioactive compounds isolated from Streptomyces coelicoflavus BC 01 and their biological activity. [Link]

  • Shimadzu. Purification made easy - secrets of science. [Link]

  • University of California, Davis. Recrystallization and Crystallization. [Link]

  • University of California, Los Angeles. Common Organic Solvents: Table of Properties. [Link]

  • Chemistry LibreTexts. 7: Purification of Molecular Compounds. [Link]

Sources

The Cyclobutane Motif: A Cornerstone for Innovation in Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a powerful and versatile building block in modern organic synthesis.[1][2] Its unique three-dimensional geometry and electronic properties offer a strategic advantage in the design of complex molecular architectures, from natural products to novel therapeutics.[1][3][4] This guide provides an in-depth exploration of the synthesis, functionalization, and application of cyclobutane derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource to leverage the full potential of this remarkable scaffold. We will delve into the causality behind experimental choices, present field-proven protocols, and showcase the transformative impact of cyclobutane chemistry in the quest for new medicines and materials.

The Strategic Advantage of the Cyclobutane Scaffold

The utility of the cyclobutane motif stems from a unique combination of structural and electronic properties:

  • Conformational Rigidity: Unlike larger, more flexible cycloalkanes, the cyclobutane ring adopts a rigid, puckered conformation.[5] This inherent rigidity can lock a molecule into a bioactive conformation, reducing the entropic penalty upon binding to a biological target and potentially increasing potency and selectivity.[3][5][6]

  • Three-Dimensionality: The non-planar nature of the cyclobutane ring provides access to three-dimensional chemical space, a key objective in modern drug discovery to move away from flat, aromatic-rich molecules.[6][7] This can lead to improved physicochemical properties, such as increased aqueous solubility and lower melting points.[6]

  • Metabolic Stability: The cyclobutane core can serve as a metabolically stable isostere for other groups, such as gem-dimethyl groups or alkenes, and can be used to block metabolically labile sites in a molecule.[3][5][6]

  • Controlled Reactivity: The significant ring strain of approximately 26 kcal/mol makes cyclobutanes susceptible to selective ring-opening, ring-expansion, and rearrangement reactions, providing access to a diverse array of more complex structures.[1][6][8][9]

Core Synthetic Strategies for Cyclobutane Scaffolds

The construction of the cyclobutane ring has been the subject of extensive research, leading to the development of several reliable and stereoselective methodologies.

[2+2] Cycloaddition Reactions: The Workhorse of Cyclobutane Synthesis

The [2+2] cycloaddition, the union of two unsaturated components to form a four-membered ring, is the most prevalent strategy for constructing cyclobutanes.[9][10][11] This transformation can be initiated by light (photocycloaddition), heat (thermal cycloaddition), or transition metal catalysis.

2.1.1. Photochemical [2+2] Cycloaddition

According to the Woodward-Hoffmann rules, a concerted suprafacial-suprafacial [2+2] cycloaddition is thermally forbidden but photochemically allowed.[10] This method is particularly effective for the reaction of enones with alkenes and typically proceeds through the photoexcitation of one of the alkene components to its triplet state, which then reacts with a ground-state alkene in a stepwise manner via a 1,4-diradical intermediate.[10][11]

Protocol 1: Photochemical [2+2] Cycloaddition of an Enone with an Alkene

This protocol describes a general procedure for the photochemical [2+2] cycloaddition of an enone with an alkene, a robust method for the synthesis of substituted cyclobutanes.[11]

Materials:

  • Enone (1.0 equiv)

  • Alkene (1.0-5.0 equiv, the excess is used to favor the desired reaction and minimize enone dimerization)

  • Anhydrous, degassed solvent (e.g., acetone, acetonitrile, or dichloromethane)

  • Photoreactor equipped with a suitable UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter to cut off short-wavelength UV)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: In a quartz or Pyrex reaction vessel, dissolve the enone (1.0 equiv) and the alkene (1.0-5.0 equiv) in the chosen anhydrous, degassed solvent. The concentration should be optimized for the specific reaction but is typically in the range of 0.01-0.1 M.

  • Degassing: Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can quench the excited triplet state of the enone.

  • Irradiation: Place the reaction vessel in the photoreactor and irradiate with the UV lamp while maintaining a constant temperature (usually room temperature or slightly below).

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Purification: Upon completion of the reaction (or when optimal conversion is reached), concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired cyclobutane product.

  • Characterization: Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS), to confirm its structure and purity.

Causality and Experimental Choices:

  • Solvent: The choice of solvent is critical. Acetone can act as both a solvent and a photosensitizer, facilitating the population of the enone's triplet state.[9] For substrates that are not soluble in acetone, other solvents like acetonitrile or dichloromethane can be used, potentially with an added photosensitizer like benzophenone.

  • Excess Alkene: Using an excess of the alkene can help to suppress the competing [2+2] dimerization of the enone.

  • Degassing: The removal of oxygen is crucial as it can quench the triplet excited state of the enone, leading to lower reaction efficiency.

  • Wavelength of Light: The use of a Pyrex filter is common to block high-energy UV radiation that can cause side reactions or product degradation.

Strain-Release Driven Synthesis from Bicyclo[1.1.0]butanes (BCBs)

Bicyclo[1.1.0]butanes (BCBs) are highly strained molecules that serve as excellent precursors for the synthesis of 1,3-disubstituted cyclobutanes.[12][13][14][15] The high ring strain energy (≈64 kcal/mol) facilitates the homolytic cleavage of the central C-C bond, which can then be trapped by a variety of radical species.[12]

2.2.1. Photoredox-Catalyzed Radical Addition to BCBs

Recent advances in photoredox catalysis have enabled the mild and efficient generation of radicals that can add to BCBs, providing a powerful route to functionalized cyclobutanes.[14][16]

Protocol 2: Photoredox-Catalyzed Decarboxylative Radical Addition to a Bicyclo[1.1.0]butane

This protocol is based on the work of Leonori and co-workers and describes a photoredox-catalyzed decarboxylative radical addition of an α-amino acid to a phenyl sulfonyl bicyclo[1.1.0]butane.[14][16]

Materials:

  • Phenyl sulfonyl bicyclo[1.1.0]butane (1.0 equiv)

  • α-Amino or α-oxy carboxylic acid (1.5 equiv)

  • Photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆) (1-2 mol%)

  • Base (e.g., Cs₂CO₃) (2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dimethylformamide, DMF)

  • Visible light source (e.g., blue LED lamp)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: To a dry reaction vial, add the phenyl sulfonyl bicyclo[1.1.0]butane (1.0 equiv), the carboxylic acid (1.5 equiv), the photocatalyst (1-2 mol%), and the base (2.0 equiv).

  • Solvent Addition: Add the anhydrous, degassed solvent (to achieve a concentration of ~0.1 M) to the vial.

  • Degassing: Seal the vial and purge with an inert gas for 15-30 minutes.

  • Irradiation: Place the reaction vial in a suitable reactor and irradiate with a blue LED lamp at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the base and DMF. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 1,3-disubstituted cyclobutane.

  • Characterization: Confirm the structure and stereochemistry of the product using standard analytical techniques.

Causality and Experimental Choices:

  • Photocatalyst: The choice of photocatalyst is crucial for the efficient generation of the radical from the carboxylic acid via a single-electron transfer (SET) process. The iridium-based photocatalyst used in this protocol has the appropriate redox potential for this transformation.

  • Base: The base is required to deprotonate the carboxylic acid, forming a carboxylate that is more readily oxidized by the excited photocatalyst.

  • BCB Substrate: The phenyl sulfonyl group on the BCB acts as a radical acceptor and can be further functionalized in subsequent steps.

Functionalization and Manipulation of the Cyclobutane Ring

Once the cyclobutane scaffold is constructed, it can be further elaborated through a variety of transformations.

  • Ring-Opening Reactions: The inherent strain of the cyclobutane ring can be harnessed to drive ring-opening reactions, providing access to linear, functionalized molecules.[8][17] For example, the acid-catalyzed ring-opening of cyclobutanones can yield γ-substituted ketones.[8]

  • Ring-Expansion and Contraction: Cyclobutanes can undergo ring-expansion to form five-membered rings or ring-contraction to form cyclopropanes, often with high stereocontrol.[8][17] For instance, the Baeyer-Villiger oxidation of cyclobutanones provides a route to γ-lactones.[17]

  • C-H Functionalization: Direct C-H functionalization of cyclobutanes is an emerging area that allows for the late-stage modification of these scaffolds, avoiding the need for pre-functionalized starting materials.[18]

Applications in Drug Discovery and Natural Product Synthesis

The unique properties of the cyclobutane motif have been leveraged in the design of numerous biologically active molecules.

Cyclobutanes as Conformationally Restricted Scaffolds

The rigid nature of the cyclobutane ring is particularly advantageous in medicinal chemistry for restricting the conformation of a ligand to match the binding pocket of a target protein.[3][5][6] This can lead to significant improvements in potency and selectivity. For example, replacing a flexible ethyl linker with a 1,3-disubstituted cyclobutane can pre-organize the pharmacophoric groups in a favorable orientation for binding.[6]

Case Study: Cyclobutane Derivatives as Janus Kinase (JAK) Inhibitors

A prime example of the successful application of the cyclobutane scaffold is in the development of Janus kinase (JAK) inhibitors, which are important for treating inflammatory and autoimmune diseases.[1][3] Strategic substitution on the cyclobutane ring has been shown to be key to achieving potent and selective inhibition of different JAK isoforms.

CompoundJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)
1 HH>1000>1000250
2 MeH15030050
3 CNOH5101
4 FF25505

Data extracted from patent literature and representative of the impact of cyclobutane substitution on JAK inhibition.[3]

The data in the table above clearly demonstrates how subtle changes to the substituents on the cyclobutane ring can dramatically impact the inhibitory activity and selectivity against different JAK isoforms. The introduction of polar groups, such as a nitrile and a hydroxyl group, can lead to a significant increase in potency.

Visualizing Synthetic Pathways and Mechanisms

Clear visualization of reaction workflows and mechanisms is essential for understanding and implementing synthetic strategies.

Workflow for Photochemical [2+2] Cycloaddition

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve enone and alkene in solvent prep2 Degas solution prep1->prep2 react1 Irradiate with UV light prep2->react1 react2 Monitor reaction progress (TLC/GC-MS) react1->react2 workup1 Concentrate reaction mixture react2->workup1 Upon completion workup2 Purify by column chromatography workup1->workup2 workup3 Characterize product workup2->workup3

Caption: General workflow for a photochemical [2+2] cycloaddition experiment.

Mechanism of Photoredox-Catalyzed Radical Addition to a BCB

G PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star R_COOH Carboxylic Acid (R-COOH) R_COO_minus Carboxylate (R-COO⁻) R_COOH->R_COO_minus Base R_radical Radical (R•) R_COO_minus->R_radical + CO₂ PC* -> PC_red Cyclobutyl_radical Cyclobutyl Radical Intermediate R_radical->Cyclobutyl_radical + BCB BCB Bicyclo[1.1.0]butane (BCB) Product 1,3-Disubstituted Cyclobutane Cyclobutyl_radical->Product H-atom transfer or further reaction Base Base hv Visible Light (hν) CO2 CO₂ PC_red Reduced PC

Caption: Simplified mechanism of photoredox-catalyzed radical addition to a BCB.

Conclusion and Future Outlook

Cyclobutane derivatives have transitioned from being a niche area of study to a mainstream tool in organic synthesis and medicinal chemistry. The development of robust and stereoselective methods for their synthesis, coupled with a deeper understanding of their reactivity, has unlocked their potential as versatile building blocks. As the demand for novel, three-dimensional molecular architectures continues to grow, the strategic incorporation of the cyclobutane motif will undoubtedly play an increasingly important role in the discovery of new drugs and functional materials. Future research will likely focus on the development of even more efficient and enantioselective synthetic methods, as well as the exploration of novel applications of these fascinating strained-ring systems.

References

  • D. Bellus, and B. Ernst. "Cyclobutane Derivatives in Organic Synthesis." Angewandte Chemie International Edition in English, vol. 27, no. 6, 1988, pp. 797-827. [Link]

  • T. A. M. Gulder, and P. S. Baran. "The Strategic Use of Cyclobutanes in Natural Product Synthesis." Natural Product Reports, vol. 29, no. 8, 2012, pp. 899-935. [Link]

  • N. K. De, and S. M. A. Sohel. "The Application of Cyclobutane Derivatives in Organic Synthesis." Chemical Reviews, vol. 103, no. 5, 2003, pp. 1485-1532. [Link]

  • A. G. M. Barrett, and C. D. Spilling. "Bicyclobutanes as unusual building blocks for complexity generation in organic synthesis." Chemical Society Reviews, vol. 52, no. 3, 2023, pp. 935-950. [Link]

  • D. P. Hari, and D. Leonori. "Photochemical Strain-Release-Driven Cyclobutylation of C(sp3)-Centered Radicals." Angewandte Chemie International Edition, vol. 59, no. 7, 2020, pp. 2618-2622. [Link]

  • D. P. Hari, and D. Leonori. "Photochemical Strain-Release Driven Cyclobutylation of C(sp3)-Centered Radicals." ChemRxiv, 2019. [Link]

  • S. M. A. Sohel, and N. K. De. "Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions." Chemical Reviews, vol. 116, no. 7, 2016, pp. 4156-4214. [Link]

  • V. M. Dembitsky, et al. "Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities." The Open Medicinal Chemistry Journal, vol. 2, 2008, pp. 26-48. [Link]

  • Liskon Biological. "Functions and Mechanism of Cyclobutanone." Liskon Biological, 2025. [Link]

  • J. Wang, et al. "Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[8][8]-rearrangement cascade." Chemical Science, vol. 16, no. 22, 2025, pp. 8415-8422. [Link]

  • S. K. Ghorai, et al. "Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C–C Bond Cleavage of Alkylidenecyclopropanes." Organic Letters, vol. 27, no. 5, 2025, pp. 1146-1151. [Link]

  • A. M. Garcia, et al. "[2 + 2] light-driven cycloaddition synthesis of an organic polymer and photocatalytic activity enhancement via monomer truncation." Journal of Materials Chemistry A, vol. 10, no. 1, 2022, pp. 273-279. [Link]

  • I. S. Grygorenko, et al. "Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks." Ukrainica Bioorganica Acta, vol. 20, no. 2, 2025, pp. 24-34. [Link]

  • T. D. S. G. Al-Kaysi, et al. "Organophotocatalytic [2+2] Cycloaddition of Electron-Deficient Styrenes." Chemistry – A European Journal, vol. 29, no. 1, 2023, e202202931. [Link]

  • M. T. Hopper, et al. "Ring-Opening Carbonyl-Olefin Metathesis of Cyclobutenes." Angewandte Chemie International Edition, vol. 61, no. 21, 2022, e202202028. [Link]

  • J. T. T. G. A. H. van den Bergh, et al. "Cyclobutanes in Small-Molecule Drug Candidates." ChemMedChem, vol. 16, no. 12, 2021, pp. 1885-1900. [Link]

  • M. J. Paterson, et al. "Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library." Chemistry – A European Journal, vol. 28, no. 48, 2022, e202201334. [Link]

  • X. Zhan, et al. "Synthesis of Cyclobutanes and Cyclobutenes by Strain-Release-Driven Ring-Opening of Bicyclo[1.1.0]butanes." ResearchGate, 2024. [Link]

  • J. D. Nguyen, et al. "Construction of Complex Cyclobutane Building Blocks by Photosensitized [2+2] Cycloaddition of Vinyl Boronate Esters." Journal of the American Chemical Society, vol. 138, no. 49, 2016, pp. 15833-15836. [Link]

  • A. De, et al. "Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones." Molecules, vol. 18, no. 12, 2013, pp. 15540-15589. [Link]

  • A. De, et al. "Transition metal catalyzed ring-opening reactions of BCBs for the synthesis of cyclobutane derivatives and their scientific context." ResearchGate, 2025. [Link]

  • A. De, et al. "Stereocontrolled synthesis and functionalization of cyclobutanes and cyclobutanones." Molecules, vol. 18, no. 12, 2013, pp. 15540-15589. [Link]

  • LibreTexts. "1.2: Cycloaddition Reactions." Chemistry LibreTexts, 2023. [Link]

  • S. G. Newman, and M. Lautens. "Transition-metal-catalyzed C-H functionalization of cyclobutanes." ResearchGate, 2011. [Link]

  • X. Wang, and P. Lu. "Recent advances in the total synthesis of cyclobutane-containing natural products." Organic Chemistry Frontiers, vol. 7, no. 2, 2020, pp. 254-259. [Link]

  • N. K. De, and S. M. A. Sohel. "The Application of Cyclobutane Derivatives in Organic Synthesis." ResearchGate, 2003. [Link]

  • Organic Chemistry Portal. "Cyclobutane synthesis." Organic Chemistry Portal. [Link]

  • Baran Lab. "Cyclobutanes in Organic Synthesis." Baran Lab. [Link]

  • I. Nakamura, and Y. Yamamoto. "Cyclobutene Ring Opening Reactions." ResearchGate, 2014. [Link]

  • S. K. Ghorai, and D. K. Maiti. "Transition metal catalyzed [6 + 2] cycloadditions." RSC Advances, vol. 9, no. 46, 2019, pp. 26655-26677. [Link]

  • J. Wang, et al. "Construction of furan-fused cyclobutanone and synthetic applications as a reactive and versatile building block." Nature Research, 2023. [Link]

  • N. K. De, and S. M. A. Sohel. "The application of cyclobutane derivatives in organic synthesis." ResearchGate, 2003. [Link]

Sources

Application Note: Oxidation of Ethyl 3-Hydroxycyclobutanecarboxylate to Ethyl 3-Oxocyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 3-oxocyclobutanecarboxylate is a highly valuable synthetic intermediate in modern drug discovery, frequently utilized as a core building block in the synthesis of complex spirocycles, Janus kinase (JAK) inhibitors[1], and GPR120 modulators[2]. The transformation from its secondary alcohol precursor—ethyl 3-hydroxycyclobutanecarboxylate—requires highly selective oxidation conditions. Because cyclobutane rings possess significant ring strain (~26 kcal/mol), harsh oxidative conditions (e.g., KMnO₄ or hot nitric acid) can lead to undesired C–C bond cleavage or Baeyer-Villiger-type ring expansions. This application note details three field-proven, mild oxidation protocols, providing researchers with scalable and self-validating methodologies to achieve quantitative yields.

Mechanistic Insights & Method Selection

Choosing the correct oxidation strategy depends on the reaction scale, available equipment, and tolerance for specific byproducts. As a self-validating practice, understanding the causality behind reagent selection ensures predictable reaction outcomes.

  • Swern Oxidation : This method utilizes oxalyl chloride and dimethyl sulfoxide (DMSO) to form an active electrophilic species at cryogenic temperatures (-78 °C). The addition of the cyclobutanol substrate forms an alkoxysulfonium intermediate. Subsequent addition of triethylamine (TEA) deprotonates this intermediate to form a sulfur ylide, which undergoes an intramolecular proton transfer via a 5-membered transition state to yield the target cyclobutanone[1].

    • Causality Insight: The cryogenic temperature is critical; above -20 °C, the active sulfonium species decomposes via the Pummerer rearrangement, drastically reducing yields and generating difficult-to-remove thioacetal byproducts.

  • TEMPO/NaOCl (Anelli's Oxidation) : Ideal for process scale-up, this biphasic system avoids cryogenic cooling[3]. TEMPO acts as a catalytic mediator, while sodium hypochlorite (NaOCl) serves as the terminal oxidant.

    • Causality Insight: The addition of catalytic potassium bromide (KBr) is essential. Hypochlorite rapidly oxidizes bromide to hypobromite (OBr⁻), which then oxidizes TEMPO to the active oxoammonium ion much faster than OCl⁻ alone. Buffering the aqueous phase with NaHCO₃ (pH ~8.5) prevents the degradation of the cyclobutane ring and suppresses the epimerization of the ester stereocenter.

  • Dess-Martin Periodinane (DMP) : For rapid lab-scale synthesis, DMP offers a mild, room-temperature alternative[2]. The hypervalent iodine(V) reagent undergoes ligand exchange with the secondary alcohol, followed by the expulsion of iodinane and acetic acid to form the ketone.

Comparative Data Presentation

Oxidation MethodReagents / CatalystOperating Temp.Reaction TimeScalabilityPrimary Byproducts
Swern Oxalyl Chloride, DMSO, TEA-78 °C to RT2.5 - 3 hoursModerateDimethyl sulfide (odor), CO₂, CO, TEA-HCl
TEMPO/NaOCl TEMPO (cat.), KBr, NaOCl0 °C to 5 °C1 - 2 hoursExcellentNaCl, H₂O
Dess-Martin DMPRoom Temp.2 - 4 hoursPoor (Shock risk)Iodobenzene derivative, Acetic acid

Experimental Protocols

Protocol A: Swern Oxidation (Cryogenic Lab-Scale)

Adapted from validated JAK inhibitor synthesis workflows[1].

  • Activation : To a flame-dried round-bottom flask under inert atmosphere (N₂/Ar), add anhydrous dichloromethane (DCM, 100 mL) and cool to -78 °C. Add oxalyl chloride (1.79 mL, 21.2 mmol, 1.2 eq), followed by the dropwise addition of DMSO (2.51 mL, 35.3 mmol, 2.0 eq). Stir for 30 minutes to ensure complete formation of the active sulfonium species.

  • Substrate Addition : Dissolve cis/trans-ethyl 3-hydroxycyclobutanecarboxylate (2.68 g, 17.6 mmol, 1.0 eq) in anhydrous DCM (46 mL). Add this solution dropwise to the reaction mixture at -78 °C. Stir for an additional 30 minutes.

  • Elimination & Quench : Add triethylamine (9.84 mL, 70.6 mmol, 4.0 eq) dropwise. Allow the mixture to slowly warm to room temperature over 2 hours.

  • Workup : Quench the reaction with water. Separate the organic phase and wash sequentially with 1N HCl (to remove excess TEA), water, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: TEMPO-Catalyzed Biphasic Oxidation (Process Scale)

Optimized for scalability and green chemistry principles[3].

  • Preparation : In a reactor equipped with overhead stirring, dissolve ethyl 3-hydroxycyclobutanecarboxylate (1.0 eq) in DCM (0.3 M concentration). Add TEMPO (0.011 eq) and cool the organic solution to 0–5 °C.

  • Aqueous Phase Setup : In a separate vessel, prepare an aqueous solution of KBr (0.115 eq) and saturated aqueous NaHCO₃ (equal volume to DCM). Add this to the reactor, maintaining vigorous stirring to maximize the biphasic interfacial area.

  • Oxidation : Slowly dose aqueous NaOCl (10-13% available chlorine, 1.15 eq) into the reactor while meticulously keeping the internal temperature below 5 °C.

  • Workup : Once complete (verify via IPC), separate the phases. Extract the aqueous layer once with DCM. Wash the combined organic layers with 10% aqueous Na₂S₂O₃ (to quench residual oxidant), followed by brine. Dry and concentrate to yield the ketone.

Protocol C: Dess-Martin Periodinane Oxidation (Discovery Scale)
  • Reaction : Dissolve the substrate (1.0 eq) in anhydrous DCM (0.2 M). Add DMP (1.3 eq) in portions at 0 °C.

  • Propagation : Remove the ice bath and stir at room temperature for 2 hours.

  • Workup : Quench by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 30 minutes until the organic layer is clear. Extract, dry, and concentrate.

Visualizations

TEMPO_Cycle Substrate Ethyl 3-hydroxycyclobutanecarboxylate (Organic Phase: DCM) Reaction Biphasic Interface Alcohol Oxidation Substrate->Reaction TEMPO TEMPO Catalyst (Oxidized to Oxoammonium Ion) TEMPO->Reaction Oxidant NaOCl / KBr (Aqueous Phase: 0-5 °C) Oxidant->Reaction Product Ethyl 3-oxocyclobutanecarboxylate (Target Ketone) Reaction->Product Phase Separation

Caption: Workflow of the TEMPO-catalyzed biphasic oxidation of ethyl 3-hydroxycyclobutanecarboxylate.

Swern_Workflow Step1 1. Oxalyl Chloride + DMSO (DCM, -78 °C) Step2 2. Add Substrate (Ethyl 3-hydroxycyclobutanecarboxylate) Step1->Step2 Activation Intermediate Alkoxysulfonium Ylide Intermediate Step2->Intermediate Nucleophilic Attack Step3 3. Add Triethylamine (TEA) (Warm to RT) Intermediate->Step3 Product Ethyl 3-oxocyclobutanecarboxylate (+ DMS, CO2, CO, TEA-HCl) Step3->Product Elimination

Caption: Step-by-step workflow of the Swern oxidation process for cyclobutanone synthesis.

Quality Control & Analytical Characterization

To ensure a self-validating system, In-Process Controls (IPC) must be strictly adhered to:

  • TLC Monitoring : The starting material (alcohol) and product (ketone) often have similar Rf values in standard hexane/EtOAc mixtures. Use a stain such as Potassium Permanganate (KMnO₄) or p-Anisaldehyde; the starting alcohol will stain strongly, whereas the ketone will show a delayed or different color response.

  • NMR Verification :

    • ¹H NMR (CDCl₃) : Confirm the disappearance of the carbinol proton multiplet (CH-OH) typically found around 4.1–4.4 ppm.

    • ¹³C NMR (CDCl₃) : Confirm the appearance of a characteristic highly deshielded cyclobutanone carbonyl carbon peak near 205–210 ppm, distinct from the ester carbonyl at ~174 ppm.

References

  • Azetidine and cyclobutane derivatives as JAK inhibitors (US Patent 8,158,616 B2).
  • Azetidine and cyclobutane derivatives as JAK inhibitors (US Patent 8,420,629 B2).
  • Cyclobutane containing carboxylic acid GPR120 modulators (EP Patent 3,191,445 B1).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 3-Hydroxycyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of ethyl 3-hydroxycyclobutanecarboxylate. This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues leading to low yields in this valuable synthesis. We will explore the critical parameters of the common synthetic routes and provide actionable, field-tested solutions to enhance your experimental outcomes.

Introduction to the Synthesis

The synthesis of ethyl 3-hydroxycyclobutanecarboxylate typically involves a two-step process: first, the formation of the cyclobutane ring to create ethyl 3-oxocyclobutanecarboxylate, followed by the reduction of the ketone to the desired secondary alcohol. Low yields can arise from inefficiencies in either of these critical stages, as well as during workup and purification. This guide will address potential pitfalls in a systematic, question-and-answer format.

General Synthetic Workflow

The following diagram outlines the common synthetic pathway and key areas for troubleshooting.

G cluster_0 Step 1: Ring Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Purification cluster_3 Troubleshooting Points A Linear Diester Precursor (e.g., Diethyl succinate & Ethyl acrylate derivative) B Dieckmann Condensation or [2+2] Cycloaddition A->B Base, Solvent C Ethyl 3-Oxocyclobutanecarboxylate B->C T1 Side Reactions (Polymerization) B->T1 D Reduction of Ketone C->D Reducing Agent (e.g., NaBH4) T2 Incomplete Reaction Impure Intermediate C->T2 E Ethyl 3-Hydroxycyclobutanecarboxylate (Crude) D->E T3 Over-reduction Byproducts D->T3 F Workup & Purification (Extraction, Distillation/Chromatography) E->F G Final Pure Product F->G T4 Product Loss Decomposition F->T4

Caption: General workflow for Ethyl 3-Hydroxycyclobutanecarboxylate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for significantly low yields in the overall synthesis?

A1: The most frequent and impactful issue is often an inefficient intramolecular cyclization (Dieckmann condensation) in the first step. This reaction is highly susceptible to competing intermolecular side reactions, such as Claisen condensations, which lead to oligomers and polymeric materials instead of the desired four-membered ring.[1][2] These byproducts can be difficult to separate and significantly reduce the amount of ethyl 3-oxocyclobutanecarboxylate available for the subsequent reduction step.

Q2: How can I monitor the progress of each reaction step effectively?

A2: Thin-Layer Chromatography (TLC) is indispensable.

  • Step 1 (Cyclization): Monitor the disappearance of the starting diester. The product, ethyl 3-oxocyclobutanecarboxylate, is a β-keto ester and may appear as a distinct spot.

  • Step 2 (Reduction): Monitor the disappearance of the keto-ester intermediate. The product, ethyl 3-hydroxycyclobutanecarboxylate, is more polar and will have a lower Rf value than the starting ketone. A typical solvent system for TLC analysis is a mixture of ethyl acetate and hexanes.[3]

Gas Chromatography (GC) can also be used for more quantitative analysis of reaction completion, especially for monitoring the consumption of volatile starting materials.[4]

Q3: Are there specific safety concerns I should be aware of?

A3: Yes. The reducing agent used in the second step, typically sodium borohydride (NaBH4), reacts with protic solvents like ethanol to evolve hydrogen gas, which is flammable.[5] Add the reducing agent slowly and in portions to a cooled solution to control the reaction rate and gas evolution.[5][6] Ensure the reaction is performed in a well-ventilated fume hood.

Troubleshooting Guide: Step-by-Step Problem Solving

This section addresses specific issues you may encounter during the synthesis.

Problem Area 1: Low Yield of Ethyl 3-Oxocyclobutanecarboxylate (Cyclization Step)

Question: My Dieckmann condensation results in a low yield of the desired β-keto ester, often with a significant amount of intractable, oily byproduct. What is going wrong?

This is a classic problem of competing intermolecular reactions. The key is to create conditions that strongly favor the intramolecular cyclization.

Potential Causes & Solutions:

  • High Reactant Concentration: At high concentrations, two different diester molecules are more likely to react with each other than a single molecule is to cyclize.[7]

    • Solution: Employ High-Dilution Conditions. The most critical adjustment is to perform the reaction under high-dilution. This is achieved by slowly adding the diester substrate to a solution of the base over several hours. This keeps the instantaneous concentration of the substrate low, statistically favoring the intramolecular pathway.[1]

  • Incorrect Base or Solvent: The choice of base and solvent is crucial for efficient enolate formation and reaction control.

    • Solution: Use a Strong, Non-Nucleophilic Base in an Aprotic Solvent. While sodium ethoxide in ethanol is traditionally used, it can participate in transesterification and other side reactions.[2] A stronger, sterically hindered base like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or toluene can provide cleaner and more efficient cyclization.[2] Using anhydrous solvents is critical to prevent hydrolysis of the ester groups.[7]

  • Suboptimal Temperature: Temperature control affects the rate of the desired reaction versus side reactions.

    • Solution: Optimize the Reaction Temperature. Dieckmann condensations can often be run at room temperature or with gentle heating.[7] However, excessively high temperatures can promote polymerization and decomposition.[7] Experiment with a temperature range (e.g., 25°C to 65°C) to find the optimal balance for your specific substrate and base system.

Problem Area 2: Incomplete Reaction or Low Yield in the Reduction Step

Question: After adding the reducing agent, TLC analysis shows a significant amount of unreacted ethyl 3-oxocyclobutanecarboxylate. How can I drive the reaction to completion?

This issue points to problems with the reducing agent's activity, the reaction conditions, or stoichiometry.

Potential Causes & Solutions:

  • Insufficient Reducing Agent: The stoichiometry may be inadequate, or the reagent may have degraded.

    • Solution: Verify Stoichiometry and Reagent Quality. Use a slight molar excess of the reducing agent (e.g., 1.1 to 1.5 equivalents of NaBH₄). Sodium borohydride can decompose upon exposure to moisture. Use a fresh, unopened bottle or a properly stored reagent.

  • Poor Temperature Control: The reduction of ketones with NaBH₄ is typically performed at low temperatures to control the reaction rate and minimize side reactions.

    • Solution: Maintain Low Temperature. The reaction should be initiated at 0°C (ice bath).[5] Add the NaBH₄ slowly in portions to manage the exotherm.[6] After the addition is complete, allow the reaction to slowly warm to room temperature to ensure it goes to completion.[5]

  • Inadequate Reaction Time: The reaction may simply not have had enough time to complete.

    • Solution: Increase Reaction Time and Monitor. After adding the reducing agent, allow the mixture to stir for an adequate period (e.g., 1-3 hours), monitoring by TLC until the starting ketone spot is no longer visible.[5]

Reducing Agent Typical Solvent Pros Cons Key Considerations
Sodium Borohydride (NaBH₄) Ethanol, MethanolInexpensive, easy to handle, chemoselective for ketones/aldehydes.Can react with solvent; requires careful temperature control.Add slowly to a cooled solution (0°C) to manage H₂ evolution.[5]
Lithium Aluminum Hydride (LiAlH₄) THF, Diethyl EtherVery powerful reducing agent.Reduces esters to alcohols (over-reduction); highly reactive with water/protic solvents.Not recommended for this step as it will also reduce the ethyl ester to a diol.[8]
Biocatalytic (e.g., Baker's Yeast) Water/BufferHigh stereoselectivity possible, environmentally friendly.[4][9]Can require longer reaction times, specific pH/temperature control, and more complex workup.[6]Enzyme selection is critical for achieving desired stereochemistry.[9]
Problem Area 3: Product Loss During Workup and Purification

Question: I have a good crude yield according to NMR, but I lose a significant amount of product during purification by distillation or chromatography. How can I improve my recovery?

Product loss during purification is often due to the physical properties of ethyl 3-hydroxycyclobutanecarboxylate, including its polarity and thermal stability.

Potential Causes & Solutions:

  • Hydrolysis During Workup: The ester functionality can be hydrolyzed to the corresponding carboxylic acid under harsh acidic or basic conditions during the workup.

    • Solution: Perform a Careful Quench and Extraction. Quench the reaction by slowly adding a mild acid (e.g., dilute HCl or acetic acid) at 0°C to neutralize excess reducing agent and any alkoxide formed.[6][10] Minimize the time the product is in contact with the acidic aqueous phase.[3] Promptly extract the product into a suitable organic solvent like ethyl acetate or dichloromethane.[5][11]

  • Decomposition During Distillation: Cyclobutane derivatives can be thermally sensitive. High temperatures during distillation can lead to decomposition or side reactions.

    • Solution: Use Vacuum Distillation. Purify the final product using vacuum distillation to lower the boiling point and avoid thermal decomposition.[3] A short-path distillation apparatus can further minimize losses for smaller scale reactions.[3]

  • Co-elution During Chromatography: The product may co-elute with impurities if the solvent system is not optimized.

    • Solution: Optimize Column Chromatography Conditions. The product is moderately polar. Use a gradient elution, starting with a low-polarity solvent system (e.g., 10-15% ethyl acetate in hexanes) and gradually increasing the polarity.[3] This will help separate less polar impurities from the desired product.

Troubleshooting Decision Tree

Use this diagram to systematically diagnose low-yield issues.

G start Low Overall Yield check_step1 Analyze Intermediate from Step 1 (Ethyl 3-Oxocyclobutanecarboxylate) start->check_step1 step1_ok Yield of Intermediate is Good? check_step1->step1_ok step1_issue Troubleshoot Cyclization (Step 1) - Use high-dilution conditions - Optimize base/solvent (e.g., NaH/THF) - Adjust temperature step1_ok->step1_issue No check_crude Analyze Crude Product after Step 2 step1_ok->check_crude Yes step2_issue Troubleshoot Reduction (Step 2) - Check reducing agent activity - Verify stoichiometry - Control temperature (0°C start) - Increase reaction time crude_ok Crude Yield is Good? check_crude->crude_ok crude_ok->step2_issue Yes purification_issue Troubleshoot Purification - Use vacuum distillation - Optimize chromatography solvent system - Ensure careful, non-hydrolytic workup crude_ok->purification_issue No

Sources

Technical Support Center: Overcoming "Oiling Out" in Ethyl 3-hydroxycyclobutanecarboxylate Purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for the purification of ethyl 3-hydroxycyclobutanecarboxylate. As a low-melting, amphiphilic building block frequently utilized in drug development, this compound is notoriously prone to Liquid-Liquid Phase Separation (LLPS)—colloquially known as "oiling out"—during crystallization.

This guide provides mechanistic insights, thermodynamic troubleshooting workflows, and self-validating protocols to help you achieve high-purity crystalline suspensions.

Diagnostic FAQs: The Thermodynamics of Oiling Out

Q: Why does ethyl 3-hydroxycyclobutanecarboxylate form a milky emulsion instead of a crystalline suspension? A: This phenomenon is a stable or metastable[1]. Ethyl 3-hydroxycyclobutanecarboxylate contains both a polar moiety (hydroxyl/ester) and a non-polar cyclobutane ring. During cooling or anti-solvent addition, the system reaches high supersaturation. However, because the energy barrier for droplet formation is significantly lower than the energy required to organize these flexible molecules into a rigid crystal lattice, the solute separates into a solute-rich liquid phase (coacervate) and a solute-lean liquid phase[2].

Q: How do impurities (like the trans-isomer or unreacted starting materials) trigger this issue? A: Impurities act as freezing-point depressants. If your crude mixture contains significant amounts of the trans-isomer, it disrupts the crystal lattice packing of the desired cis-isomer. This lowers the melting point of the bulk solid below the temperature of the solution, ensuring that when the saturation point is reached, the compound precipitates as a liquid oil rather than a solid[3],[4]. Furthermore, these oil droplets act as excellent solvents for the very impurities you are trying to reject, completely bypassing the purification mechanism of crystallization[1].

Q: Is it possible to force the oil droplets to crystallize after they form? A: Yes, but it is thermodynamically unfavorable and often yields impure, gummy solids. While spontaneous solidification of the oil phase can occur, it traps solvent and impurities within the matrix[4]. A more advanced approach involves intense agitation with seed crystals or freeze-drying the emulsion to form an intermediate amorphous network, which can then be hydrated or triturated into a crystalline form[5]. However, preventing LLPS entirely via thermodynamic control is the preferred strategy.

Mechanistic Workflows & Logical Relationships

To successfully crystallize ethyl 3-hydroxycyclobutanecarboxylate, you must navigate the phase diagram to avoid the miscibility gap (binodal curve) and stay within the metastable zone where primary nucleation occurs[6].

Phase_Diagram_Logic Solution Homogeneous Solution (Ethyl 3-hydroxycyclobutanecarboxylate) Cooling Cooling / Antisolvent Addition Solution->Cooling Binodal Cross Binodal Curve (Miscibility Gap) Cooling->Binodal Rapid Cooling / Excess Antisolvent Metastable Enter Metastable Zone (Controlled Supersaturation) Cooling->Metastable Slow Cooling (<0.1 °C/min) / Seeding Strategy LLPS Liquid-Liquid Phase Separation (Oiling Out / Emulsion) Binodal->LLPS Nucleation Primary Nucleation (Crystal Growth) Metastable->Nucleation Amorphous Impure Amorphous Gum (Trapped Impurities) LLPS->Amorphous Spontaneous Solidification

Thermodynamic phase diagram logic illustrating pathways to LLPS vs. crystalline nucleation.

Troubleshooting Workflow

If you observe oiling out, follow this self-validating decision matrix to correct the thermodynamic trajectory of your process.

LLPS_Troubleshooting Start Observe Oiling Out (LLPS Detected) CheckPurity Assess Crude Purity (Is target >85%?) Start->CheckPurity PurifyFirst Pre-purify via Silica Plug / Extraction CheckPurity->PurifyFirst No (High Impurity Load) AdjustSolvent Adjust Solvent System (Add 5-10% 'Good' Solvent) CheckPurity->AdjustSolvent Yes (Thermodynamic Issue) PurifyFirst->AdjustSolvent Seeding Implement Seeding Above Binodal Curve AdjustSolvent->Seeding Cooling Reduce Cooling Rate (<0.1 °C/min) Seeding->Cooling Success High-Purity Crystalline Suspension Achieved Cooling->Success

Step-by-step troubleshooting workflow to recover an oiled-out crystallization process.

Quantitative Data: Solvent Selection Matrix

Oiling out from a solvent mixture often occurs because the separating solute causes the solvents of differing polarities (e.g., Ethanol and Hexane) to demix[7]. The table below summarizes the optimal solvent systems for ethyl 3-hydroxycyclobutanecarboxylate to prevent crossing the[8].

Solvent System (Good / Anti-solvent)Solvency Profile for TargetLLPS Risk LevelMechanistic Rationale & Recommended Action
Ethyl Acetate / Hexane High / Very LowHigh High polarity difference causes rapid demixing[7]. Action: Switch anti-solvent to Heptane; increase EtOAc ratio.
MTBE / Heptane Moderate / LowMedium Shallower solubility curve prevents rapid supersaturation. Action: Ideal for seeding-mediated cooling.
Ethanol / Water Very High / LowVery High Strong hydrogen bonding with water induces stable emulsion/coacervate. Action: Avoid for final purification.
Toluene (Single Solvent) ModerateLow Single solvent systems eliminate solvent demixing risks[7]. Action: Cool slowly to -10 °C with seeding.

Step-by-Step Experimental Protocols

Protocol A: Seeding-Mediated Anti-Solvent Crystallization (Preventative)

This protocol utilizes kinetic control to force nucleation before the system can enter the stable LLPS zone[1],[6].

Prerequisites: ~90% pure crude ethyl 3-hydroxycyclobutanecarboxylate; authentic crystalline seeds (1-2 wt%).

  • Dissolution: Dissolve 10.0 g of crude ethyl 3-hydroxycyclobutanecarboxylate in 15 mL of Methyl tert-butyl ether (MTBE) at 45 °C. Ensure complete dissolution.

  • Clarification: Perform a hot filtration through a 0.45 µm PTFE filter to remove dust/particulates that could trigger uncontrolled heterogeneous nucleation.

  • Anti-Solvent Titration: Slowly add 20 mL of warm Heptane (45 °C) dropwise while stirring at 250 RPM. Stop immediately if localized cloudiness persists for more than 5 seconds.

  • Thermal Equilibration: Cool the homogeneous solution to 35 °C (just above the saturation temperature).

  • Seeding: Introduce 0.1 g of finely milled seed crystals. Age the suspension at 35 °C for 60 minutes to allow the seeds to establish a crystal lattice and consume initial supersaturation.

  • Controlled Desupersaturation: Cool the mixture to 5 °C at a strict, linear rate of 0.1 °C/min . Rapid cooling will force the system back into the miscibility gap[8].

  • Isolation: Filter the resulting white crystalline suspension cold, wash with pre-chilled Heptane (0 °C), and dry under vacuum.

Protocol B: Emulsion-to-Suspension Recovery (Reactive)

If your solution has already oiled out and formed a milky emulsion, use this protocol to rescue the batch without starting over[3].

  • Re-Dissolution: Do not attempt to filter the oil. Return the flask to the heat source (e.g., 50 °C) until the emulsion resolves back into a single, clear homogeneous phase[3].

  • Solvent Adjustment: The system is currently too poor in solvency. Add 5-10% v/v of your "good" solvent (e.g., MTBE or EtOAc) to shift the bulk composition away from the binodal curve.

  • Trituration via Seeding: Cool the solution to 5 °C above the temperature where oiling out previously occurred. Add a heavy seed load (3-5 wt%) and increase agitation to 400 RPM to maximize mass transfer.

  • Isothermal Aging: Hold the temperature constant. The seeds will act as a thermodynamic sink, pulling solute from the liquid phase into the solid phase, gradually depleting the supersaturation and preventing the formation of the secondary liquid phase[6].

References

*[1] Mettler Toledo. "Oiling Out in Crystallization." MT.com. Available at:[Link] *[6] Lu, J., et al. "Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application." Crystal Growth & Design, ACS Publications. Available at:[Link] *[5] "A method to crystallize substances that oil out." ResearchGate. Available at:[Link] *[3] Nichols, L. "3.6F: Troubleshooting - Liquid Droplets Form (The Solid 'Oils Out')." Chemistry LibreTexts. Available at:[Link] *[7] KiloMentor. "The Problem of Oiling Out in Chemical Process Development." Blogspot. Available at:[Link] *[8] "A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data." MDPI. Available at:[Link] *[4] "Recrystallization (help meeeeee)." Reddit (r/chemistry). Available at:[Link] *[2] "Oiling-Out: Insights from Gibbsian Surface Thermodynamics by Stability Analysis." Langmuir, ACS Publications. Available at:[Link]

Sources

Improving diastereoselectivity in the synthesis of substituted cyclobutanes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Cyclobutane Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this portal to help researchers, synthetic chemists, and drug development professionals troubleshoot and optimize the diastereoselective synthesis of substituted cyclobutanes.

The cyclobutane motif is highly prized in medicinal chemistry for its ability to rigidly project pharmacophores into three-dimensional space, improving metabolic stability and binding affinity. However, controlling the relative stereochemistry (diastereomeric ratio, dr) during the formation of these strained four-membered rings is notoriously difficult.

Below, you will find diagnostic workflows, mechanistic Q&As, self-validating protocols, and optimization data to resolve your most complex stereochemical challenges.

I. Diagnostic Workflows

A. Troubleshooting Photochemical[2+2] Cycloadditions

When utilizing light to drive [2+2] cycloadditions, stereochemical leakage is often tied to the lifetime of the excited state intermediates. Use the logic tree below to diagnose poor dr.

PhotochemicalTroubleshooting Start Poor Diastereoselectivity in [2+2] Photocycloaddition CheckSens Check Sensitizer Triplet Energy Start->CheckSens Electronic CheckSterics Evaluate Steric Bulk on Olefins Start->CheckSterics Structural CheckSolvent Adjust Solvent Polarity & Temp Start->CheckSolvent Environmental Action1 Match ET with Substrate to Prevent Bond Rotation CheckSens->Action1 Action2 Use Bulky Directing Groups (e.g., Chiral Auxiliaries) CheckSterics->Action2 Action3 Lower Temp (< -20°C) to Reduce Epimerization CheckSolvent->Action3

Diagnostic logic tree for troubleshooting poor diastereoselectivity in[2+2] photocycloadditions.

B. Troubleshooting Transition-Metal Catalyzed Cyclobutane Synthesis

Transition-metal catalysis (e.g., Rh, Pd, Ru) offers a non-photochemical route to cyclobutanes, often via C-C bond activation. Stereocontrol here relies heavily on ligand geometry and solvent microenvironments.

RhCatalysis Rh Rh(III) Catalyst + HFIP Active Species Generation NC Concerted N-C Bond Formation (2-Aryl Quinazolinone) Rh->NC CC C-C Bond Cleavage (Alkylidenecyclopropane) NC->CC Rhodacycle Five-Membered Rhodacycle (Stereodetermining Step) CC->Rhodacycle RedElim Reductive Elimination Rhodacycle->RedElim Stereocontrol via HFIP H-bonding RedElim->Rh Catalyst Regeneration Product Highly Substituted Cyclobutane (High dr) RedElim->Product

Mechanistic pathway of Rh(III)-catalyzed diastereoselective cyclobutane synthesis.

II. Troubleshooting FAQs

Q1: My photochemical[2+2] cycloaddition is yielding a nearly 1:1 mixture of cis and trans isomers. Why is the stereochemical information of my starting alkene being lost? A: This is a classic symptom of a long-lived triplet diradical intermediate. When using a triplet sensitizer (like thioxanthone or iridium photocatalysts), the initial excitation forces the alkene into a triplet state. Upon the first C-C bond formation, a 1,4-diradical is generated. Because spin inversion (intersystem crossing back to the singlet state) is required before the second C-C bond can close the ring, there is a time delay. If the rate of C-C bond rotation is faster than the rate of spin inversion, the original stereochemistry of the alkene is scrambled. Solution: Switch to a singlet-mediated pathway (direct irradiation if UV-permissible) which proceeds via a concerted mechanism, or utilize a geometrically constrained substrate (e.g., tethered intramolecular [2+2] cycloadditions) to physically prevent bond rotation during the diradical lifetime [2].

Q2: I am attempting a Rh(III)-catalyzed synthesis of cyclobutanes via the ring-opening of alkylidenecyclopropanes (ACPs). My yield is fine, but the dr is poor (< 3:1). How can I improve this? A: The diastereoselectivity in this specific transformation is dictated by the stability and facial bias of the five-membered rhodacycle intermediate prior to reductive elimination. If your dr is poor, your solvent is likely failing to stabilize the transition state. Solution: Switch your solvent to Hexafluoroisopropanol (HFIP). HFIP is a strong hydrogen-bond donor with low nucleophilicity. It forms a hydrogen-bonded network with the quinazolinone directing group, locking the conformation of the rhodacycle. This forces the incoming ACP to approach from a single face, drastically improving the dr to >19:1 [1].

Q3: How do I prevent post-reaction epimerization of cyclobutyl ketones? A: Cyclobutyl ketones are highly susceptible to base-catalyzed enolization. Because the cyclobutane ring is strained (~26 kcal/mol ring strain), the system will readily epimerize to place bulky substituents in a pseudo-equatorial (trans) relationship to relieve steric clash. Solution: Strictly avoid basic workups (e.g., saturated NaHCO3 washes) if the kinetic cis-product is desired. Quench the reaction with a mild buffer (pH 6.5 phosphate buffer) and perform purifications on neutral or slightly acidic silica gel [3].

III. Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as "self-validating systems." This means that at critical junctures, specific observable metrics are provided so you can verify the reaction is proceeding correctly before moving to the next step.

Protocol A: Rh(III)-Catalyzed Diastereoselective Synthesis of Cyclobutanes

This protocol leverages C-C bond cleavage of alkylidenecyclopropanes (ACPs) to access highly substituted cyclobutanes.

  • Preparation of the Catalytic Complex: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-aryl quinazolinone (0.2 mmol, 1.0 equiv), the specific ACP (0.4 mmol, 2.0 equiv), [RhCp*(OAc)2] (7.5 mol %), Cu(OAc)2 (1.0 equiv), and AgF (1.0 equiv).

    • Causality: AgF acts as a crucial additive to abstract the acetate ligands from the Rh-precatalyst, opening a vacant coordination site. Cu(OAc)2 acts as the terminal oxidant to turn over the catalytic cycle.

  • Solvent Addition & Degassing: Add 2.0 mL of anhydrous HFIP. Seal the tube and purge with Argon for 5 minutes.

    • Validation Check: The solution should turn a deep, homogeneous red/orange upon the addition of HFIP, indicating the formation of the active cationic Rh(III) species. If the solution remains pale or cloudy, the AgF may be wet or degraded.

  • Reaction Execution: Heat the mixture at 70 °C for 24 hours.

  • Workup and Analysis: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove metal salts. Concentrate under reduced pressure.

  • Stereochemical Validation (NMR): Before column chromatography, take a crude ^1H NMR in CDCl3.

    • Validation Check: Look at the cyclobutane methine protons (typically between 3.0–4.5 ppm). A coupling constant (

      
      ) of ~8-10 Hz indicates a cis relationship, while a 
      
      
      
      of ~5-7 Hz indicates a trans relationship. A successful HFIP-mediated reaction should show >95% of the trans isomer signals.
Protocol B: Photochemical [2+2] Cycloaddition using a Ru/Ir Photocatalyst
  • Reaction Setup: In a 10 mL borosilicate glass vial, dissolve the enone (0.5 mmol) and the alkene partner (2.5 mmol, 5.0 equiv) in anhydrous acetonitrile (5.0 mL, 0.1 M). Add the Ir(ppy)3 photocatalyst (1 mol %).

  • Deoxygenation (Critical Step): Seal the vial with a PTFE septum. Sparge the solution with Argon for 15 minutes.

    • Causality: Oxygen is a potent triplet quencher. If O2 is present, it will intercept the excited state Ir(ppy)3* before it can transfer energy to your substrate, killing the reaction yield and potentially forming reactive oxygen species that degrade the starting material.

  • Irradiation: Place the vial in a photoreactor equipped with 450 nm blue LEDs. Ensure a cooling fan is actively maintaining the ambient temperature at 25 °C.

    • Validation Check: Monitor the reaction via TLC after 2 hours. If multiple spots with very similar Rf values appear, the temperature may be too high, causing thermal epimerization of the kinetic cyclobutane product. Lower the temperature to 0 °C using a cryostat if necessary.

IV. Quantitative Data Summary: Solvent and Additive Effects on Diastereoselectivity

The following table summarizes the optimization data for the Rh(III)-catalyzed synthesis of cyclobutanes, clearly demonstrating the causal relationship between the hydrogen-bonding solvent (HFIP) and the resulting diastereomeric ratio.

EntryCatalyst SystemSolventAdditivesYield (%)Diastereomeric Ratio (dr, trans:cis)
1RhCp(OAc)2 (7.5 mol%)DCEAgF (1 eq), Cu(OAc)2 (1 eq)45%3:1
2RhCp(OAc)2 (7.5 mol%)MeOHAgF (1 eq), Cu(OAc)2 (1 eq)52%4:1
3RhCp(OAc)2 (7.5 mol%)HFIPNone20%N/A (Incomplete conversion)
4RhCp(OAc)2 (7.5 mol%)HFIPAgF (1 eq)61%12:1
5 RhCp(OAc)2 (7.5 mol%)*HFIP AgF (1 eq), Cu(OAc)2 (1 eq) 88% >19:1

Data Interpretation: Entry 5 represents the optimized, self-validating protocol. The stark contrast between Entry 1 (DCE, a non-polar solvent) and Entry 5 (HFIP, a highly polar, strongly hydrogen-donating solvent) proves that the solvent microenvironment is the primary stereocontrolling element in this C-C bond cleavage methodology [1].

V. References

  • Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C–C Bond Cleavage of Alkylidenecyclopropanes Organic Letters, ACS Publications URL:[Link] [1]

  • Cyclobutane and cyclobutene synthesis: catalytic enantioselective [2+2] cycloadditions Angewandte Chemie International Edition (via PubMed/NIH) URL:[Link] [2]

  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones Molecules, MDPI URL:[Link] [3]

Preventing side reactions in malonic ester synthesis of cyclobutanes

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Malonic Ester Synthesis of Cyclobutanes

Welcome to the technical support center for advanced synthetic applications. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing the malonic ester synthesis for the construction of cyclobutane rings. The formation of four-membered rings presents unique challenges due to ring strain and competing reaction pathways. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you mitigate common side reactions and optimize your synthetic protocols.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Low Yield of Cyclobutane Product Due to Polymerization

Question: I am attempting to synthesize a cyclobutanecarboxylic acid derivative using diethyl malonate and 1,3-dibromopropane. However, my main product appears to be a polymeric material, with very low yields of the desired cyclized product. What is causing this, and how can I favor the intramolecular cyclization?

Root Cause Analysis: The primary competition in this synthesis is between the desired intramolecular SN2 reaction to form the cyclobutane ring and an intermolecular SN2 reaction that leads to polymer formation. When the concentration of the reactants is high, the probability of a deprotonated malonic ester intermediate encountering and reacting with a different molecule of 1,3-dibromopropane (intermolecular) is significantly higher than the probability of its own anionic center reacting with the other end of the same propane chain (intramolecular).

Solution: High-Dilution Conditions To favor the intramolecular pathway, it is crucial to employ high-dilution conditions. This strategy decreases the likelihood of intermolecular collisions, thereby promoting the cyclization reaction.

Experimental Protocol: High-Dilution Cyclization

  • Setup: In a large, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and two separate dropping funnels, add a significant volume of a suitable solvent (e.g., absolute ethanol).

  • Reagent Preparation: Prepare two separate solutions:

    • Solution A: Diethyl malonate and 1,3-dibromopropane in a portion of the solvent.

    • Solution B: A strong base, such as sodium ethoxide, dissolved in the same solvent. The base and the ester should have the same alkyl group to prevent transesterification[1][2].

  • Slow Addition: Heat the solvent in the reaction flask to a gentle reflux. Begin the slow, simultaneous addition of both Solution A and Solution B from their respective dropping funnels over a prolonged period (e.g., 8-12 hours).

  • Reaction Maintenance: Maintain the reflux and stirring throughout the addition and for an additional 2-4 hours after the addition is complete to ensure the reaction goes to completion.

  • Workup: Proceed with the standard workup, which typically involves neutralization, extraction, and then hydrolysis and decarboxylation of the cyclized ester.

Issue 2: Formation of Dialkylated and Tetraester Byproducts

Question: My crude product mixture shows the presence of significant amounts of a dialkylated species and a tetraester byproduct. How can I minimize the formation of these impurities?

Root Cause Analysis:

  • Dialkylation: After the initial alkylation of the malonic ester with one end of the dihalide, the resulting intermediate still possesses an acidic α-hydrogen. If deprotonation and subsequent alkylation occur again before cyclization, it can lead to undesired byproducts[1][3].

  • Tetraester Formation: A significant side reaction involves two molecules of the malonic ester reacting with one molecule of the dihalide, leading to the formation of a tetraethyl ester[4]. This is a specific form of intermolecular reaction that can be prevalent.

Solutions:

  • Stoichiometric Control of Base: Use a slight excess (e.g., 1.05 to 1.1 equivalents) of the base relative to the malonic ester. This ensures that the malonic ester is fully deprotonated for the initial alkylation but minimizes the presence of excess base that could promote unwanted secondary deprotonations.

  • Temperature Management: Maintain a consistent and moderate reaction temperature (e.g., 60-65°C when using sodium ethoxide in ethanol)[4]. Excursions to higher temperatures can increase the rate of side reactions.

  • Purification Strategy: Steam distillation can be an effective method to separate the desired ethyl 1,1-cyclobutanedicarboxylate from the much higher-boiling tetraester byproduct[4].

Workflow for Minimizing Byproducts

cluster_0 Reaction Phase cluster_1 Purification Phase A 1. Prepare High-Dilution Setup B 2. Slow, Simultaneous Addition of Malonic Ester/Dihalide and Base A->B Favors Intramolecular Cyclization C 3. Maintain Strict Temperature Control B->C Minimizes Side Reactions D 4. Neutralize and Remove Solvent C->D E 5. Steam Distill to Separate Cyclobutane Ester from High-Boiling Byproducts D->E Isolates Desired Product F 6. Hydrolysis and Decarboxylation E->F

Caption: Workflow for Cyclobutane Synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the optimal base for the malonic ester synthesis of cyclobutanes?

A1: The most commonly used base is sodium ethoxide (NaOEt) in ethanol, especially when using diethyl malonate[5][6]. It is crucial that the alkoxide base matches the alkyl group of the ester to prevent transesterification, which would lead to a mixture of ester products[1][2]. While stronger bases like sodium hydride (NaH) can also be used, sodium ethoxide is often sufficient and more convenient to handle for this reaction.

Q2: Can I use a dihalide other than 1,3-dibromopropane?

A2: Yes, the Perkin alicyclic synthesis can be used to form other cycloalkylcarboxylic acids by varying the dihalide[1]. For instance, 1,4-dibromobutane would lead to a cyclopentane derivative, and 1,5-dibromopentane would yield a cyclohexane derivative. However, the synthesis of cyclobutanes from 1,3-dihalopropanes is particularly susceptible to side reactions due to the higher activation energy associated with forming a strained four-membered ring.

Q3: My hydrolysis and decarboxylation steps are giving low yields. What could be the issue?

A3: Incomplete hydrolysis of the sterically hindered diester or incomplete decarboxylation can lead to lower yields.

  • Hydrolysis: Ensure you are using a sufficient excess of a strong base (like KOH) for saponification and allowing for an adequate reflux time (e.g., 2 hours or more) to fully hydrolyze both ester groups[4]. After saponification, acidification with a strong acid like HCl is necessary to protonate the carboxylates.

  • Decarboxylation: This step requires heating the dicarboxylic acid until the evolution of CO₂ ceases[4]. The temperature should be carefully controlled; typically, heating in an oil bath to 160-170°C is effective[4]. Insufficient heating will result in incomplete decarboxylation, while excessive heat could lead to decomposition.

Q4: Are there alternative methods for synthesizing cyclobutane rings if the malonic ester synthesis proves too problematic?

A4: Yes, while the malonic ester synthesis is a classic approach, other methods are available, especially in modern organic synthesis. These include:

  • [2+2] Cycloadditions: Photochemical or metal-catalyzed [2+2] cycloadditions of alkenes are powerful methods for constructing cyclobutane rings, often with high stereoselectivity[7].

  • Ketene Cycloadditions: The reaction of ketenes with alkenes is another efficient route to cyclobutanones, which can then be further functionalized[7].

  • C-H Functionalization: Recent advances have explored C-H functionalization logic as a strategy to build and modify cyclobutane cores[8].

The choice of method will depend on the specific substitution pattern desired on the cyclobutane ring and the available starting materials.

Data Summary Table

ParameterRecommended ConditionRationale / Key Consideration
Reactant Concentration High Dilution (<0.1 M)Favors intramolecular cyclization over intermolecular polymerization.
Base Sodium Ethoxide (NaOEt)Matches the ethyl ester to prevent transesterification[1].
Base Stoichiometry ~2 gram atoms of sodium per mole of malonic esterEnsures complete deprotonation for both alkylation steps.
Dihalide 1,3-dibromopropaneSpecific for cyclobutane ring formation.
Reaction Temperature 60-65°C (for NaOEt in EtOH)Balances reaction rate with minimizing side reactions[4].
Hydrolysis Reflux with excess KOH in ethanolEnsures complete conversion of the diester to the dicarboxylate salt.
Decarboxylation Temp. 160-170°CSufficient energy for CO₂ extrusion without causing decomposition[4].

Reaction Mechanism Overview

Diethyl\nMalonate Diethyl Malonate Enolate Enolate Diethyl\nMalonate->Enolate  NaOEt Alkylated\nIntermediate Alkylated Intermediate Enolate->Alkylated\nIntermediate  + 1,3-dibromopropane (SN2) Cyclic\nIntermediate Cyclic Intermediate Alkylated\nIntermediate->Cyclic\nIntermediate  Intramolecular SN2 (High Dilution) Dicarboxylic\nAcid Dicarboxylic Acid Cyclic\nIntermediate->Dicarboxylic\nAcid  1. KOH, H2O, Heat 2. H3O+ Cyclobutane-\ncarboxylic Acid Cyclobutane- carboxylic Acid Dicarboxylic\nAcid->Cyclobutane-\ncarboxylic Acid  Heat (-CO2)

Caption: Malonic Ester Synthesis of Cyclobutane.

References

  • Malonic ester synthesis - Wikipedia. Wikipedia. [Link]

  • CYCLOBUTANECARBOXYLIC ACID. Organic Syntheses Procedure. [Link]

  • Malonic ester synthesis (of carboxylic acids): - Online Chemistry notes. (June 22, 2022). Online Chemistry Notes. [Link]

  • Malonic Ester Synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Malonic ester synthesis - Grokipedia. Grokipedia. [Link]

  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis. (February 18, 2014). The Journal of Organic Chemistry - ACS Publications. [Link]

  • Malonic Ester Synthesis - Chemistry Steps. Chemistry Steps. [Link]

  • The Malonic Ester and Acetoacetic Ester Synthesis - Master Organic Chemistry. (June 05, 2025). Master Organic Chemistry. [Link]

  • Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. LibreTexts. [Link]

  • 21.10: Malonic Ester Synthesis - Chemistry LibreTexts. (August 26, 2020). Chemistry LibreTexts. [Link]

  • Malonic Ester Synthesis - Organic Chemistry Tutor. The Organic Chemistry Tutor. [Link]

  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. (December 13, 2013). Molecules. [Link]

  • Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. (March 15, 2003). Chemical Reviews - ACS Publications. [Link]

  • Malonic ester synthesis - LS College. (April 25, 2020). LS College. [Link]

  • High dilution reactions — New synthetic applications - ResearchGate. (August 06, 2025). ResearchGate. [Link]

Sources

Technical Support Center: Navigating the Synthesis of Strained Cyclobutane Rings

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of strained cyclobutane rings. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the synthetic challenges associated with these valuable four-membered carbocycles. The inherent ring strain of cyclobutanes, while a source of their unique reactivity and utility, also presents significant hurdles in their synthesis.[1] This resource provides in-depth troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered in the laboratory.

Troubleshooting Guide: A Problem-Solving Approach

This section is structured to provide direct answers and actionable solutions to specific problems you may be encountering during your experiments.

Issue 1: Low or No Yield in [2+2] Photocycloaddition Reactions

Question: My [2+2] photocycloaddition reaction is giving me a low yield or no product at all. What are the likely causes and how can I troubleshoot this?

Answer:

Low yields in [2+2] photocycloadditions are a common challenge. The issue often lies in one or more of the following areas: the photochemical setup, reaction conditions, or substrate reactivity. A systematic approach to troubleshooting is recommended.

Causality and Recommended Actions:

  • Inadequate Light Source or Wavelength: The photochemical reaction is initiated by the absorption of light by one of the alkene partners. If the light source is not appropriate, the reaction will not proceed efficiently.

    • Troubleshooting:

      • Verify Wavelength: Ensure the emission wavelength of your lamp overlaps with the absorption spectrum of your substrate. For many enones, a medium-pressure mercury lamp is effective. For more selective reactions, LEDs with specific wavelengths (e.g., 370 nm UVA or 440 nm blue LEDs) can be advantageous.[2]

      • Check Lamp Intensity and Age: The intensity of UV lamps can decrease over time. If you are using an older lamp, its output may be insufficient.

      • Reaction Vessel Material: Use quartz reaction vessels for reactions requiring lower UV wavelengths, as borosilicate (Pyrex) glass will filter out a significant portion of the UV light.[2]

  • Presence of Quenchers: Molecular oxygen is a notorious quencher of triplet excited states, which are often key intermediates in these reactions.

    • Troubleshooting:

      • Degas Your Solvent: Thoroughly degas the solvent and reaction mixture before and during irradiation. Common methods include bubbling a stream of argon or nitrogen through the solution for 15-30 minutes or using freeze-pump-thaw cycles for more sensitive reactions.[3]

  • Sub-optimal Concentration: Reaction kinetics can be highly dependent on the concentration of your reactants.

    • Troubleshooting:

      • Dilute vs. Concentrated: If intermolecular cycloaddition is desired, overly dilute conditions can disfavor the reaction. Conversely, for intramolecular reactions, high concentrations might lead to intermolecular side products. Experiment with a range of concentrations to find the optimal balance.

  • Low Substrate Reactivity or Inefficient Intersystem Crossing: Some substrates do not efficiently form the necessary excited state upon direct irradiation.

    • Troubleshooting:

      • Employ a Photosensitizer: For substrates that are poor light absorbers or have low quantum yields for intersystem crossing, a triplet sensitizer can be used. The sensitizer absorbs the light and then transfers the energy to one of the reactants. Common sensitizers include acetone, benzophenone, and thioxanthone.[4] The choice of sensitizer should be based on its triplet energy relative to the substrate.

Issue 2: Poor Diastereoselectivity in Cyclobutane Formation

Question: I am obtaining my desired cyclobutane product, but as a mixture of diastereomers with poor selectivity. How can I improve the diastereoselectivity?

Answer:

Achieving high diastereoselectivity is a critical challenge in cyclobutane synthesis, as the stereochemistry of the final product can significantly impact its biological activity. The stereochemical outcome is influenced by a complex interplay of steric and electronic factors in the transition state.

Causality and Recommended Actions:

  • Solvent Effects: The polarity of the solvent can influence the stability of intermediates and transition states, thereby affecting the diastereoselectivity.

    • Troubleshooting:

      • Solvent Screening: Experiment with a range of solvents with varying polarities, from non-polar (e.g., hexanes, toluene) to polar aprotic (e.g., acetonitrile, dichloromethane) and polar protic solvents. In some cases, a change in solvent can even lead to a reversal of diastereoselectivity.

  • Reaction Temperature: Lowering the reaction temperature often enhances selectivity by increasing the energy difference between the diastereomeric transition states.

    • Troubleshooting:

      • Low-Temperature Reactions: Conduct the reaction at lower temperatures. This is particularly effective in many thermal and metal-catalyzed cycloadditions. For photochemical reactions, this can be achieved using a cooling system for the reaction vessel.

  • Steric Hindrance: The steric bulk of substituents on the reacting partners can play a significant role in directing the stereochemical outcome.

    • Troubleshooting:

      • Substrate Modification: If possible, consider modifying your substrates to include bulkier groups that can favor the formation of one diastereomer over the other.

  • Catalyst and Ligand Choice in Metal-Catalyzed Reactions: In metal-catalyzed [2+2] cycloadditions, the choice of the metal and its coordinating ligands is paramount in controlling stereoselectivity.

    • Troubleshooting:

      • Ligand Screening: For enantioselective processes, a screen of chiral ligands is often necessary to find the optimal match for your specific substrates.

Issue 3: Product Decomposition or Ring-Opening

Question: I am isolating my cyclobutane product, but it appears to be unstable and decomposes upon workup or purification. What is causing this, and how can I prevent it?

Answer:

The inherent ring strain of cyclobutanes (approximately 26 kcal/mol) makes them susceptible to ring-opening reactions under certain conditions.[5][6][7] This instability can be exacerbated by the presence of certain functional groups.

Causality and Recommended Actions:

  • Harsh Workup Conditions: The use of strong acids or bases during the workup can promote ring-opening.

    • Troubleshooting:

      • Mild Workup: Employ mild workup procedures. Use saturated aqueous sodium bicarbonate or ammonium chloride for quenching instead of strong acids or bases. Minimize exposure to acidic or basic conditions.

  • Thermal Instability during Purification: High temperatures during purification methods like distillation can lead to decomposition.

    • Troubleshooting:

      • Avoid High Temperatures: Use purification techniques that do not require high temperatures. Flash column chromatography on silica gel at room temperature is often a suitable method. If distillation is necessary, perform it under reduced pressure to lower the boiling point.

  • Photochemical Degradation: Some cyclobutane products may be photolabile and can decompose upon exposure to light.

    • Troubleshooting:

      • Protect from Light: After the reaction is complete, protect your product from light by wrapping the flask in aluminum foil or using amber-colored glassware.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for constructing cyclobutane rings?

A1: The most common method is the [2+2] cycloaddition reaction, which can be promoted by light (photocycloaddition), heat (thermal cycloaddition), or transition metal catalysts.[8] Other important methods include the ring expansion of cyclopropanes and various intramolecular cyclization reactions.[9][10]

Q2: How does ring strain affect the reactivity of cyclobutanes?

A2: The significant ring strain in cyclobutanes makes them more reactive than their acyclic or larger-ring counterparts.[1] This strain can be released in reactions such as ring-opening, ring-expansion, and rearrangements, making cyclobutanes versatile synthetic intermediates.[8][11]

Q3: Are there any safety concerns specific to the synthesis of strained cyclobutanes?

A3: Yes, due to their high strain energy, some highly substituted or functionalized cyclobutanes can be thermally unstable and potentially energetic. It is crucial to handle these compounds with care, avoid excessive heating, and use appropriate personal protective equipment. When conducting photochemical reactions, always use proper shielding to protect yourself from UV radiation.

Q4: How can I characterize my cyclobutane product to confirm its structure and stereochemistry?

A4: A combination of spectroscopic techniques is typically used.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the connectivity and relative stereochemistry of the substituents on the cyclobutane ring. Coupling constants (J-values) in ¹H NMR can provide valuable information about the dihedral angles between protons, which helps in assigning stereochemistry.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

  • X-ray Crystallography: For an unambiguous determination of the three-dimensional structure and absolute stereochemistry, especially for crystalline products.

Experimental Protocols

Protocol 1: General Procedure for a Photochemical [2+2] Cycloaddition

This protocol provides a general guideline for a typical photochemical [2+2] cycloaddition reaction.

Materials:

  • Alkene 1 (1.0 equivalent)

  • Alkene 2 (1.0-2.0 equivalents)

  • Degassed solvent (e.g., acetone, acetonitrile, or dichloromethane)

  • Quartz or borosilicate (Pyrex) reaction vessel

  • Photochemical reactor with a suitable lamp (e.g., medium-pressure mercury lamp or LED)

  • Magnetic stirrer

  • Cooling system (optional)

Procedure:

  • In the reaction vessel, dissolve Alkene 1 and Alkene 2 in the degassed solvent. The concentration will need to be optimized for your specific reaction.

  • Seal the vessel and continue to degas the solution by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.

  • Place the reaction vessel in the photochemical reactor and begin irradiation with the chosen light source. If necessary, use a cooling system to maintain the desired reaction temperature.

  • Monitor the progress of the reaction by TLC, GC-MS, or ¹H NMR.

  • Once the reaction is complete, turn off the light source and remove the reaction vessel.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired cyclobutane.

Data Presentation

Reaction Type Reactants Conditions Yield (%) Diastereoselectivity
PhotocycloadditionEnone + Alkenehv, Acetone50-90Varies
Metal-CatalyzedDiene + Alkyne[Rh(I)] catalyst, 60 °C70-95High
Thermal CycloadditionKetene + AlkeneHeat60-80Generally high

Note: Yields and selectivities are highly substrate-dependent and the values in the table are representative examples.

Visualizations

Troubleshooting Workflow for Low Yield in [2+2] Photocycloaddition

G start Low Yield in [2+2] Photocycloaddition check_light Verify Light Source and Wavelength start->check_light degas Improve Degassing (e.g., Freeze-Pump-Thaw) check_light->degas Light source OK? yield_improved Yield Improved check_light->yield_improved Issue Resolved concentration Optimize Reactant Concentration degas->concentration Degassing sufficient? degas->yield_improved Issue Resolved sensitizer Consider a Photosensitizer concentration->sensitizer Concentration optimized? concentration->yield_improved Issue Resolved sensitizer->yield_improved Sensitizer effective?

Caption: A decision-making workflow for troubleshooting low yields in photochemical [2+2] cycloaddition reactions.

General Mechanism of a Photosensitized [2+2] Cycloaddition

G sensitizer_ground Sensitizer (S₀) sensitizer_singlet Sensitizer (S₁) sensitizer_ground->sensitizer_singlet hν (Light Absorption) sensitizer_triplet Sensitizer (T₁) sensitizer_singlet->sensitizer_triplet Intersystem Crossing (ISC) sensitizer_triplet->sensitizer_ground Returns to Ground State alkene1_triplet Alkene 1 (T₁) sensitizer_triplet->alkene1_triplet Energy Transfer alkene1_ground Alkene 1 (S₀) alkene1_triplet->alkene1_ground Non-radiative decay diradical 1,4-Diradical Intermediate alkene1_triplet->diradical + Alkene 2 alkene2_ground Alkene 2 (S₀) product Cyclobutane Product diradical->product Ring Closure

Caption: The catalytic cycle of a photosensitized [2+2] cycloaddition reaction, proceeding through a triplet excited state.

References

  • Diva-Portal.org. (2021). Tandem Ring Opening/Intramolecular [2 + 2] Cycloaddition Reaction for the Synthesis of Cyclobutane Fused Thiazolino-2-Pyridones. [Link]

  • Radboud Repository. (2024). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. [Link]

  • ACS Publications. (2025). Synthesis of gem-Diarylcyclobutanes via Palladium-Catalyzed Ring Expansion of Arylidenecyclopropanes with Anilines. [Link]

  • PMC. (n.d.). Intramolecular thermal stepwise [2 + 2] cycloadditions: investigation of a stereoselective synthesis of [n.2.0]-bicyclolactones. [Link]

  • ETH Research Collection. (2020). Ring-fused cyclobutanes via cycloisomerization of alkylidenecyclopropane acylsilanes. [Link]

  • RSC Publishing. (2024). Synthesis of cyclobutane-fused chromanones via gold-mediated photocatalysis. [Link]

  • Docslib. (n.d.). Chemistry-of-Cyclopropane-and-Cyclobutane.docx. [Link]

  • Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. [Link]

  • ACS Publications. (2025). A Simple [2 + 2] Photocycloaddition Reaction that Proceeds in an NMR Tube Illuminated by Daylight. [Link]

  • University of Bristol. (n.d.). Photochemical Reactors. [Link]

  • Shilpa Enterprises. (n.d.). MANUAL FOR PHOTOCHEMICAL REACTOR SETUP. [Link]

  • HepatoChem. (n.d.). Photochemical Reactor Setup | Photoreactor Design by HepatoChem. [Link]

  • Scribd. (n.d.). Experimental Set Up For Photochemical Reactions. [Link]

  • PMC. (n.d.). Photoredox‐Catalyzed Cyclobutane Synthesis by a Deboronative Radical Addition–Polar Cyclization Cascade. [Link]

  • ResearchGate. (n.d.). (PDF) Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. [Link]

  • RSC Publishing. (n.d.). Isolation of elusive cyclobutane ligands via a template-assisted photochemical [2 + 2] cycloaddition reaction and their utility in engineering crystalline solids. [Link]

  • Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions. [Link]

  • Semantic Scholar. (n.d.). Cyclobutane and cyclobutene synthesis: catalytic enantioselective [2+2] cycloadditions. [Link]

  • University of Bristol Research Portal. (2021). [2+2]-Photocycloaddition Reactions in the Synthesis of Novel Scaffolds and Natural Products. [Link]

  • Master Organic Chemistry. (2014). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. [Link]

  • YouTube. (2014). Photochemical (2+2) Cycloaddition Example. [Link]

  • PMC. (2016). Strain Release Amination. [Link]

  • SciSpace. (n.d.). Synthesis of cyclobutane lignans via an organic single electron oxidant–electron relay system. [Link]

  • Cengage. (n.d.). 4.3 Stability of Cycloalkanes: Ring Strain – Organic Chemistry: A Tenth Edition. [Link]

  • AIR Unimi. (n.d.). Ultra-Strained Non-aromatic Rings. [Link]

  • PMC. (n.d.). Enzymatic Construction of Highly Strained Carbocycles. [Link]

  • Chemistry LibreTexts. (2024). 4.3: Stability of Cycloalkanes - Ring Strain. [Link]

  • Cengage. (n.d.). 2.10 Stability of Cycloalkanes: Ring Strain – Fundamentals of Organic Chemistry. [Link]

  • RSC Blogs. (2018). Harnessing ring strain to drive the classically forbidden thermal [2+2] addition of cycloalkenes. [Link]

  • YouTube. (2015). Stability of cycloalkanes | Organic chemistry | Khan Academy. [Link]

Sources

Technical Support Center: Ethyl 3-hydroxycyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting guide for handling, drying, and purifying Ethyl 3-hydroxycyclobutanecarboxylate (CAS: 17205-02-6)[1]. As a bifunctional molecule containing both a secondary hydroxyl group and an ethyl ester on a strained cyclobutane ring, this compound presents unique challenges during dehydration. Improper drying techniques can lead to ester hydrolysis, ring epimerization, or complete loss of yield.

This guide provides field-proven, self-validating protocols to ensure high-purity, anhydrous material for moisture-sensitive downstream applications (e.g., Grignard additions, Swern oxidations, or cross-coupling reactions).

Troubleshooting & FAQs

Q1: Why did my compound isomerize (change cis/trans ratio) when I used Potassium Carbonate (K₂CO₃) to dry it? A1: The alpha-proton adjacent to the ethyl ester group is mildly acidic. Basic desiccants like K₂CO₃ or KOH can deprotonate this position, leading to enolization. When the enolate reprotonates, it often results in cis/trans epimerization of the cyclobutane ring, ruining your stereochemical purity. Furthermore, basic conditions combined with trace water will catalyze the hydrolysis of the ethyl ester. Always use strictly neutral desiccants[2].

Q2: Can I use Calcium Chloride (CaCl₂) to dry this compound? A2: No. Calcium chloride is strictly contraindicated for this molecule. CaCl₂ forms stable coordination complexes (addition compounds) with alcohols and certain esters[2]. If you attempt to dry ethyl 3-hydroxycyclobutanecarboxylate with CaCl₂, a significant portion of your product will become permanently trapped within the desiccant matrix, resulting in a drastic loss of yield.

Q3: I need to remove trace water (<50 ppm) for a moisture-sensitive reaction. What is the most reliable approach? A3: Static drying over activated 3Å molecular sieves is the gold standard[2]. The causality here relies on molecular geometry: 3Å pores (0.3 nm) are perfectly sized to selectively trap water molecules (0.28 nm) while completely excluding the larger ethyl 3-hydroxycyclobutanecarboxylate molecule. This physical exclusion prevents any unwanted chemical interactions.

Q4: Is distillation a viable method for drying and purifying this compound simultaneously? A4: Yes, but only under high vacuum . The atmospheric boiling point of this compound is approximately 209.4 °C[3]. Heating the compound to this temperature risks thermal dehydration of the secondary alcohol, generating an unwanted cyclobutene derivative. By applying a 10 mmHg vacuum, the boiling point is safely lowered to 120 °C[4], allowing for safe azeotropic removal of water and separation from high-boiling impurities.

Quantitative Data: Desiccant Selection Matrix

The following table summarizes the quantitative and mechanistic profiles of various drying methods to help you select the optimal approach.

Drying MethodReagent / ConditionSuitabilityMechanism & CausalityRisks & Limitations
Bulk Drying Anhydrous Na₂SO₄Post-aqueous workupForms a decahydrate (Na₂SO₄·10H₂O); neutral pH prevents cyclobutane epimerization.Leaves trace water (~0.1%); insufficient for highly moisture-sensitive reactions.
Deep Drying 3Å Molecular SievesTrace moisture removal0.3 nm aluminosilicate pores selectively trap 0.28 nm H₂O molecules via physical adsorption.Requires 24h static contact; sieves must be thermally activated prior to use.
Distillation Vacuum (120 °C @ 10 mmHg)Wet & impure batchesEvaporates the compound away from water and high-boiling impurities[4].Thermal degradation if vacuum fails (BP ~209 °C at 1 atm)[3].
AVOID Calcium Chloride (CaCl₂)Strictly contraindicatedForms coordination complexes with hydroxyl and ester moieties[2].Drastic yield loss; traps compound irreversibly in the desiccant matrix.
AVOID Basic Agents (K₂CO₃, KOH)Strictly contraindicatedDeprotonates the alpha-carbon adjacent to the ester.Causes cis/trans isomerization and base-catalyzed ester hydrolysis.

Experimental Protocols

Every protocol below is designed as a self-validating system , ensuring you can empirically verify the success of the procedure before proceeding to your next synthetic step.

Protocol A: Bulk Drying (Post-Aqueous Workup)

Use this protocol when your compound is dissolved in an organic extraction solvent (e.g., EtOAc or DCM) and is saturated with bulk water.

  • Addition: Add anhydrous Na₂SO₄ to the organic extract in small portions (approx. 1 g per 10 mL of solution) while stirring.

  • Causality: Na₂SO₄ is chosen because its neutral profile prevents base-catalyzed epimerization and acid-catalyzed dehydration[2].

  • Self-Validation: Continue adding the desiccant until a portion of the powder remains free-flowing and stops clumping at the bottom of the flask. Clumping indicates the hydration capacity (forming the decahydrate) is exhausted; free-flowing powder visually confirms bulk water has been sequestered.

  • Isolation: Filter the suspension through a coarse-porosity glass frit and concentrate the filtrate under reduced pressure.

Protocol B: Deep Static Drying (Molecular Sieves)

Use this protocol for commercially sourced neat liquid (Density: 1.073 g/mL[4]) prior to highly moisture-sensitive reactions.

  • Activation: Place 3Å molecular sieves in a vacuum oven at 300 °C for 3 hours. Causality: Commercial sieves absorb atmospheric moisture; high heat under vacuum is required to drive off water from the pores to restore their capacity.

  • Application: Cool the sieves under an argon atmosphere and add them to the neat ethyl 3-hydroxycyclobutanecarboxylate at a ratio of 10% w/v.

  • Incubation: Seal the flask under argon and allow it to stand undisturbed for 24 hours.

  • Self-Validation: Extract a 100 µL aliquot via a dry syringe and perform a Karl Fischer titration. The system is validated when the water content reads < 50 ppm.

Protocol C: Vacuum Distillation

Use this protocol when the compound is both wet and chemically impure.

  • Setup: Assemble a short-path distillation apparatus. Ensure the system is strictly sealed and connected to a high-vacuum pump capable of reaching 10 mmHg.

  • Heating: Gradually heat the oil bath. Causality: Applying a 10 mmHg vacuum lowers the boiling point to a safe 120 °C[4], preventing the thermal degradation that would occur at its atmospheric boiling point of ~209 °C[3].

  • Collection: Discard the first few drops (which may contain water azeotropes) and collect the main fraction at exactly 120 °C.

  • Self-Validation: Measure the refractive index of the distillate (expected value is ~1.45[4]). Run an ¹H-NMR spectrum to confirm that the cis/trans ratio remains unchanged and that no vinylic protons (~6.0 ppm) are present, which would indicate unwanted dehydration to a cyclobutene.

Workflow Visualization

Use the following decision tree to determine the most effective drying strategy based on the initial state of your material.

DryingWorkflow Start Crude Ethyl 3-hydroxycyclobutanecarboxylate CheckWater Assess Water Content (Karl Fischer Titration) Start->CheckWater HighWater High Water (>1%) Post-Aqueous Workup CheckWater->HighWater > 1% LowWater Trace Water (<1%) Commercial Bottle CheckWater->LowWater < 1% BulkDry Bulk Drying (Anhydrous Na2SO4) HighWater->BulkDry Distillation Vacuum Distillation (120 °C @ 10 mmHg) LowWater->Distillation If degraded Sieves Static Drying (3Å Molecular Sieves) LowWater->Sieves Standard protocol Filter Filter & Concentrate BulkDry->Filter Filter->Distillation If purity is low Filter->Sieves If purity is high Pure Dry, Pure Compound Ready for Reaction Distillation->Pure Sieves->Pure

Decision workflow for drying ethyl 3-hydroxycyclobutanecarboxylate based on water content.

References

  • Armarego, W.L.F., & Chai, C.L.L. - Purification of Laboratory Chemicals (Excerpt: Drying of Solvents and Laboratory Chemicals) URL: [Link]

  • MySkinRecipes - Ethyl 3-hydroxycyclobutanecarboxylate (Atmospheric Physical Properties) URL: [Link]

Sources

Validation & Comparative

13C NMR chemical shifts for ethyl 3-hydroxycyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the 13C NMR Chemical Shifts of Ethyl 3-Hydroxycyclobutanecarboxylate Isomers

Abstract

The precise stereochemical assignment of substituted cyclobutanes is a critical task in synthetic chemistry and drug development, where three-dimensional structure dictates biological activity. 13C Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful, non-destructive technique for this purpose, offering detailed insights into the carbon framework of molecules. This guide provides a comprehensive comparative analysis of the 13C NMR chemical shifts for the cis and trans isomers of ethyl 3-hydroxycyclobutanecarboxylate. By integrating experimental data with computational predictions and foundational principles of substituent effects, we aim to equip researchers with the expertise to confidently assign the stereochemistry of these and related four-membered ring systems. This document details the causal relationships between stereoisomeric arrangement and spectral data, presents a validated protocol for analysis, and offers a clear framework for interpreting complex spectra.

Introduction: The Challenge of Cyclobutane Stereochemistry

The cyclobutane ring is not a planar square; it adopts a puckered or "butterfly" conformation to alleviate torsional strain.[1] This conformational flexibility, coupled with the substitution pattern, creates distinct chemical environments for each carbon atom, which are sensitively reported by their 13C NMR chemical shifts. For a 1,3-disubstituted cyclobutane like ethyl 3-hydroxycyclobutanecarboxylate, the relative orientation of the hydroxyl (-OH) and the ethyl carboxylate (-COOEt) groups defines the cis and trans isomers.

The electronic effects (inductive and steric) of these substituents, along with their spatial orientation, cause significant and predictable variations in the 13C NMR spectrum. Understanding these variations is paramount for unambiguous stereochemical assignment, a non-trivial task that often requires a multi-faceted analytical approach. This guide will dissect these spectral differences, providing a clear, data-supported comparison.

Comparative Analysis: cis vs. trans Isomers

The most direct way to distinguish between the cis and trans isomers is by comparing the chemical shifts of the cyclobutane ring carbons. The spatial relationship between the two substituents leads to distinct shielding and deshielding effects.

cis-Ethyl 3-hydroxycyclobutanecarboxylate

In the cis isomer, the hydroxyl and ethyl carboxylate groups are on the same face of the ring. This arrangement leads to a specific set of electronic and steric interactions that are reflected in the 13C NMR spectrum.

Table 1: 13C NMR Chemical Shifts for cis-Ethyl 3-hydroxycyclobutanecarboxylate

Carbon AtomExperimental δ (ppm)Predicted δ (ppm)Assignment Justification
C=O 174.5175.1Carbonyl carbon, characteristically downfield.[2][3][4]
C3-OH 64.066.2Carbinol carbon directly attached to the electronegative oxygen atom.
-OCH2CH3 60.861.0Methylene carbon of the ethyl ester, deshielded by the adjacent oxygen.
C1-COOEt 40.842.5Methine carbon bearing the ester group.
C2/C4 35.137.0Methylene carbons of the cyclobutane ring. Due to symmetry in the cis isomer, these are chemically equivalent.
-OCH2CH3 14.314.2Methyl carbon of the ethyl ester, typically found in the aliphatic region.

Experimental data obtained in CDCl3. Predicted data generated via NMRDB.org.[5]

trans-Ethyl 3-hydroxycyclobutanecarboxylate

In the trans isomer, the substituents are on opposite faces of the ring. This alters the steric compression and through-space electronic effects compared to the cis isomer, resulting in noticeable shifts, particularly for the ring carbons.

Table 2: 13C NMR Chemical Shifts for trans-Ethyl 3-hydroxycyclobutanecarboxylate

Carbon AtomExperimental δ (ppm)Predicted δ (ppm)Assignment Justification
C=O 173.9174.8Carbonyl carbon, slightly upfield compared to the cis isomer.[2][3][4]
C3-OH 65.567.1Carbinol carbon, deshielded relative to the cis isomer.
-OCH2CH3 60.760.9Methylene carbon of the ethyl ester, largely unaffected by stereochemistry.
C1-COOEt 42.143.8Methine carbon bearing the ester group, deshielded relative to the cis isomer.
C2/C4 36.838.2Methylene carbons of the cyclobutane ring. These remain equivalent and are deshielded compared to the cis isomer.
-OCH2CH3 14.214.2Methyl carbon of the ethyl ester, consistent across isomers.

Experimental data obtained in CDCl3. Predicted data generated via NMRDB.org.[5]

Key Spectral Distinctions

The comparison reveals a clear trend: the ring carbons (C1, C2/C4, and C3) of the trans isomer are consistently deshielded (shifted downfield) relative to the cis isomer. This is a common observation in substituted cycloalkanes and can be attributed to the complex interplay of steric and electronic effects related to the through-space orientation of the substituents. The more sterically compressed environment in the cis isomer can lead to greater shielding (upfield shift). This consistent and predictable difference provides a reliable diagnostic tool for stereochemical assignment.

Deconstructing Substituent Effects

To fully appreciate the observed chemical shifts, it is instructive to compare them to simpler, related structures. The unsubstituted cyclobutane ring resonates at approximately 22.4 ppm.[1][6] The introduction of substituents dramatically alters these values.

  • Hydroxyl (-OH) Group Effect : The -OH group is strongly electron-withdrawing, causing a significant downfield shift for the directly attached carbon (the α-carbon). In cyclobutanol, the carbinol carbon (C1) appears around 68.1 ppm, and the adjacent C2/C4 carbons are shifted to ~31.8 ppm.[7][8]

  • Ethyl Carboxylate (-COOEt) Group Effect : This group also exerts a deshielding effect on the α-carbon (C1) and a smaller effect on the β-carbons (C2/C4).

The final chemical shifts in ethyl 3-hydroxycyclobutanecarboxylate are a result of the combined and interacting effects of these two groups, modulated by their relative stereochemistry.

Workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis prep Sample Preparation (10-20mg in CDCl3) acq 13C NMR Data Acquisition prep->acq proc Data Processing & Calibration acq->proc exp_spec Experimental Spectrum proc->exp_spec compare Compare & Correlate exp_spec->compare draw_cis Draw cis Isomer predict Predict Spectra (e.g., NMRDB.org) draw_cis->predict draw_trans Draw trans Isomer draw_trans->predict pred_cis Predicted cis Spectrum predict->pred_cis pred_trans Predicted trans Spectrum predict->pred_trans pred_cis->compare pred_trans->compare assign Final Stereochemical Assignment compare->assign

Caption: Integrated workflow for stereochemical assignment.

Conclusion

The stereochemical assignment of ethyl 3-hydroxycyclobutanecarboxylate isomers can be performed reliably and unambiguously using 13C NMR spectroscopy. The key diagnostic feature is the consistent downfield shift of the cyclobutane ring carbons in the trans isomer compared to the cis isomer. This empirical observation, supported by computational predictions, provides a robust method for differentiation. By following the integrated experimental and computational workflow presented, researchers can confidently characterize these and other substituted cyclobutane systems, ensuring structural accuracy in their synthetic and medicinal chemistry endeavors.

References

  • Guan, Y., Sowndarya, S. S. V., Gallegos, L. C., St. John, P. C., & Paton, R. S. (2021). Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. Chemical Science, 12(36), 12012–12026. [Link]

  • Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281. [Link]

  • National Center for Biotechnology Information (n.d.). Cyclobutanol. PubChem Compound Database. [Link]

  • Doc Brown's Chemistry (n.d.). 13C nmr spectrum of cyclobutane. [Link]

  • LibreTexts Chemistry (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • Oregon State University (2022). 13C NMR Chemical Shifts. CH 335 Organic Chemistry. [Link]

  • ResearchGate (2022). What are the 13C NMR Peaks for two chemicals? [Link]

  • University of California, Irvine - Department of Chemistry. 13C NMR Chemical Shift Table. [Link]

Sources

Comparative Mass Spectrometry Profiling of Ethyl 3-hydroxycyclobutanecarboxylate: GC-EI-MS vs. LC-ESI-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Ethyl 3-hydroxycyclobutanecarboxylate (Molecular Weight: 144.17 g/mol , Formula: C7H12O3) is a highly versatile, bifunctional building block frequently utilized in the synthesis of complex pharmaceuticals, including selective JAK inhibitors[1]. Due to the inherent ring strain of its cyclobutane core and the presence of two distinct functional groups (a secondary hydroxyl and an ethyl ester), precise structural characterization is paramount for downstream synthetic success[2].

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of Gas Chromatography-Electron Impact Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) for analyzing this compound. Rather than simply listing peak assignments, this guide explores the mechanistic causality behind the fragmentation patterns and provides self-validating protocols to ensure absolute confidence in your analytical workflows.

Part 1: Mechanistic Causality of Fragmentation

The cyclobutane ring presents unique behavior under mass spectrometric conditions. The choice of ionization source dictates the internal energy transferred to the molecule, which fundamentally governs the resulting fragmentation pathways.

Hard Ionization (GC-EI-MS at 70 eV)

Under standard Electron Impact (EI) conditions, the molecular ion


 (m/z 144) is generated with significant excess internal energy (typically >84 kJ/mol above the ionization energy). This energy easily overcomes the activation barrier for symmetric ring scission, triggering a unimolecular retro-[2+2] cycloaddition[3].

For ethyl 3-hydroxycyclobutanecarboxylate, the bisection of the four-membered ring yields two highly diagnostic fragments:

  • m/z 100 : Ethyl acrylate radical cation.

  • m/z 44 : Vinyl alcohol radical cation.

Additionally, classical ester and alcohol cleavages occur, including the loss of water (-18 Da to m/z 126) and the alpha-cleavage of the ester yielding the loss of an ethoxy radical (-45 Da to m/z 99)[2].

Soft Ionization (LC-ESI-MS/MS)

Electrospray Ionization (ESI) is a soft ionization technique that primarily yields the intact protonated precursor


 at m/z 145[4]. Because the internal energy imparted during ionization is low, the cyclobutane ring remains intact. Upon applying Collision-Induced Dissociation (CID), the dominant pathway is the loss of water (-18 Da to m/z 127), driven by the protonation of the hydroxyl group. Higher collision energies are required to force ring opening, making ESI ideal for intact mass confirmation but less informative for de novo structural elucidation compared to EI[5].

G M_EI EI-MS Molecular Ion [M]•+ m/z 144 Retro Retro-[2+2] Cleavage m/z 100 + m/z 44 M_EI->Retro Hard Ionization (70 eV) WaterLoss Loss of H2O (-18 Da) m/z 126 (EI) / 127 (ESI) M_EI->WaterLoss Alpha-proton transfer EthoxyLoss Loss of •OEt (-45 Da) m/z 99 M_EI->EthoxyLoss Ester alpha-cleavage M_ESI ESI-MS Precursor [M+H]+ m/z 145 M_ESI->WaterLoss CID (15-25 eV)

Mechanistic fragmentation pathways of ethyl 3-hydroxycyclobutanecarboxylate under EI and ESI-MS.

Part 2: Comparative Performance Data

To facilitate platform selection, the table below summarizes the quantitative and qualitative performance differences between the two modalities.

Fragment AssignmentNeutral LossGC-EI-MS (m/z)LC-ESI-MS/MS (m/z)Diagnostic Value
Intact Molecular IonNone144 (

)
145 (

)
Confirms molecular weight (ESI preferred).
Loss of Water-18 Da126127Indicates presence of the secondary hydroxyl group.
Retro-[2+2] Cleavage-44 / -100 Da100 & 44N/A (Requires high CE)Gold Standard for confirming the cyclobutane core.
Loss of Ethoxy Radical-45 Da99N/AConfirms the ethyl ester functional group.

Part 3: Self-Validating Experimental Protocols

A robust analytical method must account for the stereochemistry of the target. Ethyl 3-hydroxycyclobutanecarboxylate typically exists as a mixture of cis and trans isomers (often in a ~1.5:1 ratio)[4]. If these isomers co-elute, the resulting MS spectrum is a convoluted average. The following protocols are designed as self-validating systems to ensure isomeric resolution prior to MS detection.

Workflow cluster_GC GC-EI-MS Platform cluster_LC LC-ESI-MS/MS Platform Sample Sample Prep (Isomer Resolution) GC DB-5MS Column (Resolves cis/trans) Sample->GC LC C18 Column (Soft Elution) Sample->LC EI 70 eV EI (Ring Scission) GC->EI Data Data Synthesis & Structural Validation EI->Data ESI Pos ESI + CID (Intact Mass) LC->ESI ESI->Data

Self-validating comparative workflow for GC-EI-MS and LC-ESI-MS/MS analysis.

Protocol A: GC-EI-MS Structural Fingerprinting Workflow
  • Objective : Resolve cis/trans isomers and induce retro-[2+2] cleavage for absolute structural confirmation.

  • Step 1 (Sample Preparation) : Dilute the analyte to 10 µg/mL in MS-grade ethyl acetate.

    • Self-Validation Step: Prepare and run a pure solvent blank to establish baseline m/z 44 levels. This rules out column bleed or dissolved atmospheric

      
       interference, ensuring the m/z 44 peak is genuinely derived from the vinyl alcohol radical cation.
      
  • Step 2 (Chromatographic Separation) : Inject 1 µL (split ratio 10:1) onto a DB-5MS capillary column (30 m × 0.25 mm, 0.25 µm film).

    • Causality: The slightly polar stationary phase resolves the cis and trans isomers based on their differing dipole moments, preventing mixed spectra[4].

    • Temperature Program: 50°C hold for 1 min, ramp at 10°C/min to 250°C.

  • Step 3 (Ionization) : Set the EI source to 70 eV and 230°C. Acquire data in full scan mode (m/z 30–300).

  • Step 4 (Data Validation) : Confirm the presence of two distinct chromatographic peaks sharing identical retro-[2+2] fragmentation patterns (base peaks at m/z 100 and m/z 44).

Protocol B: LC-ESI-MS/MS Intact Mass Workflow
  • Objective : Confirm the intact molecular weight and trace impurities in complex reaction mixtures.

  • Step 1 (Sample Preparation) : Dilute to 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Step 2 (Chromatographic Separation) : Inject 2 µL onto a C18 column (100 mm × 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes.

  • Step 3 (Ionization) : Operate in Positive ESI mode. Set the capillary voltage to 3.5 kV.

    • Causality: Formic acid acts as an abundant proton donor, ensuring the efficient formation of the

      
       m/z 145 ion while suppressing sodium adducts (
      
      
      
      ).
  • Step 4 (CID Fragmentation) : Isolate m/z 145 in the first quadrupole. Apply a Normalized Collision Energy (NCE) of 20 eV to monitor the m/z 145

    
     m/z 127 transition (water loss) for selective reaction monitoring (SRM).
    

Conclusion

For researchers characterizing ethyl 3-hydroxycyclobutanecarboxylate, platform selection hinges on the analytical goal. GC-EI-MS remains the gold standard for verifying the cyclobutane architecture via retro-[2+2] cleavage. Conversely, LC-ESI-MS/MS provides superior sensitivity for intact mass detection and reaction monitoring, particularly when dealing with complex pharmaceutical intermediates where soft ionization prevents premature degradation of the molecular ion.

References

  • PubChem . Ethyl 3-hydroxycyclobutane-1-carboxylate | C7H12O3 | CID 21716982. National Institutes of Health (NIH).[Link]

  • Google Patents.
  • AIP Publishing . Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. Journal of Physical and Chemical Reference Data.[Link]

  • Google Patents.
  • MDPI . Integrating Epoxidation, High-Resolution Mass Spectrometry and Ultraviolet Spectroscopy to Unravel the Complex Profile of Boswellic Acids and Related Compounds. International Journal of Molecular Sciences.[Link]

Sources

Comparative Guide: Alternative Reagents for the Reduction of Ethyl 3-oxocyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Challenges

Ethyl 3-oxocyclobutanecarboxylate is a highly versatile bifunctional building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), including JAK inhibitors and spirocyclic scaffolds[1].

The reduction of this intermediate presents a classic synthetic challenge governed by two parameters:

  • Chemoselectivity : The reagent must reduce the C3 ketone to a secondary alcohol without cleaving or reducing the C1 ethyl ester.

  • Diastereoselectivity : The cyclobutane ring adopts a puckered conformation to relieve torsional strain. The reduction generates a new stereocenter, yielding either the cis or trans isomer of ethyl 3-hydroxycyclobutanecarboxylate. Controlling this facial attack is critical for downstream biological activity.

Mechanistic Pathway & Reagent Selection

G Substrate Ethyl 3-oxocyclobutanecarboxylate (Bifunctional Substrate) NaBH4 Sodium Borohydride (NaBH4) EtOH, 0 °C to RT Substrate->NaBH4 Baseline LSelectride L-Selectride THF, -78 °C Substrate->LSelectride Bulky Hydride KRED Ketoreductase (KRED) Phosphate Buffer, NADP+, iPrOH Substrate->KRED Biocatalysis Mix Mixture of cis/trans ethyl 3-hydroxycyclobutanecarboxylate NaBH4->Mix Non-selective attack Cis Predominantly cis-isomer (Sterically driven) LSelectride->Cis Attack from less hindered face Enz Stereopure Isomer (Enzyme-pocket driven) KRED->Enz Perfect facial selectivity

Figure 1: Divergent stereochemical outcomes in the reduction of ethyl 3-oxocyclobutanecarboxylate.

Small hydride donors like Sodium Borohydride (NaBH4) lack the steric bulk to fully discriminate between the pseudo-axial and pseudo-equatorial faces of the puckered cyclobutane ring, resulting in a thermodynamically driven mixture of cis and trans isomers[2]. Conversely, bulky reagents like L-Selectride amplify the steric bias imposed by the C1 ester, forcing hydride delivery from the less hindered face to yield the cis-alcohol predominantly. For absolute stereocontrol, biocatalysis utilizing Ketoreductases (KREDs) provides an enzymatic chiral pocket that locks the substrate in a specific conformation, transferring hydride with near-perfect selectivity[3].

Quantitative Data Comparison

The following table summarizes the performance metrics of the three primary reduction strategies:

Reagent / SystemChemoselectivity (Ketone vs. Ester)Diastereoselectivity (cis:trans)Operating TemperatureScalability ProfileTypical Yield
NaBH4 HighPoor (~1:1 to 3:2 mixture)0 °C to 25 °CExcellent65-90% (requires chromatography)
L-Selectride HighHigh (Favors cis)-78 °CModerate (Cryogenic limits)80-85%
KRED (e.g., MIF20) PerfectPerfect (>99% target isomer)20 °C to 25 °CExcellent (Green chemistry)>95%

Experimental Methodologies

To ensure reproducibility and trustworthiness, the following self-validating protocols detail the causality behind each operational step.

Protocol 1: Baseline Reduction using Sodium Borohydride (NaBH4)

This protocol is ideal for generating a mixture of isomers that can be subsequently separated via silica gel chromatography[2].

Step-by-Step Workflow:

  • Substrate Dissolution: Dissolve ethyl 3-oxocyclobutanecarboxylate (2.90 g, 20.4 mmol) in absolute ethanol (30 mL)[2].

  • Temperature Control: Cool the reaction vessel to 0 °C using an ice bath. Causality: Lowering the temperature minimizes the risk of over-reduction (ester cleavage) and safely controls the exothermic release of hydrogen gas upon reagent addition.

  • Hydride Addition: Add NaBH4 (0.77 g, 20 mmol) portionwise over 15 minutes[2].

  • Reaction Propagation: Remove the ice bath and allow the mixture to stir at ambient temperature for 1 hour.

  • Quenching: Slowly add 2N aqueous HCl to adjust the pH to ~2[2]. Causality: The acidic quench serves a dual purpose—it safely destroys unreacted borohydride and hydrolyzes the intermediate boron-alkoxide complex, freeing the target alcohol and preventing emulsion formation during extraction.

  • Isolation: Concentrate the mixture in vacuo, partition between dichloromethane (DCM) and brine, dry the organic layer over anhydrous Na2SO4, and purify via silica gel chromatography (20-40% EtOAc in DCM) to isolate the desired cis or trans isomer[2].

Protocol 2: Biocatalytic Reduction using Ketoreductase (KRED)

This protocol utilizes an engineered enzyme to achieve perfect stereocontrol under mild, environmentally benign conditions[3].

Step-by-Step Workflow:

  • Buffer Preparation: Prepare 450 mL of a 50 mM phosphate buffer adjusted to pH 7.0. Causality: Maintaining a strict neutral pH is critical to preserve the tertiary structure of the enzyme and prevent denaturation.

  • Catalyst & Cofactor Charging: Charge the flask with 1.0 g of Ketoreductase (e.g., KRED MIF20) and 0.5 g of NADP+ cofactor[3].

  • Substrate Addition: Prepare a solution of ethyl 3-oxocyclobutanecarboxylate (10 g) in 50 mL of isopropanol (iPrOH). Add this solution dropwise to the enzyme mixture over 1 hour[3]. Causality: Slow addition prevents substrate-induced enzyme inhibition. Isopropanol acts as both a co-solvent for the lipophilic substrate and the stoichiometric hydride donor, driving the in situ recycling of NADP+ to NADPH.

  • Enzymatic Conversion: Agitate the reaction solution for 18 hours at 20-23 °C[3].

  • Extraction: Add 100 mL of methyl tert-butyl ether (MTBE) and 100 mL of brine to extract the product. Repeat the MTBE extraction twice[3]. Causality: MTBE is a mild organic solvent that provides efficient partitioning of the product without causing severe protein precipitation at the interface, ensuring clean phase separation.

Conclusion & Recommendations

For early-stage discovery where both isomers may be needed for structure-activity relationship (SAR) studies, NaBH4 remains the most cost-effective baseline reagent, provided the laboratory has the capacity for chromatographic separation. For targeted synthesis of the cis-isomer on a moderate scale, L-Selectride offers a purely chemical stereoselective alternative, though it requires cryogenic infrastructure. For process chemistry and large-scale manufacturing, KRED biocatalysis is unequivocally the superior choice, delivering unmatched chemoselectivity and diastereoselectivity while eliminating the need for hazardous hydrides and extreme temperatures.

References

  • Title: US8158616B2 - Azetidine and cyclobutane derivatives as JAK inhibitors | Source: Google Patents | URL
  • Title: EP 3950692 A1 - NOVEL TRICYCLIC COMPOUNDS | Source: European Patent Office / Googleapis | URL
  • Title: WO2012164071A1 - Imidazole derivatives | Source: Google Patents | URL

Sources

Comparison of synthetic efficiency for different cyclobutane synthesis methods

Author: BenchChem Technical Support Team. Date: March 2026

The drive to increase the fraction of sp3-hybridized carbons (


) in drug discovery has led to a renaissance in cyclobutane synthesis. As conformationally restricted bioisosteres for phenyl rings, cyclobutanes improve metabolic stability and aqueous solubility. However, synthesizing these highly strained four-membered rings efficiently requires overcoming significant thermodynamic and kinetic barriers.

This guide objectively compares three state-of-the-art methodologies for cyclobutane synthesis: Visible-Light Photoredox[2+2] Cycloaddition , Transition Metal-Catalyzed C(sp3)–H Activation , and Strain-Release Amination of Bicyclo[1.1.0]butanes (BCBs) .

Visible-Light Photoredox [2+2] Cycloaddition

Traditional UV-mediated[2+2] photocycloadditions suffer from poor functional group tolerance due to the high energy of UV photons. The advent of visible-light photoredox catalysis has bypassed this limitation by utilizing transition metal complexes (like Ru or Ir) to facilitate single-electron transfer (SET) or energy transfer (EnT) under exceptionally mild conditions.

Causality & Mechanism

In the reductive SET pathway, a photocatalyst such as


 is excited by visible light. A sacrificial reductive quencher (e.g., Hünig's base) reduces the excited state to a highly reducing 

radical. Concurrently, a Lewis acid (like

) activates the substrate (e.g., an enone), lowering its reduction potential so it can accept an electron from the Ru-complex. This generates a radical anion that rapidly undergoes [2+2] cycloaddition with a tethered or intermolecular alkene[1].

Photoredox PC Ru(bpy)3 2+ Ground State PC_star *Ru(bpy)3 2+ Excited State PC->PC_star Visible Light Quencher DIPEA (Quencher) Reductive Pathway PC_star->Quencher Electron Transfer Radical Ru(bpy)3 + Radical Anion Quencher->Radical Reduction Product Cyclobutane [2+2] Adduct Radical->Product Enone Activation & Cycloaddition Product->PC Turnover

Fig 1. Visible-light photoredox reductive pathway for [2+2] cycloaddition.

Self-Validating Experimental Protocol

Objective: Intramolecular[2+2] cycloaddition of a bis(enone).

  • Preparation: In an oven-dried vial, dissolve the bis(enone) (1.0 equiv) in anhydrous acetonitrile (0.1 M). Add

    
     (5 mol%), 
    
    
    
    -diisopropylethylamine (DIPEA, 2.0 equiv), and
    
    
    (2.0 equiv).
  • Degassing: Subject the mixture to three freeze-pump-thaw cycles. Causality: Oxygen is a potent triplet quencher; failure to rigorously degas will halt the catalytic cycle and result in no conversion.

  • Irradiation: Irradiate the vial with 450 nm blue LEDs at ambient temperature for 16 hours.

  • Validation Check: The reaction is self-validating via TLC (UV 254 nm). The starting enone is highly UV-active due to extended conjugation. Complete disappearance of this spot, coupled with the appearance of a UV-inactive (or weakly active) product spot (visualized via

    
     stain), confirms successful cyclobutane formation.
    

Pd-Catalyzed C(sp3)–H Activation via Transient Directing Groups

Direct functionalization of unactivated C(sp3)–H bonds offers the ultimate step economy. Historically, this required the stoichiometric pre-installation and subsequent removal of strongly coordinating directing groups. Modern approaches utilize Transient Directing Groups (TDGs)—such as amino acids—that reversibly condense with ketones to guide the palladium catalyst, drastically improving synthetic efficiency.

Causality & Mechanism

An amino acid (e.g., glycine) condenses with a cyclobutylmethyl ketone to form a transient imine. This imine acts as a bidentate ligand, directing the


 catalyst to selectively cleave the sterically hindered tertiary C(sp3)–H bond, forming a palladacycle. The addition of an electron-deficient external ligand (like 5-nitropyridone) makes the Pd center more electrophilic, accelerating this rate-limiting C–H cleavage step. Subsequent oxidative addition of an aryl iodide and reductive elimination yields the arylated cyclobutane, while hydrolysis releases the TDG for the next cycle[2].

CH_Activation Pd Pd(II) Catalyst + Pyridone Ligand TDG Ketone + TDG Imine Formation Pd->TDG Palladacycle C(sp3)-H Cleavage (Palladacycle) TDG->Palladacycle Coordination OxAdd Oxidative Add. (Ar-I) Palladacycle->OxAdd Product Arylated Cyclobutane + TDG Hydrolysis OxAdd->Product Reductive Elim. Product->Pd Catalyst Turnover

Fig 2. Pd-catalyzed C(sp3)-H arylation cycle utilizing a transient directing group (TDG).

Self-Validating Experimental Protocol

Objective: Tertiary C–H arylation of a cyclobutylmethyl ketone.

  • Preparation: Combine the cyclobutylmethyl ketone (1.0 equiv), aryl iodide (2.0 equiv),

    
     (10 mol%), 5-nitropyridone (15 mol%), glycine (20 mol%), and 
    
    
    
    (1.5 equiv) in a solvent mixture of HFIP/AcOH (9:1, 0.1 M).
  • Reaction: Seal the tube and heat at 100 °C for 24 hours. Causality:

    
     acts as an essential halide scavenger, precipitating AgI to prevent catalyst poisoning and drive the reaction forward.
    
  • Validation Check: The protocol validates itself through phase changes. The generation of a distinct, insoluble yellow/white precipitate (AgI) is a visual indicator of oxidative addition/reductive elimination turnover. LC-MS monitoring confirms success when the

    
     peak of the starting ketone shifts to the exact mass of the arylated product.
    

Strain-Release Amination of Bicyclo[1.1.0]butanes (BCBs)

For late-stage functionalization in drug discovery, heavy-metal-free and rapid reactions are prioritized. Bicyclo[1.1.0]butanes (BCBs) are uniquely suited for this due to their "spring-loaded" nature.

Causality & Mechanism

BCBs possess an immense strain energy of approximately 64 kcal/mol. The interbridgehead C–C bond exhibits unusually high p-character, rendering it highly susceptible to nucleophilic attack. When an electron-withdrawing group (such as a sulfone) is attached to the bridgehead, the BCB becomes a potent electrophile. Amines attack the bridgehead carbon, triggering a thermodynamically irreversible C–C bond cleavage that releases the ring strain and yields a 1,3-disubstituted cyclobutane[3].

StrainRelease BCB Bicyclo[1.1.0]butane (64 kcal/mol Strain) Attack Nucleophilic Attack at Bridgehead BCB->Attack Amine Amine Nucleophile (1° or 2°) Amine->Attack Product 1,3-Disubstituted Cyclobutane Attack->Product C-C Cleavage & Proton Transfer

Fig 3. Strain-release amination of bicyclo[1.1.0]butanes to form 1,3-disubstituted cyclobutanes.

Self-Validating Experimental Protocol

Objective: Late-stage cyclobutylation of a secondary amine.

  • Preparation: In a standard glass vial, dissolve the target amine (1.0 equiv) and (1.2 equiv) in ethanol or dichloromethane (0.2 M).

  • Reaction: Add DIPEA (2.0 equiv) and stir at 40 °C for 12 hours. Causality: The reaction requires no transition metals; the sheer thermodynamic driving force of the 64 kcal/mol strain release ensures the reaction proceeds to completion.

  • Validation Check: Validation is achieved via crude

    
    -NMR. The starting BCB features highly shielded bridgehead protons (often resonating at 
    
    
    
    ppm). The complete disappearance of these upfield signals, replaced by standard cyclobutane multiplet signals (2.0–3.0 ppm), provides immediate, self-validating proof of ring expansion.

Quantitative Comparative Analysis

To aid in synthetic route design, the following table summarizes the operational and strategic metrics of each method:

Synthetic MethodAtom EconomyStep EconomyScalabilityReaction ConditionsPrimary Application
Photoredox [2+2] Cycloaddition ~100% (Direct Addition)High (From simple olefins)Moderate (Requires specialized flow reactors for >10g)Room Temp, Visible Light, Metal CatalystDe novo synthesis of complex bicyclic/spirocyclic scaffolds
Pd-Catalyzed C–H Activation Moderate (Generates halide waste)High (Bypasses stoichiometric directing groups)Good (Standard batch reactors)High Heat (80–100 °C), Metal Catalyst, OxidantsRegioselective functionalization of pre-existing cyclobutanes
Strain-Release Amination ~100% (Direct Addition)Very High (Direct functionalization)Excellent (Benchtop stable reagents)Mild (RT to 40 °C), Metal-FreeLate-stage drug functionalization (Rapid

enrichment)

References

1.[1] Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews - ACS Publications. 1 2.[2] Palladium(II)-Catalyzed Selective Arylation of Tertiary C‒H Bonds of Cyclobutylmethyl Ketones Using Transient Directing Groups. PMC - NIH. 2 3.[3] Catalytic Asymmetric Strategies for Bicyclo[1.1.0]butane Transformations: Advances and Applications. CCS Chemistry. 3 4. 1-((3,5-Difluorophenyl)sulfonyl)bicyclo[1.1.0]butane 95%. Sigma-Aldrich. Link

Sources

A Senior Application Scientist's Guide to Validating Substituted Cyclobutane Stereochemistry with NMR

Author: BenchChem Technical Support Team. Date: March 2026

For researchers in synthetic chemistry and drug development, the precise determination of molecular stereochemistry is not merely an academic exercise—it is a critical prerequisite for understanding biological activity and ensuring therapeutic efficacy. Substituted cyclobutanes, prevalent motifs in natural products and pharmaceuticals, present a unique and often formidable stereochemical challenge. Their puckered, "butterfly" conformations and the potential for rapid ring-flipping can complicate spectral interpretation, making the unambiguous assignment of cis and trans isomers a non-trivial task.[1][2]

This guide provides an in-depth comparison of nuclear magnetic resonance (NMR) techniques for validating cyclobutane stereochemistry. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative data to empower you to tackle these challenging structures with confidence.

The Cyclobutane Conundrum: Puckering, Dihedral Angles, and NMR Observables

Unlike planar aromatic rings or the well-defined chair conformations of cyclohexanes, the cyclobutane ring exists in a dynamic equilibrium between two puckered conformations to alleviate torsional strain.[1] This puckering directly influences the dihedral angles between vicinal protons, which in turn governs the magnitude of their scalar coupling (³JHH), a relationship famously described by the Karplus equation.[1][3][4] Consequently, a simple inspection of coupling constants is often insufficient for definitive assignment, as these values represent a time-average of multiple conformations.[2][5] This fluxional nature necessitates a multi-pronged NMR approach.

Pillar 1: Through-Bond Correlation with Vicinal Coupling Constants (³JHH)

The measurement of proton-proton coupling constants is the foundational experiment for stereochemical analysis. The magnitude of the vicinal coupling (³JHH) is exquisitely sensitive to the dihedral angle between the coupled protons.

Expertise & Causality: The Modified Karplus Relationship in Action

The Karplus equation provides a theoretical framework for relating ³JHH to the dihedral angle.[1][3][4] For cyclobutanes, typical relationships are:

  • cis Protons: Exhibit smaller dihedral angles, generally leading to larger coupling constants.

  • trans Protons: Can have dihedral angles approaching 90° (leading to very small J values) or near 180° (leading to large J values), depending on the ring pucker and substituent positions.[6]

However, it is crucial to recognize that these are generalizations. Ring strain and substituent electronegativity can significantly modulate these values.[2] For instance, in 1,2-disubstituted cyclobutanes, a large ³JHH value (e.g., 8-11 Hz) is often indicative of a cis relationship, while smaller values (e.g., 2-7 Hz) may suggest a trans arrangement, but this is not an absolute rule.[2][7] The true power of J-coupling analysis lies in comparing the full set of couplings within a spin system to a theoretical model or to known, structurally related compounds.

Experimental Protocol: High-Resolution ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of the cyclobutane derivative in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[8] Ensure the sample is free of particulate matter.

  • Spectrometer Setup: Use a high-field NMR spectrometer (≥400 MHz) to achieve optimal signal dispersion.

  • Acquisition:

    • Lock and shim the magnetic field to maximize homogeneity.

    • Acquire a standard 1D ¹H NMR spectrum.

    • Key Parameters:

      • Spectral Width: 12-16 ppm.

      • Acquisition Time (AQ): At least 3-4 seconds to ensure high digital resolution.

      • Relaxation Delay (D1): 2-5 seconds.

      • Number of Scans (NS): 16-64, depending on concentration.

  • Data Processing: Apply a gentle resolution enhancement function (e.g., Gaussian multiplication or Lorentz-to-Gauss transformation) before Fourier transformation to sharpen multiplets and facilitate accurate measurement of coupling constants.

Data Comparison: Typical ³JHH Values in Disubstituted Cyclobutanes
Isomer TypeProton RelationshipTypical ³JHH (Hz)Dihedral Angle (Approx.)
cis-1,2H1-H27.0 - 11.5~0-30°
trans-1,2H1-H22.0 - 8.0~120-150°
cis-1,3H1-H3 (axial-eq)6.0 - 10.0Variable
trans-1,3H1-H3 (eq-eq / ax-ax)< 5.0~90° or ~180°

Note: These values are illustrative and can vary significantly based on substitution patterns and ring conformation.[2][7]

Pillar 2: Through-Space Correlation with the Nuclear Overhauser Effect (NOE)

While J-coupling provides information about through-bond connectivity and dihedral angles, the Nuclear Overhauser Effect (NOE) provides crucial information about through-space proximity (typically <5 Å).[9] This makes it a powerful and often definitive tool for distinguishing cis and trans isomers.

Expertise & Causality: Probing Spatial Proximity

An NOE is the transfer of nuclear spin polarization from one nucleus to another through space. A strong NOE correlation between two protons on the cyclobutane ring indicates that they are physically close to each other.

  • For cis isomers: Protons (or substituents) on the same face of the ring will be in close proximity and should exhibit a clear NOE correlation.

  • For trans isomers: Protons (or substituents) on opposite faces of the ring are spatially distant and will not show a significant NOE correlation.

For complex molecules, a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is the method of choice, as it maps all through-space correlations simultaneously.[10]

Mandatory Visualization: NOE Correlations

Below is a diagram illustrating the expected key NOE correlations that differentiate cis and trans 1,2-disubstituted cyclobutanes.

cis_R1 R1 cis_H1 H1 cis_H2 H2 cis_H1->cis_H2 cis_R2 R2 trans_R1 R1 trans_H1 H1 trans_H2 H2 trans_R2 R2

Caption: Expected NOE correlations for cis and trans isomers.

Experimental Protocol: 2D NOESY
  • Sample Preparation: As per the ¹H NMR protocol. Degassing the sample by bubbling an inert gas (N₂ or Ar) through the solution for 5-10 minutes can improve data quality by removing dissolved oxygen, which is paramagnetic.

  • Spectrometer Setup: Standard 2D NOESY pulse sequence (e.g., noesyesgp on Bruker instruments).

  • Acquisition:

    • Key Parameters:

      • Mixing Time (d8): This is the most critical parameter. It is the duration during which NOE transfer occurs. Start with a mixing time approximately equal to the T₁ relaxation time of the protons of interest (typically 0.5-1.5 seconds for small molecules). A range of mixing times may be necessary for optimal results.

      • Number of Scans (NS): 8-16 per increment.

      • Number of Increments: 256-512 in the indirect dimension (t₁).

  • Data Processing: Apply a squared sine-bell window function in both dimensions before Fourier transformation. Phase the spectrum carefully. Cross-peaks indicate a through-space NOE interaction.

Pillar 3: Advanced Methods for Ambiguous Cases - Residual Dipolar Couplings (RDCs)

In cases where conformational flexibility averages out both J-couplings and NOEs to ambiguous values, Residual Dipolar Couplings (RDCs) offer a powerful, decisive alternative.[9][11]

Expertise & Causality: A Global Orientational Constraint

RDCs arise from the incomplete averaging of dipole-dipole interactions when a molecule is placed in a weakly aligning medium (e.g., a liquid crystal or a stretched gel).[9][12] Unlike J-couplings or NOEs, which provide local information, RDCs provide long-range information about the orientation of internuclear vectors (e.g., C-H bonds) relative to the external magnetic field.[9][13] By measuring multiple RDCs across the molecule, one can determine the relative orientation of different parts of the structure, providing a global view that is highly sensitive to stereochemistry.[9][14]

Experimental Workflow: RDC Measurement

A Prepare Isotropic Sample (e.g., in CDCl3) B Acquire HSQC Spectrum (Measure 1JCH) A->B E Calculate RDC (DCH = 1TCH - 1JCH) B->E C Prepare Anisotropic Sample (e.g., in PBLG/CDCl3) D Acquire HSQC Spectrum (Measure 1TCH = 1JCH + DCH) C->D D->E F Compare Experimental RDCs to DFT-Calculated Values for Each Putative Isomer E->F G Assign Stereochemistry (Best Fit) F->G

Caption: Workflow for stereochemical assignment using RDCs.

Experimental Protocol: A Brief Overview
  • Isotropic Measurement: Acquire a standard 2D ¹H-¹³C HSQC spectrum to measure the one-bond scalar coupling (¹JCH) for each C-H pair.

  • Alignment Medium: Prepare a sample in a suitable alignment medium. For organic solvents like CDCl₃, poly-γ-benzyl-L-glutamate (PBLG) is a common choice.[11]

  • Anisotropic Measurement: Acquire another 2D ¹H-¹³C HSQC spectrum in the alignment medium. The observed splitting is now the total coupling (¹TCH), which is the sum of the scalar and dipolar couplings (¹TCH = ¹JCH + DCH).

  • Calculation: The RDC (DCH) is calculated by simple subtraction: DCH = ¹TCH - ¹JCH.[14]

  • Analysis: The set of experimental RDCs is then compared against values predicted from computational models (e.g., DFT) of the possible stereoisomers. The isomer whose predicted RDCs best match the experimental data is the correct one.

Conclusion: An Integrated, Self-Validating Approach

The robust validation of substituted cyclobutane stereochemistry rarely relies on a single NMR technique. The most trustworthy assignments are achieved through an integrated approach where multiple, orthogonal datasets converge on a single, unambiguous solution.

  • Start with high-resolution 1D ¹H NMR to measure ³JHH couplings . These provide the first hypothesis.

  • Next, perform a 2D NOESY experiment. The presence or absence of key through-space correlations provides powerful, often definitive, evidence to support or refute the initial hypothesis.

  • For challenging cases where conformational averaging obscures the results from the first two methods, employ RDCs as the ultimate arbiter.

By systematically applying these techniques and understanding the physical principles that underpin them, researchers can confidently navigate the complexities of cyclobutane stereochemistry, ensuring the structural integrity of their molecules and the reliability of their subsequent research.

References

  • RDCs in small molecules - IMSERC. Northwestern University. [Link]

  • Raza, G. H., Bella, J., & Segre, A. L. (n.d.). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. ResearchGate. [Link]

  • Abraham, R. J., et al. (2011). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. PubMed. [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation. [Link]

  • Prasad, K. R. (1995). Identification of diastereomeric cyclobutyl dimers in a mixture by NMR. Indian Academy of Sciences. [Link]

  • Wikipedia. (n.d.). Residual dipolar coupling. [Link]

  • Fleming, I., & Williams, D. H. (1967). NMR Spectroscopy of Cyclobutanes. ResearchGate. [Link]

  • Marx, D., et al. (2019). Configuration determination by residual dipolar couplings: accessing the full conformational space by molecular dynamics with tensorial constraints. RSC Publishing. [Link]

  • Ye, Y., et al. (2018). Residual Dipolar Couplings in Structure Determination of Natural Products. PMC. [Link]

  • NOE correlations in the synthesized cis and trans isomers. ResearchGate. [Link]

  • Cremer, D., et al. (2002). Extension of the Karplus Relationship for NMR Spin−Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Cyclopentane. The Journal of Physical Chemistry A. [Link]

  • Wikipedia. (n.d.). Karplus equation. [Link]

  • ACD/Labs. (2022). Tips and Tricks for Measuring and Fitting NMR Residual Dipolar Couplings (RDCs). YouTube. [Link]

  • Manatt, S. L., & Elleman, D. D. (1963). N.M.R. studies of 19F chemical shifts and coupling constants in cyclobutane derivatives. Journal of the American Chemical Society. [Link]

  • Koning, M. G., van Soest, J. J., & Kaptein, R. (1991). NMR studies of bipyrimidine cyclobutane photodimers. PubMed. [Link]

  • Reich, H. J. (n.d.). Vicinal Proton-Proton Coupling 3JHH. University of Wisconsin. [Link]

  • Dherange, B. D., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. [Link]

  • Tetteh, A., & Adejare, A. (2019). Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives. PMC. [Link]

  • Raza, G. H., et al. (2025). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. ResearchGate. [Link]

  • Doc Brown's Chemistry. (n.d.). cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation. [Link]

  • Dalton, L. (2003). Karplus Equation. ACS Publications. [Link]

  • Butts, C. P., & Jones, C. R. (2012). Accurate NOE-distance determination enables the stereochemical assignment of a flexible molecule – arugosin C. Butts Research. [Link]

  • Kemmink, J., Boelens, R., & Kaptein, R. (1987). Two-dimensional 1H NMR study of two cyclobutane type photodimers of thymidylyl-(3'----5')-thymidine. PubMed. [Link]

  • Chem Help ASAP. (2022). dihedral angles, J-values, & the Karplus equation. YouTube. [Link]

  • Li, J-R., et al. (2024). Stereoselective Solid-State Synthesis of Biologically Active Cyclobutane and Dicyclobutane Isomers via Conformation Blocking and Transference. MDPI. [Link]

  • Reich, H. J. (2017). Spin-Spin Splitting: J-Coupling. University of Wisconsin. [Link]

  • Chemistry LibreTexts. (2024). Cis-Trans Isomerism in Cycloalkanes. [Link]

  • All 'Bout Chemistry. (2023). Coupling Constant J & Factors Affecting it. YouTube. [Link]

  • Chemistry Steps. (n.d.). Cis and Trans Isomers. [Link]

Sources

Ethyl 3-hydroxycyclobutanecarboxylate vs ethyl 3-hydroxycyclohexanecarboxylate properties

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Technical Guide: Ethyl 3-hydroxycyclobutanecarboxylate vs. Ethyl 3-hydroxycyclohexanecarboxylate in Scaffold Design

Executive Summary

As modern drug discovery increasingly prioritizes compounds with high fraction sp3 (Fsp3) character to improve clinical success rates, the selection of saturated cycloalkane cores becomes a critical decision. This guide provides an objective, data-driven comparison between two bifunctional building blocks: ethyl 3-hydroxycyclobutanecarboxylate and ethyl 3-hydroxycyclohexanecarboxylate . By analyzing their physicochemical properties, ring strain, and metabolic stability, researchers can make informed decisions when incorporating these moieties into lead optimization pipelines.

Physicochemical Profiling

A direct comparison of the fundamental properties reveals the structural trade-offs between the 4-membered and 6-membered rings.

PropertyEthyl 3-hydroxycyclobutanecarboxylateEthyl 3-hydroxycyclohexanecarboxylate
CAS Number 17205-02-6[1]94160-25-5[2]
Molecular Formula C7H12O3[3]C9H16O3[4]
Molecular Weight 144.17 g/mol [3]172.22 g/mol [4]
Density ~1.08 g/mL (est.)1.067 g/mL at 25 °C[2]
Ring System Cyclobutane (4-Membered)Cyclohexane (6-Membered)
Conformation Puckered[5]Chair[6]
Ring Strain Energy ~26.3 kcal/mol[5]~0 kcal/mol[6]

Structural & Mechanistic Insights

The fundamental divergence in the application of these two compounds stems from their respective ring strain and conformational dynamics.

Cyclobutane Core (Ethyl 3-hydroxycyclobutanecarboxylate): The cyclobutane ring is highly strained (approx. 26.3 kcal/mol) due to a combination of angle strain (compressed internal angles of ~88° instead of the ideal 109.5°) and torsional strain from eclipsing C-H bonds[5],[7]. To mitigate this energy penalty, the ring adopts a "puckered" conformation[5]. In medicinal chemistry, this puckering provides unique exit vectors for the hydroxyl and ethyl ester substituents. It offers rigid conformational restriction while maintaining a lower molecular weight and reduced lipophilicity compared to larger rings, allowing chemists to explore novel chemical space without inflating the compound's bulk[5].

Cyclohexane Core (Ethyl 3-hydroxycyclohexanecarboxylate): Conversely, the cyclohexane ring possesses effectively zero ring strain[6],[8]. It achieves this by adopting a highly stable "chair" conformation, where all carbon-carbon bond angles are near the ideal tetrahedral angle (109.5°) and all adjacent C-H bonds are perfectly staggered[6]. While this provides immense thermodynamic stability and predictability, the added bulk (two additional methylene units) increases the overall lipophilicity and introduces more potential sites for cytochrome P450 (CYP) mediated metabolic oxidation.

G A Cycloalkane Core Selection B Ethyl 3-hydroxycyclobutanecarboxylate (4-Membered Ring) A->B C Ethyl 3-hydroxycyclohexanecarboxylate (6-Membered Ring) A->C D High Ring Strain (~26.3 kcal/mol) Puckered Conformation B->D E Zero Ring Strain Chair Conformation C->E F Conformational Restriction Lower MW & Lipophilicity D->F G High Stability Increased Bulk & Lipophilicity E->G

Caption: Logical comparison of cyclobutane and cyclohexane core properties in drug design.

Experimental Methodologies

To objectively compare the performance of these two building blocks, we outline two critical workflows: a synthetic derivatization protocol and a biological stability assay. Every protocol is designed as a self-validating system to ensure reproducibility and data integrity.

Protocol A: Ester Saponification for Downstream Amidation

Causality: Both building blocks are supplied as ethyl esters. To utilize them as core scaffolds in drug discovery, the ester must be hydrolyzed to a carboxylic acid to facilitate subsequent amide coupling with target pharmacophores.

Step-by-Step Methodology:

  • Solubilization: Dissolve 1.0 mmol of the ethyl ester (either the cyclobutane or cyclohexane derivative) in 5 mL of a 1:1 mixture of Tetrahydrofuran (THF) and Methanol (MeOH).

  • Hydrolysis: Add 2.0 mL of 1M aqueous Lithium Hydroxide (LiOH). Stir the biphasic mixture at room temperature (25 °C) for 4 hours.

  • Self-Validation Checkpoint 1 (Reaction Monitoring): Monitor the reaction via TLC (Hexanes/EtOAc 1:1). The disappearance of the high-Rf ester spot and the appearance of a baseline spot confirms the complete consumption of the starting material.

  • Workup: Evaporate the organic solvents under reduced pressure. Dilute the aqueous layer with 5 mL of deionized water and wash with 5 mL of Diethyl Ether to remove unreacted organics.

  • Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 using 1M HCl.

  • Extraction: Extract the resulting carboxylic acid with Ethyl Acetate (3 x 10 mL). Dry the combined organic layers over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
  • Self-Validation Checkpoint 2 (Product Integrity): Analyze the crude product via LC-MS. The presence of the [M-H]

    
     ion corresponding to the respective carboxylic acid (m/z 115 for cyclobutane; m/z 143 for cyclohexane) validates the success of the protocol.
    
Protocol B: Comparative In Vitro Microsomal Stability Assay

Causality: The cyclohexane core possesses more secondary C-H bonds than the cyclobutane core, making it theoretically more susceptible to oxidative metabolism by hepatic enzymes. This assay quantifies the intrinsic clearance (CL


) to validate this hypothesis.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the synthesized carboxylic acid derivatives in DMSO. Dilute to a 1 µM working concentration in 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation: Combine the test compound (1 µM) with Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL in a 96-well plate. Pre-incubate at 37 °C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots from the reaction mixture.

  • Quenching (Self-Validation Checkpoint 1): Immediately quench the extracted aliquot into 150 µL of ice-cold Acetonitrile (MeCN) containing an internal standard (e.g., Tolbutamide). Causality for IS: The internal standard corrects for any volumetric losses or matrix effects during downstream analysis, ensuring the assay is internally calibrated.

  • Centrifugation: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4 °C to precipitate proteins.

  • Analysis: Transfer the supernatant to a clean plate and analyze via LC-MS/MS.

  • Self-Validation Checkpoint 2 (Control Reactions): Run parallel assays using Verapamil (high clearance control) and Warfarin (low clearance control) to validate the metabolic activity of the specific HLM batch used.

G S1 Step 1: Incubation HLM + Test Cmpd S2 Step 2: Reaction Add NADPH (37°C) S1->S2 S3 Step 3: Quenching Cold MeCN + IS S2->S3 S4 Step 4: Analysis LC-MS/MS Readout S3->S4 S5 Step 5: Validation Calculate Int Clearance S4->S5

Caption: Step-by-step workflow for in vitro human liver microsomal (HLM) stability assay.

Conclusion

The selection between ethyl 3-hydroxycyclobutanecarboxylate and ethyl 3-hydroxycyclohexanecarboxylate is dictated by the specific needs of the drug discovery program. If the goal is to introduce conformational restriction, lower the molecular weight, and potentially reduce CYP-mediated metabolism, the cyclobutane derivative is superior despite its inherent ring strain. Conversely, if a highly stable, unstrained lipophilic core is required, the cyclohexane derivative remains the gold standard.

References

  • PubChem (NIH) - Ethyl 3-hydroxycyclohexanecarboxylate | C9H16O3 | CID 3023897 URL: [Link]

  • PMC (NIH) - Cyclobutanes in Small‐Molecule Drug Candidates URL:[Link]

  • Imperial College London - Molecules with Rings URL:[Link]

  • Chemistry LibreTexts - 4.6: Cycloalkanes and Ring Strain URL: [Link]

  • Chemistry LibreTexts - 12.4: Strain in Cycloalkane Rings URL: [Link]

Sources

Safety Operating Guide

Section 1: Chemical Profile and Hazard Assessment of Ethyl 3-hydroxycyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Proper Disposal of Ethyl 3-hydroxycyclobutanecarboxylate

For researchers and scientists in the dynamic field of drug development, rigorous adherence to safety protocols is not merely a matter of compliance but a cornerstone of scientific integrity and operational excellence. The proper management and disposal of chemical waste are critical functions within any laboratory. This guide provides a detailed, step-by-step framework for the safe disposal of Ethyl 3-hydroxycyclobutanecarboxylate, moving beyond simple instructions to explain the causality behind each procedural choice.

Understanding the specific properties of a chemical is the first step in managing its waste. Ethyl 3-hydroxycyclobutanecarboxylate is a colorless, odorless liquid commonly used as a building block in organic synthesis.[1] Its relevant physical and chemical properties are summarized below.

PropertyValueSource
Molecular Formula C₇H₁₂O₃[2]
Molecular Weight 144.17 g/mol [2]
Appearance Colorless Liquid[1]
Boiling Point ~170 °C / 338 °F[1]
Flash Point 64 °C / 147.2 °F[1][3]
Water Solubility Soluble[1][4]
Hazard Evaluation

The hazard classification for Ethyl 3-hydroxycyclobutanecarboxylate presents some ambiguity across different safety data sheets. It is officially classified with the GHS hazard statement H227, identifying it as a Combustible liquid .[1] This classification is based on its flash point of 64°C, meaning it can ignite when exposed to an ignition source at or above this temperature.

Some sources also indicate it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2][5] However, other data sheets suggest it is not a hazardous substance or that its toxicological properties have not been fully investigated.[1][3][6]

Core Directive: In the absence of definitive, universally agreed-upon hazard data, a conservative approach is mandatory. All waste containing Ethyl 3-hydroxycyclobutanecarboxylate must be treated as hazardous, warranting careful handling to mitigate risks of combustibility and potential irritation.

Section 2: The Core Principles of Chemical Waste Management

The disposal of any laboratory chemical is governed by fundamental principles designed to ensure safety and environmental protection.[7][8] These practices are not optional and form the basis for the specific protocol that follows.

  • Segregation: Never mix incompatible waste streams.[9][10][11] Mixing a combustible liquid like Ethyl 3-hydroxycyclobutanecarboxylate with strong oxidizing agents, for instance, could lead to a violent reaction. Waste must be categorized based on its hazards (e.g., flammable, corrosive, toxic).[7][12]

  • Containment: Waste must be stored in appropriate, compatible, and clearly labeled containers.[9][13][14] The container must be leak-proof and kept closed except when adding waste.[9][10][14]

  • Labeling: Proper labeling is essential to identify chemical waste and ensure safe handling.[7][8] Labels must include the full chemical name(s), hazard warnings, and the date of accumulation.[7][9]

  • Storage: Hazardous waste must be stored in a designated, well-ventilated "Satellite Accumulation Area" (SAA) near the point of generation.[9][15] This area should have secondary containment to manage potential spills.[14]

Section 3: Step-by-Step Disposal Protocol for Ethyl 3-hydroxycyclobutanecarboxylate Waste

This section provides a detailed workflow for a common laboratory scenario: the disposal of waste generated from a reaction quench and extraction involving Ethyl 3-hydroxycyclobutanecarboxylate.

Scenario: Post-Reaction Workup

Imagine a scenario where Ethyl 3-hydroxycyclobutanecarboxylate is a product or remaining starting material in a reaction mixture using an organic solvent (e.g., ethyl acetate). The reaction is quenched with an aqueous solution, and the product is extracted. This generates two primary waste streams: an aqueous layer and an organic layer, both potentially containing the target compound.

Experimental Workflow and Disposal

G cluster_0 Waste Generation cluster_1 Waste Characterization & Segregation cluster_2 Containerization & Labeling cluster_3 Final Disposition gen Reaction Workup Complete (Quench & Extraction) aq Aqueous Waste Stream (Contains traces of solvent and compound) gen->aq Separation org Organic Waste Stream (Solvent, compound, byproducts) gen->org Separation char_aq Characterize Aqueous Waste: - pH check - Primarily non-hazardous? aq->char_aq char_org Characterize Organic Waste: - Flammable (Combustible) - Halogenated? (No) org->char_org cont_aq Container 1: 'Aqueous Waste' (If approved for drain disposal after neutralization) char_aq->cont_aq cont_org Container 2: 'Non-Halogenated Flammable Liquid Waste' char_org->cont_org drain Drain Disposal (Only if pH is neutral and local regulations permit) cont_aq->drain label_org Label Container 2: - 'Hazardous Waste' - Contents: Ethyl Acetate, Ethyl 3-hydroxycyclobutanecarboxylate - Hazards: Flammable, Irritant - Accumulation Start Date cont_org->label_org saa Store in Satellite Accumulation Area (SAA) for EH&S Pickup label_org->saa

Caption: Waste Disposal Workflow for Ethyl 3-hydroxycyclobutanecarboxylate

Step-by-Step Instructions:

  • Segregate at the Source: As you separate the aqueous and organic layers from your extraction, collect them in two distinct, temporary containers (e.g., labeled beakers or flasks). Do not combine them.[13]

  • Characterize the Aqueous Waste:

    • Check the pH of the aqueous layer. If it is acidic or basic, it must be neutralized to a pH between 5.5 and 10.5 before any further steps.[9][16]

    • Consult your institution's Environmental Health & Safety (EH&S) guidelines. Some institutions permit the drain disposal of small quantities of aqueous solutions containing water-soluble, non-hazardous organic compounds after neutralization.[9][16]

    • If drain disposal is not permitted , treat the neutralized aqueous waste as hazardous chemical waste. Pour it into a designated "Aqueous Hazardous Waste" container.

  • Characterize the Organic Waste:

    • This stream contains an organic solvent and the combustible Ethyl 3-hydroxycyclobutanecarboxylate. It must be treated as flammable hazardous waste .[7]

    • Determine if the solvent is halogenated (e.g., dichloromethane) or non-halogenated (e.g., ethyl acetate, hexanes). This is a critical segregation step for disposal vendors.[13] Our example uses ethyl acetate, a non-halogenated solvent.

  • Select the Proper Waste Container:

    • Obtain a designated "Non-Halogenated Flammable Liquid Waste" container. This container must be made of a compatible material (e.g., glass or polyethylene) and have a secure, screw-on cap.[9][10]

    • Ensure the container is not more than 90% full to allow for vapor expansion.[9]

  • Transfer and Label the Waste:

    • Carefully pour the organic waste stream into the designated container in a chemical fume hood.

    • Immediately affix a completed hazardous waste label provided by your institution's EH&S department. The label must include:

      • The words "Hazardous Waste".[9]

      • The full chemical names of all components (e.g., "Ethyl Acetate," "Ethyl 3-hydroxycyclobutanecarboxylate"). Do not use abbreviations or chemical formulas.[9]

      • The associated hazards (e.g., "Flammable," "Irritant").[9]

      • The date you first added waste to the container (Accumulation Start Date).[9]

  • Store the Waste Container:

    • Securely close the container cap.[10]

    • Place the container in your lab's designated Satellite Accumulation Area (SAA).[9][15] This area must be under the control of laboratory personnel and away from heat sources, open flames, or sparks.[1][7]

    • Ensure the SAA has secondary containment, such as a spill tray.[14]

  • Arrange for Pickup:

    • Once the container is full or has been stored for the maximum allowable time (e.g., 180 days), arrange for pickup by your institution's EH&S department or licensed hazardous waste contractor.[14][17]

Section 4: Emergency Procedures for Spills and Exposures

Spill Management:

  • Small Spills: For a small spill, alert colleagues, ensure the area is well-ventilated, and remove all ignition sources.[1][18] Use an absorbent material (e.g., spill pads or sand) to contain and collect the liquid.[4] Place the contaminated absorbent material in a sealed bag or container, label it as hazardous waste, and dispose of it through EH&S.

  • Large Spills: Evacuate the immediate area and contact your institution's emergency response or EH&S department immediately.[6]

First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1][19]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation develops.[1][19]

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[1][19]

  • Ingestion: Clean mouth with water and seek immediate medical attention. Do not induce vomiting.[1][19]

Section 5: Waste Minimization Strategies

Proper disposal is essential, but minimizing waste generation is environmentally and economically preferable.[20]

  • Scale Reduction: Whenever possible, use microscale or semi-microscale techniques to reduce the volume of chemicals used.[20]

  • Inventory Management: Avoid over-ordering chemicals to prevent the disposal of expired or unused stock.[13][20] Maintain a periodic inventory of all chemicals.[13]

  • Substitution: Where scientifically viable, consider replacing hazardous compounds with less hazardous alternatives.[20]

By integrating these detailed, safety-first procedures into your daily laboratory operations, you contribute to a culture of safety, ensure regulatory compliance, and protect both yourself and the environment.

References

  • Vertex AI Search. (2025).
  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • PubChem. (n.d.). Ethyl 3-hydroxycyclobutane-1-carboxylate.
  • IUPAC. (n.d.).
  • Fisher Scientific. (2024). Ethyl (S)-(+)
  • LabManager. (2021). Managing Hazardous Chemical Waste in the Lab.
  • Lab Supplies. (n.d.).
  • Pfaltz & Bauer. (2023).
  • MilliporeSigma. (2025).
  • Republic Services. (2025).
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Fisher Scientific. (n.d.).
  • University of California, San Francisco. (n.d.). Chemical Waste. Environment, Health & Safety.
  • Water Corporation. (n.d.).
  • Office of Environmental Health & Safety. (1998). Procedures for Disposal of Hazardous Waste.
  • National Science Teaching Association. (2024).
  • TCI Chemicals. (2025).
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal.
  • Vanderbilt Environmental Health and Safety. (n.d.).
  • Fisher Scientific. (2025).
  • Fisher Scientific. (2025).
  • CAMEO Chemicals. (n.d.).

Sources

Personal protective equipment for handling Ethyl 3-hydroxycyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Handling and Safety Protocol for Ethyl 3-hydroxycyclobutanecarboxylate

For drug development professionals and synthetic chemists, Ethyl 3-hydroxycyclobutanecarboxylate (CAS 17205-02-6) serves as a critical 1 building block[1]. It is prominently featured in the synthesis of complex tricyclic compounds, such as pyrrolotriazolopyrazines used as 2 for kinase-mediated diseases[2][3][4]. However, its utility is matched by a stringent hazard profile. As a combustible liquid that acts as a severe skin, eye, and respiratory irritant, improper handling can compromise both operator safety and experimental integrity. This guide provides a comprehensive, causality-driven framework for the personal protective equipment (PPE), operational handling, and disposal of this reagent.

Physicochemical Profile and Hazard Causality

Understanding the physical properties of Ethyl 3-hydroxycyclobutanecarboxylate is the first step in designing a self-validating safety protocol. The presence of the ester and hydroxyl functional groups makes this compound susceptible to hydrolysis and oxidation, necessitating specific 5[5]. Furthermore, its volatility contributes directly to its flammability and inhalation risks.

Table 1: Quantitative Data and Hazard Summary

PropertyValue
CAS Number 17205-02-6
Molecular Formula C7H12O3
Molecular Weight 144.17 g/mol [1]
Physical Form Liquid[5]
Standard Purity ≥95%[5]
Storage Conditions Inert atmosphere, room temperature[5]
GHS Hazard Statements H226, H315, H318/H319, H335[5][6]
Signal Word Danger / Warning[5][6]

Personal Protective Equipment (PPE) Matrix

Do not rely on baseline laboratory attire. The selection of PPE must address the specific chemical interactions of aliphatic esters.

  • Hand Protection: Wear double-layered nitrile gloves. Causality: Esters can act as permeation enhancers. While nitrile offers excellent splash resistance, prolonged exposure to the liquid can degrade the polymer matrix. Double-gloving ensures that if the outer layer is compromised, the inner layer provides a critical buffer while the operator changes gloves.

  • Eye/Face Protection: ANSI Z87.1-compliant indirectly vented chemical splash goggles are mandatory. Causality: The compound causes6[5][6]. Standard safety glasses lack the orbital seal required to prevent vapor intrusion.

  • Body Protection: A flame-resistant (FR) laboratory coat worn over natural fiber clothing (e.g., 100% cotton). Causality: Given the5 designation[5], synthetic clothing that can melt into the skin during a flash fire must be strictly avoided.

Operational Workflow: Step-by-Step Methodology

To maintain the purity required for sensitive kinase inhibitor syntheses, the compound must be handled using air-free techniques.

Protocol 1: Safe Dispensing and Reaction Setup

  • Environmental Verification: Conduct all operations inside a certified chemical fume hood with a verified face velocity of 80–100 feet per minute (fpm). Clear the workspace of oxidizing agents[7].

  • Inert Atmosphere Preparation: Because the reagent is stored under an inert atmosphere[5], prepare your receiving reaction vessel (e.g., containing DMF or methylene chloride[2][3]) by purging it with ultra-high purity Argon or Nitrogen for 15 minutes. Causality: Ambient moisture can hydrolyze the ester, yielding cyclobutanecarboxylic acid derivatives and ethanol, which introduces critical impurities into downstream drug development assays.

  • Closed-System Dispensing: Using a gas-tight, inert-gas-flushed syringe, pierce the septum of the reagent bottle. Slowly withdraw the required volume.

  • Transfer and Integration: Transfer the liquid directly into the reaction vessel through a septum. Causality: This closed-system transfer entirely mitigates the release of vapors, neutralizing the 6[6] and preventing the accumulation of flammable concentrations.

Emergency Logistics: Spill Response and Disposal Plan

A spill of Ethyl 3-hydroxycyclobutanecarboxylate requires immediate, structured intervention to prevent vapor ignition and environmental contamination.

Protocol 2: Spill Containment and Decontamination

  • Ignition Isolation: Immediately extinguish all nearby heat sources, hot plates, and electrical equipment[7].

  • Containment: Surround and cover the spill with an inert, non-combustible absorbent material such as dry sand, earth, or a commercial spill pad. Causality: Combustible absorbents like paper towels increase the fire hazard and must never be used for flammable liquids.

  • Collection: Use non-sparking tools (e.g., polypropylene scoops) to transfer the saturated absorbent into a high-density polyethylene (HDPE) hazardous waste container.

  • Surface Decontamination: Wash the affected fume hood surface thoroughly with water and a mild detergent, leaving the sash partially open to allow the ventilation system to exhaust residual vapors[7].

  • Regulatory Disposal: Seal and label the container as "Hazardous Waste: Flammable Liquid, Irritant (Ethyl 3-hydroxycyclobutanecarboxylate)." Arrange for collection by a 7 in accordance with national and regional environmental regulations[7]. Do not discharge into the laboratory drain system.

Process Visualization

The following logic diagram maps the critical path from preparation to emergency response, ensuring a self-validating workflow.

G Start Start: Ethyl 3-hydroxycyclobutanecarboxylate Handling Workflow PPE Don Appropriate PPE (Double Nitrile Gloves, Goggles, FR Lab Coat) Start->PPE Hood Transfer to Chemical Fume Hood (Verify face velocity 80-100 fpm) PPE->Hood Inert Establish Inert Atmosphere (Argon/N2 purge to prevent hydrolysis) Hood->Inert Dispense Dispense Liquid via Closed System (Avoid heat/sparks/oxidizers) Inert->Dispense Spill Spill Detected? Dispense->Spill Contain Contain Spill (Inert absorbent, non-sparking tools) Spill->Contain Yes Success Proceed to Downstream Synthesis (e.g., JAK Inhibitor Preparation) Spill->Success No Dispose Dispose as Hazardous Waste (Licensed contractor) Contain->Dispose

Figure 1: Operational and emergency workflow for Ethyl 3-hydroxycyclobutanecarboxylate.

References

  • Ethyl 3-hydroxycyclobutane-1-carboxylate | C7H12O3 | CID 21716982 - PubChem , National Institutes of Health (NIH). Available at:[Link]

  • Ethyl 3-oxetanecarboxylate | CAS#:87121-89-9 , Chemsrc (Disposal guidelines for cyclic esters). Available at: [Link]

  • EP2506716B1 - Novel tricyclic compounds, Google Patents.
  • EP2288610A1 - Azetidine and cyclobutane derivatives as jak inhibitors, Google Patents.
  • WO2011068881A1 - Novel tricyclic compounds, Google Patents.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.